Isomaltopentaose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(32)17(38)22(43)27(53-6)49-3-8-13(34)19(40)24(45)29(55-8)51-5-10-15(36)20(41)25(46)30(56-10)50-4-9-14(35)18(39)23(44)28(54-9)48-2-7-12(33)16(37)21(42)26(47)52-7/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-,24-,25-,26?,27+,28+,29+,30+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJNEIZIUZSCIE-DQEKYIGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H](C(O5)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Structure and Bonding of Isomaltopentaose
This technical guide provides a comprehensive overview of the chemical structure, bonding, and characterization of this compound. This compound is a maltooligosaccharide, a key component of isomaltooligosaccharides (IMOs), which are gaining interest in the food and pharmaceutical industries for their prebiotic properties.[1][2]
Chemical Structure and Bonding
This compound is an oligosaccharide composed of five D-glucopyranose units.[2] These units are linked in a linear fashion primarily by α-(1,6)-glycosidic bonds.[2][3] This linkage distinguishes it from its isomer, maltopentaose, which consists of five glucose units linked by α-(1,4)-glycosidic bonds.[4] The α-(1,6) linkage in this compound makes it resistant to digestion by human intestinal enzymes, which readily hydrolyze α-(1,4)-glycosidic bonds.[1][3]
-
IUPAC Name: α-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucose
-
SMILES (Simplified Molecular Input Line Entry System): C([C@@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC[C@@H]3--INVALID-LINK--OC[C@@H]4--INVALID-LINK--OC[C@H]5--INVALID-LINK--O)O)O)O)O)O)O)O)O)O)O)O)O)O)O">C@HO
The structure of this compound is represented by the following diagram:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that this compound is often produced as part of a mixture of isomaltooligosaccharides, and properties may vary depending on the purity.[3]
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₂O₂₆ | [4] |
| Molecular Weight | 828.7 g/mol | [4] |
| CAS Number | 6082-32-2 | [2] |
| Appearance | White crystalline powder or syrup | [3][5] |
| Solubility | Soluble in water | [6] |
| Sweetness | Lower than sucrose | [5] |
| Digestibility | Resistant to digestion in the upper gastrointestinal tract | [3] |
| Stability | Highly resistant to heat and acid | [5] |
Experimental Protocols for Structural Elucidation
The structural characterization of oligosaccharides like this compound relies on a combination of advanced analytical techniques. The diversity in saccharide structure arises from the different monosaccharide compositions and the way they are linked, including bond orientation and position of the glycosidic bonds.[7]
NMR spectroscopy is a powerful non-destructive technique for determining the detailed three-dimensional structure of molecules in solution. For oligosaccharides, 1H and 13C NMR are used to identify the monosaccharide units, their anomeric configuration (α or β), and the linkage positions of the glycosidic bonds.
General Protocol:
-
Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis:
-
¹H NMR: The chemical shifts of anomeric protons (typically in the range of 4.5-5.5 ppm) provide information about the anomeric configuration. Coupling constants (J-values) help in assigning proton signals.
-
¹³C NMR: The chemical shifts of anomeric carbons (around 100 ppm) and carbons involved in glycosidic linkages are particularly informative.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assignment of all signals and unambiguous determination of the glycosidic linkage positions. For instance, an HMBC correlation between the anomeric proton of one glucose unit and the C6 of the adjacent unit confirms a (1→6) linkage.[8][9]
-
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides.[10] When coupled with fragmentation techniques (tandem MS or MS/MS), it can provide information about the glycosidic linkages.[7]
General Protocol:
-
Ionization: The this compound sample is ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[10]
-
Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the molecular ion is determined, which confirms the molecular weight of the pentasaccharide.
-
Fragmentation (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) or other fragmentation methods.[7] This breaks the glycosidic bonds, generating a series of fragment ions.
-
Fragment Analysis: The m/z values of the fragment ions are analyzed. The mass differences between consecutive fragment ions correspond to the mass of a glucose residue, allowing for the determination of the monosaccharide sequence. The specific fragmentation patterns can also provide clues about the linkage positions, although differentiating isomers can be challenging.[7]
Logical Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the structural characterization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. biosynth.com [biosynth.com]
- 3. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Monitoring of Isomalto/Malto-Polysaccharide Formation by Different 4,6-α-Glucanotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]
Isomaltopentaose: A Technical Guide to its Natural Sources and Discovery
Introduction
Isomaltopentaose is a branched oligosaccharide composed of five glucose units linked primarily by α-1,6 glycosidic bonds. As a member of the isomaltooligosaccharide (IMO) family, it is recognized for its potential prebiotic properties and its role as a functional food ingredient. This technical guide provides an in-depth overview of the natural sources of this compound, the history of its discovery, and detailed methodologies for its analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and food science.
Natural Sources of this compound
This compound is found in a variety of natural and fermented food products. Its presence is often the result of enzymatic activity on starch or other carbohydrates.
Honey
Honey is a well-documented natural source of a complex mixture of sugars, including a variety of oligosaccharides. This compound, along with other isomaltooligosaccharides like isomaltose, isomaltotriose, and isomaltotetraose (B46569), has been identified as a minor component of honey.[1] The formation of these oligosaccharides in honey is attributed to the enzymatic activity of α-glucosidase present in bees, which catalyzes transglucosylation reactions. The concentration of individual oligosaccharides in honey can vary significantly depending on the floral source, geographical origin, and storage conditions. While specific quantitative data for this compound in honey is scarce, it is generally considered a trace component.
Fermented Foods
Fermentation processes, particularly those involving lactic acid bacteria and yeasts, can lead to the synthesis of various oligosaccharides, including this compound.
-
Sourdough: The complex microbial community in sourdough, consisting of lactic acid bacteria and yeasts, produces a range of enzymes that can modify the carbohydrates present in flour.[2][3] This enzymatic activity can lead to the formation of isomaltooligosaccharides, including this compound, contributing to the unique flavor and texture of sourdough bread.[4]
-
Kimchi: This traditional Korean fermented vegetable dish is another source of isomaltooligosaccharides. The fermentation process, driven by various lactic acid bacteria, results in the production of enzymes that can synthesize oligosaccharides from the available sugars in the raw materials.[5][6]
Discovery of this compound
The discovery of this compound is closely linked to the broader investigation of the complex carbohydrate composition of natural products, particularly honey. In a comprehensive study on the oligosaccharides present in honey, Siddiqui and Furgala in 1967 were among the first to isolate and identify a series of isomaltooligosaccharides.[1] Their work involved the fractionation of honey carbohydrates and the characterization of the isolated compounds. Through techniques available at the time, including chemical and enzymatic hydrolysis and specific optical rotation measurements, they successfully identified isomaltotetraose and this compound in honey.[1] This research provided concrete evidence of the natural occurrence of this compound.
dot
Caption: Discovery Timeline of this compound.
Quantitative Data
Precise quantitative data for this compound in natural sources is limited in the scientific literature. Most studies focus on the total content of isomaltooligosaccharides (IMOs) or report the presence of a range of these oligosaccharides without specifying the concentration of each.
| Natural Source | This compound Concentration | Notes |
| Honey | Identified as a minor component; specific concentration data is not widely available.[1] | Concentration is dependent on floral source and other factors. |
| Sourdough | Present due to fermentation; quantitative data is not readily available.[4] | Formation is dependent on the specific microorganisms and fermentation conditions. |
| Kimchi | Present as a result of fermentation; quantitative data is not well-documented.[5][6] | Varies with ingredients and fermentation process. |
Experimental Protocols
The analysis of this compound in complex food matrices typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method.
Sample Preparation for Honey and Fermented Foods
-
Homogenization: Homogenize the sample to ensure uniformity.
-
Dilution: Accurately weigh a portion of the homogenized sample and dilute it with deionized water.
-
Protein Precipitation (for fermented foods): For samples like kimchi and sourdough, a protein precipitation step may be necessary. This can be achieved by adding acetonitrile (B52724) or using Carrez clarification reagents.
-
Centrifugation and Filtration: Centrifuge the diluted sample to pellet any solids. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
HPLC Analysis of this compound
Method 1: HPLC with Evaporative Light Scattering Detection (ELSD)
-
Column: Amino-propyl bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, an initial isocratic phase with a higher concentration of acetonitrile (e.g., 75-80%) followed by a gradient to a lower concentration of acetonitrile to elute the larger oligosaccharides.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
ELSD Settings:
-
Nebulizer Temperature: 30-40 °C.
-
Evaporator Temperature: 60-80 °C.
-
Gas Flow Rate (Nitrogen): 1.5-2.5 L/min.
-
-
Quantification: External standard calibration using a certified this compound standard.
Method 2: HPLC with Refractive Index (RI) Detection
-
Column: Similar to the ELSD method, an amino-propyl column is suitable.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35 °C) to ensure a stable baseline for the RI detector.
-
RI Detector Temperature: Also maintained at a constant temperature, typically the same as the column.
-
Quantification: External standard calibration with an this compound standard.
dot
Caption: Workflow for this compound Analysis.
Signaling Pathways and Biological Activity
This compound, as a component of IMOs, is considered a prebiotic. Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. The primary mechanism of action for prebiotics like this compound is their fermentation by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus. This fermentation process produces short-chain fatty acids (SCFAs), including butyrate, propionate, and acetate. These SCFAs have numerous physiological effects, including providing an energy source for colonocytes, modulating the immune system, and influencing gut-brain axis signaling.
dot
Caption: Prebiotic Action of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. sourdoughinstitute.com [sourdoughinstitute.com]
- 3. Enzymatic and bacterial conversions during sourdough fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
- 5. KR960005000B1 - Preparing process of kimchi containing oligosaccharide - Google Patents [patents.google.com]
- 6. FUNCTIONAL PROPERTIES OF KIMCHI (KOREAN FERMENTED VEGETABLES) | International Society for Horticultural Science [ishs.org]
Isomaltopentaose: A Key Prebiotic Component of Isomalto-oligosaccharides
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Isomalto-oligosaccharides (IMOs) are increasingly recognized for their prebiotic potential, contributing to gut health and offering therapeutic promise for various metabolic and gastrointestinal disorders.[1][2][3] Central to the functionality of IMOs are their constituent oligosaccharides, including isomaltopentaose. This technical guide provides a comprehensive overview of this compound as a key prebiotic component of IMOs. It delves into its structure, its role in modulating the gut microbiota, the production of beneficial metabolites like short-chain fatty acids (SCFAs), and the experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the prebiotic activity of this compound and its potential applications.
Introduction to Isomalto-oligosaccharides (IMOs) and this compound
Isomalto-oligosaccharides are a mixture of glucose oligomers, primarily linked by α-1,6-glycosidic bonds, with some containing α-1,4 linkages.[2][4] They are found naturally in some fermented foods like miso and soy sauce but are commercially produced by the enzymatic hydrolysis of starch.[4] The composition of commercial IMOs can vary but typically includes isomaltose, panose, isomaltotriose, isomaltotetraose, and this compound.[5][6]
This compound is a five-unit glucose oligomer. Its structure, characterized by α-1,6-glycosidic linkages, makes it resistant to digestion by human upper gastrointestinal enzymes, allowing it to reach the colon largely intact.[1][4] This resistance to digestion is a key characteristic of prebiotics, enabling them to be selectively fermented by the gut microbiota.
Prebiotic Activity of this compound and IMOs
The primary prebiotic effect of this compound and other IMO components lies in their ability to selectively stimulate the growth and/or activity of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[4][6] This modulation of the gut microbiota composition contributes to a healthier gut environment.
Modulation of Gut Microbiota
Numerous studies have demonstrated the positive impact of IMOs on the gut microbiome. In vitro fermentation studies using human fecal inocula have shown that IMOs promote the growth of Bifidobacterium and Lactobacillus.[7] Animal studies have corroborated these findings, showing an increased abundance of these beneficial bacteria in rodents fed IMO-supplemented diets.[8] For instance, one study in rats found that an IMO diet significantly increased the number of lactobacilli compared to control and inulin (B196767) diets.[8]
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound and other IMOs by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate.[1][9] These metabolites play a crucial role in maintaining gut health and have systemic effects on the host.
-
Acetate: The most abundant SCFA, it serves as an energy source for peripheral tissues.[9]
-
Propionate: Primarily metabolized in the liver, it is involved in gluconeogenesis and has been shown to have hypocholesterolemic effects.[9]
-
Butyrate: The preferred energy source for colonocytes, it plays a vital role in maintaining the integrity of the intestinal barrier, has anti-inflammatory properties, and has been shown to inhibit the growth of colon cancer cells.[10]
A clinical study in older men demonstrated that a diet supplemented with 10g of active IMOs for 30 days significantly increased fecal concentrations of acetate and propionate.[1]
Quantitative Data on the Prebiotic Effects of IMOs
The following tables summarize quantitative data from various studies on the composition of IMOs and their impact on gut microbiota and SCFA production.
Table 1: Typical Composition of Isomalto-oligosaccharides (IMOs)
| Component | Linkage Type | Degree of Polymerization (DP) | Typical Percentage in Commercial IMOs |
| Isomaltose | α-1,6 | 2 | 21.4%[11] |
| Panose | α-1,6 and α-1,4 | 3 | 19.6%[11] |
| Isomaltotriose | α-1,6 | 3 | Varies |
| Isomaltotetraose | α-1,6 | 4 | 16.2%[11] |
| This compound | α-1,6 | 5 | Varies |
| Isomaltohexaose | α-1,6 | 6 | 26.7%[11] |
Table 2: Effects of IMO Supplementation on Gut Microbiota and SCFA Production
| Study Type | Subject | Dosage | Duration | Key Findings | Reference |
| Human Clinical Trial | Older Men | 10 g/day | 30 days | Significantly increased fecal acetate and propionate. | [1] |
| Animal Study (Rats) | Male Rats | 20 g/kg of diet | Not specified | Increased abundance of Lactobacillus reuteri and Lactobacillus intestinalis. | [1] |
| Animal Study (Rats) | F344 Rats | Not specified | 6 weeks | Increased the number of lactobacilli and total intestinal bacteria. | [8] |
| In Vitro Fermentation | Human Fecal Inoculum | 1% and 2% MOS | Not specified | 2% MOS increased total SCFA content and the abundance of Bifidobacterium. | [12] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the prebiotic potential of this compound and IMOs.
In Vitro Fermentation using Human Fecal Inoculum
This method simulates the fermentation process in the human colon to evaluate the prebiotic effects of a substrate on the gut microbiota.
Objective: To determine the ability of this compound to modulate the composition and activity of the human gut microbiota.
Methodology:
-
Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.
-
Inoculum Preparation: The fecal sample is homogenized in a buffer solution under anaerobic conditions to create a fecal slurry.
-
Fermentation Medium: A basal medium containing nutrients for bacterial growth is prepared. The test substrate (this compound) is added to the experimental group, while a control group contains no added carbohydrate or a known prebiotic like FOS for comparison.
-
Fermentation: The fecal inoculum is added to the fermentation medium, and the mixture is incubated anaerobically at 37°C for a specified period (e.g., 24-48 hours).[13]
-
Sample Analysis: At different time points, samples are collected to analyze:
-
Microbiota Composition: 16S rRNA gene sequencing is used to determine changes in the relative abundance of different bacterial genera.
-
SCFA Production: Gas chromatography (GC) is used to quantify the concentrations of acetate, propionate, and butyrate.[8]
-
pH: The pH of the fermentation medium is measured as an indicator of acid production.
-
Quantification of this compound and other IMOs
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of oligosaccharides in IMO products.
Objective: To determine the concentration of this compound and other oligosaccharides in an IMO mixture.
Methodology:
-
Sample Preparation: The IMO sample is dissolved in a suitable solvent (e.g., deionized water) and filtered to remove any particulate matter.
-
HPLC System: An HPLC system equipped with a suitable column (e.g., a polymer-based amino column) and a refractive index (RI) detector or an evaporative light-scattering detector (ELSD) is used.[14][15]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used as the mobile phase.
-
Analysis: The prepared sample is injected into the HPLC system. The retention time of each peak is compared to that of known standards (e.g., pure this compound) to identify the different oligosaccharides.
-
Quantification: The concentration of each oligosaccharide is determined by comparing the peak area or height to a calibration curve generated from standard solutions of known concentrations.[14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes related to the prebiotic activity of this compound.
Caption: Workflow for in vitro fermentation of this compound.
Caption: Signaling pathway of SCFA effects on gut health.
Conclusion
This compound, as a significant component of isomalto-oligosaccharides, exhibits robust prebiotic properties. Its resistance to digestion allows it to be selectively fermented by beneficial gut bacteria, leading to a favorable modulation of the gut microbiota and the production of health-promoting short-chain fatty acids. The data and methodologies presented in this guide underscore the potential of this compound as a functional food ingredient and a target for therapeutic development aimed at improving gastrointestinal health and addressing metabolic disorders. Further research into the specific effects of purified this compound and its synergistic interactions with other IMO components will continue to elucidate its full potential.
References
- 1. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metagenicsinstitute.com [metagenicsinstitute.com]
- 3. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 6. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure‐Specific Fermentation of Galacto‐Oligosaccharides, Isomalto‐Oligosaccharides and Isomalto/Malto‐Polysaccharides by Infant Fecal Microbiota and Impact on Dendritic Cell Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of isomalto-oligosaccharides on intestinal microbiota in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key Signals Produced by Gut Microbiota Associated with Metabolic Syndrome, Cancer, Cardiovascular Diseases, and Brain Functions [mdpi.com]
- 11. library.search.tulane.edu [library.search.tulane.edu]
- 12. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Fermentation Behavior of Isomalto/Malto‐Polysaccharides Using Human Fecal Inoculum Indicates Prebiotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
enzymatic synthesis pathway of Isomaltopentaose
An In-depth Technical Guide to the Enzymatic Synthesis of Isomaltopentaose
Introduction
This compound is a linear oligosaccharide composed of five glucose units linked by α-1,6 glycosidic bonds. As part of the broader family of isomaltooligosaccharides (IMOs), it is recognized for its prebiotic properties, low digestibility, and potential applications in functional foods and pharmaceuticals.[1][2] Enzymatic synthesis has emerged as the preferred method for producing this compound and other IMOs due to its high specificity, mild reaction conditions, and higher yields compared to chemical synthesis or direct extraction.[3][4]
This technical guide provides a comprehensive overview of the core enzymatic pathways for this compound synthesis. It details the key enzymes, substrates, and reaction mechanisms, presents quantitative data from relevant studies, and outlines detailed experimental protocols. The content is tailored for researchers, scientists, and drug development professionals engaged in carbohydrate chemistry and biotechnology.
Core Enzymatic Synthesis Pathways
The enzymatic synthesis of this compound primarily relies on the transglycosylation activity of specific glycoside hydrolases or glycosyltransferases.[3][5][6] In this process, an enzyme cleaves a glycosidic bond in a donor substrate and transfers the liberated glucosyl moiety to an acceptor molecule, forming a new glycosidic bond. For this compound, the key is the formation of α-1,6 linkages. Two principal enzymatic routes are employed for this purpose.
Pathway 1: α-Glucosidase and α-Transglucosidase Mediated Synthesis
This is the most common route for commercial IMO production. It utilizes enzymes that possess both hydrolytic and transglycosylating capabilities.[7]
-
Enzymes : α-Glucosidase (EC 3.2.1.20) and α-Transglucosidase (EC 2.4.1.24), often sourced from fungi like Aspergillus niger.[3][8] These enzymes belong to the Glycoside Hydrolase family 31 and operate via a retaining mechanism, which is crucial for their transglycosylation function.[3][9]
-
Donor Substrate : Maltooligosaccharides with α-1,4 linkages, such as maltose (B56501), maltotriose, or maltodextrins derived from starch.[5][10]
-
Acceptor Substrate : Glucose, maltose, or another isomaltooligosaccharide. The nature of the acceptor influences the final product profile.[3]
-
Mechanism : The enzyme first hydrolyzes an α-1,4 glycosidic bond from the non-reducing end of a donor molecule, forming a glucosyl-enzyme intermediate. This intermediate can then be transferred to one of two acceptors:
The synthesis of this compound occurs through a stepwise elongation. For instance, isomaltotetraose (B46569) can act as an acceptor for a glucosyl unit from maltose (donor) to form this compound. This process is a dynamic equilibrium, with synthesis and hydrolysis occurring concurrently.
Pathway 2: Glucansucrase (Dextransucrase) Mediated Synthesis
This pathway uses sucrose (B13894) as the primary source of glucose units.
-
Enzyme : Dextransucrase (EC 2.4.1.5), a type of glucansucrase produced by lactic acid bacteria such as Leuconostoc mesenteroides.[4][11]
-
Donor Substrate : Sucrose.[11]
-
Acceptor Substrate : An acceptor molecule like maltose is required to initiate the synthesis of IMOs.[4][12] If no acceptor is present, the enzyme will polymerize glucose into dextran.
-
Mechanism : Dextransucrase cleaves the glycosidic bond in sucrose, releasing fructose.[13] The remaining glucose unit is transferred to the C6 hydroxyl group of the acceptor molecule (e.g., maltose), forming panose (B1197878) (Glc-α-1,6-Glc-α-1,4-Glc). This new oligosaccharide can then act as an acceptor for subsequent glucose transfers from sucrose, leading to the formation of a homologous series of IMOs, including this compound, with exclusively α-1,6 linkages.[14]
Visualization of Pathways and Workflows
The following diagrams illustrate the core enzymatic reactions and a typical experimental workflow for producing IMOs.
References
- 1. researchgate.net [researchgate.net]
- 2. BRPI1103910A2 - Isomaltooligosaccharides production and uses - Google Patents [patents.google.com]
- 3. Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. opendata.uni-halle.de [opendata.uni-halle.de]
- 14. Synthesis and characterization of isomaltulose-derived oligosaccharides produced by transglucosylation reaction of Leuconostoc mesenteroides dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of Isomaltopentaose
An In-depth Technical Guide to the Physical and Chemical Properties of Isomaltopentaose
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. This compound is a key member of the isomaltooligosaccharide (IMO) family, which are glucose oligomers primarily connected by α-D-(1,6) glycosidic linkages.[1][2] As a pentasaccharide, it is composed of five glucose units. These oligosaccharides are recognized for their functional properties, including use as a prebiotic and a low-calorie sweetener.[1] This document details its structural and functional characteristics, provides methodologies for its analysis, and summarizes key quantitative data.
Physical Properties
This compound shares many physical characteristics with other isomaltooligosaccharides, typically appearing as a white, crystalline powder in its purified, solid form or as a component in viscous syrups.[1][2] The physical properties are largely dictated by its molecular size and the prevalence of hydroxyl groups, which facilitate hydrogen bonding.
Table of Physical Properties
| Property | Value | Notes / References |
| IUPAC Name | α-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucopyranose | Based on structure |
| Molecular Formula | C₃₀H₅₂O₂₆ | Derived from (C₆H₁₀O₅)₅ • H₂O |
| Molecular Weight | 828.72 g/mol | [3][4] |
| Appearance | White crystalline powder or component of a clear syrup. | [1][2] |
| Melting Point | Data not available. Decomposes at high temperatures. | High-purity IMOs are stable up to 352.5°C.[5] The α-1,4 linked isomer, maltopentaose, decomposes at >168°C.[6] |
| Solubility | High solubility in water; limited solubility in alcohols. | A specific g/100mL value is not available. IMOs are noted for high moisture-retaining capacity and solubility.[7] The solubility of oligosaccharides in ethanol/water mixtures decreases as the degree of polymerization increases.[8] |
| Optical Rotation, [α] | Data not available. | As a chiral molecule, it is optically active. |
| Water Activity (Aw) | Low | IMOs generally have low water activity, which contributes to preservative properties.[2] |
| Viscosity | High | The viscosity of IMO syrups is higher than that of sucrose (B13894) solutions of the same concentration.[2] |
Chemical Properties
This compound is a reducing sugar due to the free hemiacetal group at one end of the chain. Its chemical behavior is characterized by the stability of its α-(1,6) glycosidic bonds to certain enzymes and pH conditions, as well as its participation in non-enzymatic browning reactions.
Table of Chemical Properties
| Property | Description | References |
| Structure | A linear oligosaccharide of five D-glucose units linked by α-(1,6) glycosidic bonds. | [2][9] |
| Hydrolysis | Resistant to hydrolysis by common digestive enzymes like α-amylase, which target α-(1,4) linkages. It can be hydrolyzed by specific enzymes such as isomaltase or oligo-1,6-α-glucosidase.[10] | |
| pH Stability | Highly stable in acidic conditions. Isomaltooligosaccharides do not readily decompose even when heated at 120°C at a pH of 3.0. | [2][11][12] |
| Thermal Stability | High. High-purity isomaltooligosaccharides have been shown to be chemically stable up to 352.5°C. | [5] Thermal degradation at high temperatures can occur via caramelization.[13] |
| Maillard Reaction | As a reducing sugar, it readily undergoes the Maillard reaction with amino acids when heated, leading to the formation of brown-colored, flavored compounds (melanoidins) and other Maillard reaction products (MRPs). | [12][14] |
| Fermentability | Fermented by beneficial gut bacteria, such as Bifidobacteria, which underpins its prebiotic effect. | [1] |
Experimental Protocols
This section details the methodologies for determining key physical and chemical properties of this compound.
Determination of Melting Point (Capillary Method)
The melting point of a pure substance is a key indicator of purity. For sugars like this compound, heating often leads to decomposition rather than a sharp melting point.
Principle: A small, powdered sample is heated at a controlled rate in a capillary tube. The temperature range from the point at which the substance begins to melt (collapse point) to the point at which it is completely liquid (clear point) is recorded.[13]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle or spatula for sample preparation
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm is achieved.[13]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10°C/min) to determine an approximate melting/decomposition range.[13]
-
For an accurate measurement, prepare a new sample and heat rapidly to about 15-20°C below the approximate range.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. For decomposing samples, note the temperature at which charring or browning begins.
-
-
Special Considerations for Sugars: Sugars often decompose upon melting. It is crucial to note any color changes (e.g., browning, charring). For hygroscopic samples, sealing the capillary tube with a flame can prevent degradation from absorbed moisture.[13]
Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is the gold standard for the separation and quantification of carbohydrates, including oligosaccharides like this compound, without the need for derivatization.[5]
Principle: At high pH (>12), the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated as anions on a strong anion-exchange column.[5] Eluted analytes are detected with high sensitivity using pulsed amperometry, where a repeating series of potentials is applied to a gold electrode to measure the current generated by the oxidation of the carbohydrate.
Apparatus & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a non-metallic (PEEK) flow path.
-
Pulsed Amperometric Detector with a gold working electrode.
-
Anion-exchange column (e.g., Dionex CarboPac™ series).
-
Eluent A: Deionized water
-
Eluent B: Sodium hydroxide (B78521) solution (e.g., 500 mM)
-
Eluent C: Sodium acetate (B1210297) solution (e.g., 1 M)
-
This compound standard and prepared sample solutions.
Procedure:
-
Sample Preparation: Dissolve samples and standards in high-purity deionized water. Filter through a 0.22 µm syringe filter if necessary to remove particulates.
-
Chromatographic Conditions:
-
Column: CarboPac™ PA1, PA100, or PA200 are commonly used for oligosaccharide separations.
-
Mobile Phase: A gradient of sodium acetate in a sodium hydroxide solution is used to elute the oligosaccharides. A typical gradient might be:
-
Initial: 100 mM NaOH
-
Gradient: 0-30 min, linear gradient from 0 to 500 mM sodium acetate in 100 mM NaOH.
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
-
Detection: Use a PAD waveform optimized for carbohydrates.
-
Analysis: Inject the prepared standard solution to determine the retention time for this compound. Inject the sample solution and identify the this compound peak by comparing retention times. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
Key Pathways and Workflows
Enzymatic Hydrolysis of this compound
This compound is resistant to digestion in the upper gastrointestinal tract but can be broken down by specific enzymes. This diagram illustrates the stepwise hydrolysis by an oligo-1,6-glucosidase (isomaltase).
Caption: Enzymatic hydrolysis of this compound.
Experimental Workflow for HPAEC-PAD Analysis
This diagram outlines the logical flow for analyzing an unknown sample for the presence and quantity of this compound using HPAEC-PAD.
Caption: Workflow for oligosaccharide analysis via HPAEC-PAD.
Simplified Maillard Reaction Pathway
This compound, as a reducing sugar, can initiate the Maillard reaction. This diagram shows the three major stages of this complex non-enzymatic browning process.
Caption: The three main stages of the Maillard reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. An Optical Chiral Sensor Based on Weak Measurement for the Real-Time Monitoring of Sucrose Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Decomposition of Corn Starch with Different Amylose/Amylopectin Ratios in Open and Sealed Systems [cerealsgrains.org]
- 5. Preparation and Physicochemical Properties of High-purity Isomaltooligosaccharides by Sequential Simulated Moving Bed Chromatography [agris.fao.org]
- 6. Maltopentaose - CARBOEXPERT [carboexpert.com]
- 7. prebioticassociation.org [prebioticassociation.org]
- 8. youtube.com [youtube.com]
- 9. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactose CAS#: 63-42-3 [m.chemicalbook.com]
- 11. BR102014012022B1 - isomalto-oligosaccharide composition containing isomaltulose, method of preparation, sweetener and food product - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Isomaltopentaose: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties, Biological Activity, and Pharmaceutical Applications of Isomaltopentaose.
Introduction
This compound is a linear oligosaccharide composed of five glucose units linked by α-1,6 glycosidic bonds. As a member of the isomaltooligosaccharide (IMO) family, it is gaining significant attention in the fields of food science, biotechnology, and pharmacology.[1] This technical guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis and purification methods, biological activities with a focus on cellular signaling, and its emerging applications in drug development. This document is intended for researchers, scientists, and professionals involved in drug discovery and formulation.
Core Properties of this compound
This compound is a non-digestible oligosaccharide, which allows it to function as a prebiotic in the gastrointestinal tract.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6082-32-2 | |
| Molecular Formula | C₃₀H₅₂O₂₆ | |
| Molecular Weight | 828.7 g/mol | |
| Appearance | White powder | |
| Solubility | Soluble in water | |
| Glycosidic Linkage | α-1,6 | [1] |
Synthesis and Purification of this compound
This compound is typically produced as part of an isomaltooligosaccharide (IMO) mixture through the enzymatic treatment of starch or maltose (B56501). The general workflow involves liquefaction and saccharification of starch, followed by a transglucosylation reaction catalyzed by enzymes such as α-glucosidase. Subsequent purification steps are necessary to isolate this compound from other oligosaccharides of varying degrees of polymerization.
Experimental Protocol: Enzymatic Production and Purification of Isomaltooligosaccharides (IMOs)
This protocol outlines a general method for producing a mixture of IMOs, from which this compound can be isolated.
1. Enzymatic Synthesis of IMOs:
-
Substrate Preparation: Prepare a solution of 50 g/L maltose in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).
-
Enzyme Addition: Introduce an α-glucosidase with transglucosidase activity (e.g., from Bacillus subtilis) to the maltose solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with agitation for a specified period (e.g., 36-48 hours) to allow for the synthesis of IMOs.[2]
-
Enzyme Inactivation: Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.[2]
-
Removal of Monosaccharides: The resulting IMO syrup can be purified by fermenting with yeast (Saccharomyces cerevisiae or Saccharomyces carlsbergensis) to remove residual glucose and maltose.[3]
2. Purification of this compound:
-
Size Exclusion Chromatography (SEC): The IMO mixture is subjected to SEC to separate the oligosaccharides based on their degree of polymerization.[2][4]
-
Analysis:
Caption: Workflow for the production and purification of this compound.
Biological Activity and Signaling Pathways
This compound and related IMOs exert their biological effects through two primary mechanisms: direct interaction with host cell receptors and indirect modulation of gut microbiota.
Direct Immunomodulatory Effects via Toll-Like Receptors
Recent studies have shown that isomalto/malto-polysaccharides (IMMPs), a class of molecules that includes this compound, can directly stimulate immune cells by activating Toll-like receptors (TLRs), specifically TLR2 and TLR4. This activation triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB, a key regulator of inflammatory and immune responses.
The activation of TLR4 by IMMPs leads to the recruitment of adaptor proteins such as MyD88 and TRIF. This initiates a phosphorylation cascade involving IRAK and TRAF6, ultimately leading to the phosphorylation and degradation of IκBα. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: TLR4 signaling pathway activated by this compound.
Experimental Protocol: NF-κB Activation Assay
This protocol describes a method to assess the activation of NF-κB in response to this compound stimulation using a reporter gene assay.
-
Cell Culture: Use a cell line that expresses TLR4 and is stably transfected with an NF-κB-inducible reporter gene, such as HEK-Blue™ hTLR4 cells.
-
Cell Seeding: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Stimulation: Treat the cells with varying concentrations of purified this compound. Include a positive control (e.g., LPS) and a negative control (vehicle).
-
Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Detection: Measure the activity of the reporter enzyme (e.g., secreted alkaline phosphatase) in the cell culture supernatant according to the manufacturer's instructions.
-
Data Analysis: Quantify the level of NF-κB activation by comparing the reporter activity in this compound-treated cells to the controls.
Indirect Effects via Gut Microbiota Modulation
As a prebiotic, this compound is fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus. This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs have profound effects on host physiology, including:
-
Maintaining intestinal barrier integrity.
-
Modulating the immune system.
-
Influencing host metabolism.
The signaling pathways affected by SCFAs are diverse and include the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).
Applications in Drug Development
The unique properties of this compound make it a promising candidate for various applications in drug development, from use as a functional excipient to a component of advanced drug delivery systems.
As a Pharmaceutical Excipient
This compound can be used as a stabilizer and bulking agent in pharmaceutical formulations. Its low hygroscopicity and high stability make it suitable for solid dosage forms.
In Drug Delivery Systems
Oligosaccharides are being explored for the development of novel drug delivery systems due to their biocompatibility and biodegradability. This compound can be chemically modified to form hydrogels or nanoparticles for the controlled release of therapeutic agents.
Experimental Protocol: Preparation of an this compound-Based Hydrogel for Drug Delivery
This protocol provides a conceptual framework for the formulation of an this compound-based hydrogel.
-
Functionalization of this compound: Chemically modify this compound to introduce cross-linkable groups (e.g., acrylate (B77674) or methacrylate (B99206) groups).
-
Hydrogel Formulation:
-
Dissolve the functionalized this compound in an aqueous buffer.
-
Add the drug to be encapsulated.
-
Incorporate a photoinitiator.
-
-
Cross-linking: Expose the solution to UV light to initiate polymerization and form the hydrogel network, entrapping the drug molecules.
-
Characterization:
-
Swelling Ratio: Determine the water absorption capacity of the hydrogel.
-
Mechanical Strength: Measure the compressive or tensile strength.
-
Drug Loading and Entrapment Efficiency: Quantify the amount of drug successfully incorporated into the hydrogel.
-
In Vitro Drug Release: Monitor the release of the drug from the hydrogel over time in a simulated physiological fluid.
-
Caption: Formulation of an this compound-based hydrogel for drug delivery.
Conclusion
This compound is a versatile oligosaccharide with significant potential in both the nutraceutical and pharmaceutical industries. Its prebiotic properties and ability to directly modulate the immune system through TLR signaling pathways present exciting opportunities for the development of novel functional foods and immunomodulatory therapies. Furthermore, its physicochemical characteristics make it a suitable candidate for use as a pharmaceutical excipient and as a building block for advanced drug delivery systems. Further research is warranted to fully elucidate its mechanisms of action and to translate its potential into clinical applications.
References
- 1. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]
- 2. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of high-purity isomalto-oligosaccharides syrup by the enzymatic conversion of transglucosidase and fermentation of yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Isomaltopentaose: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Isomaltopentaose is a branched oligosaccharide consisting of five glucose units linked primarily by α-1,6 glycosidic bonds. As a member of the isomaltooligosaccharide (IMO) family, it is recognized for its prebiotic properties and potential applications in the food and pharmaceutical industries. This technical guide provides an in-depth overview of the solubility and stability of this compound, crucial parameters for its application in research, drug development, and functional food formulation.
Solubility of this compound
1.1. Aqueous Solubility
Isomaltooligosaccharides are typically available as syrups or spray-dried powders, indicating their high solubility in water. The solubility of oligosaccharides is influenced by their degree of polymerization (DP); however, for smaller oligosaccharides like this compound (DP=5), solubility in water is expected to be very high across a range of temperatures.
1.2. Solubility in Organic Solvents and Aqueous-Organic Mixtures
The solubility of oligosaccharides decreases in less polar solvents. In ethanol-water mixtures, the solubility of maltooligosaccharides, which are structurally similar to isomaltooligosaccharides, decreases with an increasing concentration of ethanol (B145695) and an increasing degree of polymerization[1][2]. This principle is often utilized in the fractionation and purification of oligosaccharide mixtures. It can be inferred that this compound will have limited solubility in pure ethanol and other organic solvents.
Table 1: General Solubility Trends of Oligosaccharides
| Solvent System | General Solubility Trend for Oligosaccharides | Inferred Solubility of this compound |
| Water | High | Very High |
| Ethanol | Low to Insoluble | Very Low |
| Methanol | Low to Sparingly Soluble | Low |
| Dimethylformamide (DMF) | Moderately Soluble (for Maltopentaose) | Likely Moderately Soluble |
| Dimethyl Sulfoxide (DMSO) | Moderately Soluble (for Maltopentaose) | Likely Moderately Soluble |
| Ethanol/Water Mixtures | Solubility decreases with increasing ethanol concentration and increasing DP.[1][2] | Moderately soluble, dependent on the ethanol:water ratio |
1.3. Hygroscopicity
Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is an important consideration for the storage and handling of powdered forms of this compound. Isomaltooligosaccharide powders can have low hygroscopicity, a desirable characteristic for preventing caking and maintaining flowability.[3] The hygroscopicity of IMO compositions is influenced by the content of branched sugars with a degree of polymerization of four or higher.[3]
Stability of this compound
The stability of this compound is a critical factor in its application, particularly in food processing which can involve a range of temperatures and pH conditions, as well as in biological environments where enzymatic degradation can occur.
2.1. pH Stability
Isomaltooligosaccharides are known to be very stable under low pH conditions.[4] Studies on long-chain IMOs have shown high stability in acidic conditions, such as pH 3.0, which is representative of the pH found in some acidic foods and the stomach.[4] This suggests that this compound is likely to remain intact during passage through the stomach. In contrast, some other oligosaccharides, like fructooligosaccharides (FOS), are more susceptible to hydrolysis at acidic pH.[5][6]
2.2. Thermal Stability
IMOs exhibit good stability at moderately high temperatures typical of food processing.[4] The thermal degradation of carbohydrates generally involves caramelization at very high temperatures and the Maillard reaction in the presence of amino acids. At temperatures relevant to food processing (e.g., pasteurization), the stability of oligosaccharides is generally good, although some degradation can occur with prolonged heating, especially at low pH.[7][8] For instance, studies on fructooligosaccharides have shown that their degradation follows first-order kinetics and is more rapid at lower pH and higher temperatures.[6][9] While specific kinetic data for this compound is not available, a similar trend can be expected.
Table 2: Factors Affecting the Stability of this compound
| Condition | General Effect on Isomaltooligosaccharides | Inferred Stability of this compound |
| Low pH (e.g., 2-4) | High stability.[4] | High |
| Neutral pH (e.g., 6-8) | High stability. | High |
| High pH (e.g., >9) | Generally stable, but degradation can occur at very high pH and temperature. | Moderately High |
| Elevated Temperature | Stable at typical food processing temperatures.[4] Degradation can occur at very high temperatures.[7][8] | High |
| Enzymatic Conditions | Susceptible to hydrolysis by α-glucosidases and oligo-α-1,6-glucosidases.[4] | Low in the presence of specific enzymes |
2.3. Enzymatic Stability
This compound is resistant to digestion by human salivary and pancreatic amylases due to its α-1,6 glycosidic linkages. However, it can be hydrolyzed by α-glucosidases and oligo-α-1,6-glucosidases, which are present in the small intestine and are also produced by various microorganisms.[4] This enzymatic degradation is fundamental to its prebiotic activity, as it is fermented by beneficial gut bacteria.
2.4. Maillard Reaction
Like other reducing sugars, this compound can participate in the Maillard reaction with amino acids, peptides, or proteins, especially upon heating. This non-enzymatic browning reaction can lead to the formation of a complex mixture of compounds that can affect the color, flavor, and nutritional properties of a product.
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound.
3.1. Determination of Aqueous Solubility
Objective: To determine the saturation solubility of this compound in water at different temperatures.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound powder to a known volume of deionized water in sealed vials.
-
Equilibration: Place the vials in a shaking water bath set at a constant temperature (e.g., 25°C, 37°C, 50°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately with deionized water, and determine the concentration of this compound using a suitable analytical method such as High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI).
-
Calculation: The solubility is expressed as g/100 mL or mol/L.
3.2. Assessment of Stability under Different pH Conditions
Objective: To evaluate the stability of this compound at various pH values over time.
Methodology:
-
Preparation of Solutions: Prepare solutions of this compound of a known concentration in buffers of different pH values (e.g., pH 2, 4, 7, and 9).
-
Incubation: Store the solutions in sealed containers at a constant temperature (e.g., 37°C or a higher temperature to accelerate degradation).
-
Sampling: At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Analysis: Immediately analyze the samples by HPLC to quantify the remaining this compound and identify any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
3.3. Evaluation of Thermal Stability
Objective: To assess the degradation of this compound at elevated temperatures.
Methodology:
-
Sample Preparation: Prepare an aqueous solution of this compound of a known concentration.
-
Thermal Treatment: Aliquot the solution into sealed, heat-resistant vials and subject them to different temperatures (e.g., 80°C, 100°C, 120°C) in a heating block or oven for various durations.
-
Cooling and Analysis: After the specified time, rapidly cool the vials to room temperature and analyze the samples by HPLC to determine the concentration of remaining this compound.
-
Kinetic Analysis: Determine the degradation rate constants at each temperature and use the Arrhenius equation to calculate the activation energy for the degradation process.
3.4. Enzymatic Hydrolysis Assay
Objective: To determine the susceptibility of this compound to enzymatic degradation.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a buffered solution of this compound and a specific enzyme (e.g., α-glucosidase).
-
Incubation: Incubate the reaction mixture at the optimal temperature and pH for the enzyme's activity.
-
Time-Course Sampling: At various time points, take aliquots of the reaction mixture and stop the enzymatic reaction by heat inactivation or the addition of a chemical inhibitor.
-
Product Analysis: Analyze the samples by HPLC or Thin Layer Chromatography (TLC) to monitor the disappearance of the this compound peak and the appearance of hydrolysis products (e.g., glucose, isomaltose).
Visualizations
The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.
Conclusion
This compound is a highly water-soluble oligosaccharide with notable stability under acidic and moderate thermal conditions, making it a robust ingredient for various applications. Its solubility is expected to decrease in less polar solvents, a characteristic that can be exploited for its purification. While resistant to digestion by common amylases, it is susceptible to hydrolysis by specific α-glucosidases, which is key to its prebiotic function. The provided experimental protocols offer a framework for researchers and drug development professionals to quantitatively assess the solubility and stability of this compound for their specific applications. Further research to generate specific quantitative solubility and stability data for pure this compound would be a valuable addition to the scientific literature.
References
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. Short-Chain Polysaccharide Analysis in Ethanol-Water Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KR20120095140A - Isomalto-oligosaccharide powder composition with low hygroscopicity and high flowability, and manufacturing method thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of temperature and pH on the degradation of fructo-oligosaccharides | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions [pnfs.or.kr]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on Isomaltopentaose and its Role in Gut Health
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomaltopentaose, a glucose oligomer with a degree of polymerization of five (DP5), is a component of isomaltooligosaccharides (IMOs).[1] As a potential prebiotic, it resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial gut bacteria in the colon. This guide provides a comprehensive overview of the current scientific understanding of this compound and its impact on gut health. It details its effects on the gut microbiota, the production of short-chain fatty acids (SCFAs), and the integrity of the gut barrier. This document synthesizes available quantitative data, outlines relevant experimental protocols, and visualizes key biological pathways to support further research and development in this area.
Introduction: this compound Structure and Properties
This compound is a carbohydrate molecule consisting of five glucose units. It is primarily characterized by the presence of α-D-(1,6)-glycosidic bonds, which are resistant to hydrolysis by human digestive enzymes.[1] This resistance allows it to reach the colon intact, where it can be utilized by the resident microbiota. This compound is a component of isomaltooligosaccharides (IMOs), which are commercially produced by the enzymatic treatment of starch.[1] The specific structure of this compound within an IMO mixture can vary depending on the production process, potentially including both α-1,6 and α-1,4 linkages.[1]
Role in Gut Health
Modulation of Gut Microbiota
This compound, as a key component of IMOs, is known to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[2][3] This prebiotic effect is attributed to the ability of these bacteria to utilize oligosaccharides with α-1,6 linkages for their growth and metabolism.
Table 1: Effect of Isomaltooligosaccharides (IMOs) on Gut Microbiota Composition
| Bacterial Genus | Change in Relative Abundance | Study Details | Reference |
| Bifidobacterium | Significant Increase | In vitro fermentation of IMOs (DP2-10) with infant fecal microbiota. | [4] |
| Lactobacillus | Significant Increase | In vitro fermentation of IMOs (DP2-6) with Lactobacillus reuteri. | [2] |
| Bacteroides | Increased Gene Expression | Metatranscriptomic analysis of in vitro fermentation of isomalto/malto-polysaccharides. | [5] |
Note: Data presented is for IMO mixtures, as specific quantitative data for pure this compound is limited. The effects are generally attributed to the non-digestible oligosaccharide fraction, which includes this compound.
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[6][7] These SCFAs play a crucial role in maintaining gut homeostasis, serving as an energy source for colonocytes (especially butyrate), regulating intestinal pH, and influencing host metabolism and immune function.[6]
Table 2: Short-Chain Fatty Acid Production from In Vitro Fermentation of Isomaltooligosaccharides (IMOs)
| SCFA | Concentration Change | Fermentation Conditions | Reference |
| Acetate | Major product | In vitro fermentation of IMMPs with human fecal inoculum. | [8] |
| Propionate | Increased production | In vitro fermentation of IMOs with human fecal inoculum from Prevotella-type enterotype. | [9] |
| Butyrate | Increased production | In vitro fermentation of IMOs with human fecal inoculum from Prevotella-type enterotype. | [9] |
| Total SCFAs | Significant increase | In vitro fermentation of various oligosaccharides. | [7] |
Note: The specific ratios and total amounts of SCFAs produced can be influenced by the composition of the gut microbiota and the specific structure of the fermented oligosaccharide.
Enhancement of Gut Barrier Function
SCFAs produced from this compound fermentation contribute to the integrity of the intestinal barrier. They provide energy to epithelial cells and can upregulate the expression of tight junction proteins, such as occludin and zonula occludens-1 (ZO-1). A stronger gut barrier prevents the translocation of harmful substances like lipopolysaccharides (LPS) from the gut lumen into the bloodstream, thereby reducing systemic inflammation. Some prebiotics may also directly interact with intestinal epithelial cells to enhance barrier function.[10]
Table 3: Indicators of Gut Barrier Function Influenced by Prebiotics and SCFAs
| Parameter | Effect | Mechanism | Reference |
| Transepithelial Electrical Resistance (TEER) | Increase | Enhanced tight junction integrity. | [11][12] |
| Zonulin Expression | Potential Decrease | Zonulin is a modulator of intestinal permeability. | [13][14][15] |
| Occludin Expression | Potential Increase | Tight junction protein crucial for barrier function. | [14] |
Note: Direct evidence for this compound is limited; these effects are inferred from studies on other prebiotics and the known functions of SCFAs.
Experimental Protocols
In Vitro Fermentation of this compound using Human Fecal Slurry
This protocol is adapted from methodologies described for the in vitro fermentation of oligosaccharides.[16][17][18][19]
Objective: To assess the fermentability of this compound by the human gut microbiota and to quantify the production of short-chain fatty acids.
Materials:
-
This compound (purified)
-
Fresh human fecal samples from healthy donors (screened for antibiotic use)
-
Anaerobic basal medium (containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)
-
Phosphate-buffered saline (PBS), anaerobic
-
Anaerobic chamber or jars with gas-generating systems
-
Gas chromatograph (GC) for SCFA analysis
Procedure:
-
Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples in anaerobic PBS to create a 10% (w/v) slurry.[16]
-
Fermentation Setup: In an anaerobic chamber, add the fecal slurry to the anaerobic basal medium at a 1:10 (v/v) ratio.
-
Substrate Addition: Add this compound to the fermentation vessels to a final concentration of 1% (w/v). Include a negative control (no added carbohydrate) and a positive control (e.g., inulin).
-
Incubation: Incubate the fermentation vessels at 37°C under anaerobic conditions for up to 48 hours.
-
Sampling: Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) for pH measurement, SCFA analysis, and microbial community analysis.
-
SCFA Analysis: Centrifuge the collected samples to pellet bacterial cells. Filter-sterilize the supernatant and analyze for SCFA concentrations using gas chromatography.[16]
Assessment of Gut Barrier Function using Caco-2 Cell Monolayers
This protocol is based on standard methods for assessing intestinal barrier integrity in vitro.[11][12][20][21]
Objective: To determine the effect of this compound and its fermentation products on the integrity of an intestinal epithelial cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell permeable supports
-
Cell culture medium (e.g., DMEM)
-
Fermentation supernatants from the in vitro fermentation of this compound
-
Millicell-ERS volt-ohmmeter for Transepithelial Electrical Resistance (TEER) measurement
-
Antibodies for tight junction proteins (e.g., anti-occludin, anti-ZO-1) for immunofluorescence or Western blotting
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell permeable supports and culture until a confluent monolayer is formed (typically 18-21 days).
-
TEER Measurement: Monitor the formation of a tight barrier by measuring the TEER. A stable, high TEER value indicates a confluent and well-differentiated monolayer.[12][21]
-
Treatment: Treat the apical side of the Caco-2 monolayers with different concentrations of purified this compound or with sterile supernatants from the in vitro fermentation of this compound.
-
TEER Monitoring: Measure the TEER at regular intervals after treatment to assess changes in barrier integrity. A decrease in TEER suggests a disruption of the tight junctions.[11]
-
Tight Junction Protein Analysis (Optional): After treatment, lyse the cells and analyze the expression and localization of tight junction proteins using Western blotting or immunofluorescence microscopy.
Signaling Pathways and Visualizations
The beneficial effects of this compound on gut health are mediated through complex signaling pathways initiated by its fermentation products, primarily SCFAs.
SCFA Signaling in Intestinal Epithelial Cells
SCFAs can activate G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, on the surface of intestinal epithelial cells. This activation can trigger downstream signaling cascades that influence various cellular processes, including the strengthening of the gut barrier and modulation of immune responses.
Caption: SCFA signaling pathway in intestinal epithelial cells.
Experimental Workflow for In Vitro Fermentation and Analysis
The following diagram illustrates a typical workflow for studying the prebiotic effects of this compound in an in vitro setting.
Caption: Workflow for in vitro analysis of this compound.
Conclusion and Future Directions
This compound, a key component of IMOs, demonstrates significant potential as a prebiotic for improving gut health. Its ability to selectively stimulate beneficial gut bacteria, lead to the production of health-promoting SCFAs, and contribute to the maintenance of a robust gut barrier underscores its importance. While much of the current data is derived from studies on IMO mixtures, the consistent findings point towards the beneficial effects of its non-digestible fractions, including this compound.
Future research should focus on elucidating the specific effects of purified this compound to distinguish its activity from other components in IMO preparations. Further in vivo studies and well-controlled human clinical trials are necessary to fully understand its physiological effects and to determine optimal dosages for promoting gut health. A deeper investigation into the specific molecular signaling pathways activated by this compound in intestinal epithelial and immune cells will provide a more complete picture of its mechanisms of action and could pave the way for its targeted use in functional foods and therapeutics.
References
- 1. Human colostrum oligosaccharides modulate major immunologic pathways of immature human intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure‐Specific Fermentation of Galacto‐Oligosaccharides, Isomalto‐Oligosaccharides and Isomalto/Malto‐Polysaccharides by Infant Fecal Microbiota and Impact on Dendritic Cell Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metatranscriptomic analysis indicates prebiotic effect of isomalto/malto-polysaccharides on human colonic microbiota in-vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Interplay of Dietary Fibers and Intestinal Microbiota Affects Type 2 Diabetes by Generating Short-Chain Fatty Acids [mdpi.com]
- 7. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 8. In Vitro Fermentation Behavior of Isomalto/Malto‐Polysaccharides Using Human Fecal Inoculum Indicates Prebiotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Galacto-oligosaccharides may directly enhance intestinal barrier function through the modulation of goblet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid decrease in transepithelial electrical resistance of human intestinal Caco-2 cell monolayers by cytotoxic membrane perturbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting zonulin and intestinal epithelial barrier function to prevent onset of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical Modulators of Tight Junctions (TJs): Occludin, Claudin-2 and Zonulin as Biomarkers of Intestinal Barrier Leakage in the Diagnosis and Assessment of Inflammatory Bowel Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An in vitro batch culture study to assess the fermentation of human milk oligosaccharides by faecal microbiota from healthy and irritable bowel syndrome stool donors | Gut Microbiome | Cambridge Core [cambridge.org]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | In vitro digestion and human gut microbiota fermentation of Bletilla striata polysaccharides and oligosaccharides [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Disruption of Epithelial Barrier of Caco-2 Cell Monolayers by Excretory Secretory Products of Trichinella spiralis Might Be Related to Serine Protease [frontiersin.org]
A Technical Guide to Preliminary Studies on Isomaltopentaose Fermentation
Abstract: Isomaltopentaose, a glucose oligomer with a degree of polymerization of five, is a key component of isomaltooligosaccharide (IMO) mixtures, which are recognized for their prebiotic properties.[1] These digestion-resistant carbohydrates are not readily hydrolyzed by human digestive enzymes and are fermented by beneficial bacteria in the colon, leading to the production of health-promoting metabolites.[2][3] This technical guide provides an in-depth overview of the preliminary research on this compound fermentation, tailored for researchers, scientists, and drug development professionals. It covers the key fermenting microorganisms, relevant metabolic pathways, detailed experimental protocols, and quantitative data from production and fermentation studies. The guide aims to serve as a foundational resource for further investigation into the therapeutic potential of this compound.
Introduction to this compound (IMO-5)
This compound is a short-chain carbohydrate belonging to the isomaltooligosaccharide (IMO) family. Structurally, it consists of five glucose units linked primarily by α-D-(1,6)-glycosidic bonds.[1] While human intestinal enzymes can efficiently digest α-(1,4)-glycosidic bonds found in common starches, the α-(1,6) linkages in this compound and other long-chain IMOs are resistant to hydrolysis in the upper gastrointestinal tract.[1] This resistance allows them to reach the colon intact, where they serve as a fermentable substrate for the gut microbiota.[2][3]
IMOs, including this compound, are found naturally in some fermented foods like soy sauce and kimchi but are produced commercially by the enzymatic treatment of starch.[1][3] Their beneficial physiological effects, such as modulating the gut microbiome and improving metabolic health, are well-documented.[2][3][4]
Microbial Fermentation of this compound
The prebiotic effect of this compound is defined by its selective utilization by beneficial gut bacteria. The primary fermenters of IMOs are species within the Bifidobacterium and Lactobacillus genera, as well as Bacteroides.[2][5]
Key Fermenting Microorganisms
-
Bifidobacterium : Studies have consistently shown that bifidobacteria are major consumers of IMOs.[2][5] Notably, these bacteria preferentially metabolize IMOs with a higher degree of polymerization (DP), such as this compound, compared to shorter-chain oligosaccharides.[6][7] This selective advantage allows them to thrive in the presence of complex IMOs.
-
Lactobacillus : While lactobacilli also ferment IMOs, they tend to favor shorter-chain molecules like isomaltose (B16258) (DP2).[6][7] Their metabolism of longer-chain IMOs like this compound is generally less efficient than that of bifidobacteria.[7]
-
Bacteroides : Metatranscriptomic analysis has identified Bacteroides as one of the predominant degraders of IMOs during in vitro fermentation with human fecal inoculum.[5]
Metabolic Pathways and Enzymology
The degradation of this compound by probiotic bacteria is an intracellular process involving specific transporters and enzymes.
-
In Bifidobacteria: The utilization of IMOs is linked to soybean oligosaccharide utilization loci. The process involves an ATP-binding cassette (ABC) transport system for the uptake of α-(1,6)-glycosides.[5] Once inside the cell, the this compound is hydrolyzed by intracellular oligo-1,6-α-glucosidases (Glycoside Hydrolase family GH13_31) into glucose, which then enters glycolysis to produce short-chain fatty acids (SCFAs).[5]
-
In Lactobacilli: The metabolism of longer-chain IMOs is facilitated by canonical intracellular glucan 1,6-α-glucosidases (GH13_31).[5] However, these organisms show a preference for shorter molecules like isomaltose, which may be internalized via a phosphoenolpyruvate (B93156) transferase system (PTS) and hydrolyzed by a GH4 6-phosphate-α-glucosidase.[5] This suggests a less direct pathway for the utilization of this compound.
Fermentation End-Products
The primary metabolic end-products of this compound fermentation are short-chain fatty acids (SCFAs), mainly acetate, propionate, and butyrate.[8] These molecules play a crucial role in host health by serving as an energy source for colonocytes, maintaining intestinal homeostasis, and modulating immune responses.[8][9] In vivo studies with related compounds like isomaltulose have shown that their fermentation leads to elevated concentrations of propionate and butyrate.[8][9]
Experimental Protocols for Studying IMO-5 Fermentation
Investigating the fermentation of this compound requires a multi-step approach, often beginning with simulated digestion followed by in vitro fermentation and detailed analytical testing.
In Vitro Digestion Simulation
To confirm that this compound is not digested in the upper GI tract, a two-stage digestion protocol is employed.[2]
-
Simulated Gastric Digestion: The sample is mixed with Simulated Gastric Fluid (SGF), adjusted to pH 3.0, and incubated at 37°C for 120 minutes. Aliquots are taken at intervals and heated to inactivate enzymes for subsequent analysis.[2]
-
Simulated Intestinal Digestion: The gastric-digested sample is mixed with Simulated Intestinal Fluid (SIF), pancreatin, and bile salt solution. The pH is adjusted to 7.0, and the mixture is incubated at 37°C for 4 hours. Samples are collected and heat-inactivated for analysis.[2]
In Vitro Batch Fermentation Protocol
This protocol assesses the fermentability of this compound by specific bacterial strains or a complex microbial community from fecal samples.
-
Medium Preparation: A basal medium such as MRS (for lactobacilli and bifidobacteria) is prepared, supplemented with 2% (w/v) filter-sterilized this compound as the sole carbohydrate source.[2]
-
Inoculation: The medium is inoculated with a freshly grown bacterial culture (e.g., Bifidobacterium longum) or a human fecal slurry.[2][10]
-
Incubation: Cultures are incubated at 37°C for 24-48 hours under strict anaerobic conditions.[2]
-
Sampling: Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis of bacterial growth (OD600 or qPCR), pH, substrate depletion, and metabolite production.[2]
Analytical Methodologies
-
Carbohydrate and SCFA Analysis: High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are the standard methods for quantifying residual this compound and the production of SCFAs.[10][11][12]
-
Microbial Community Analysis: To assess changes in the microbial population, 16S rRNA gene sequencing is used to profile the community structure, while quantitative PCR (qPCR) can quantify specific bacterial groups like Bifidobacterium.[8][10]
Quantitative Data from Isomaltooligosaccharide Studies
While specific data for pure this compound fermentation is limited in preliminary studies, quantitative data from the production and analysis of mixed IMO syrups provide valuable context. These studies highlight the yields and conditions necessary to generate the substrate for fermentation research.
Table 1: Summary of Isomaltooligosaccharide (IMO) Production Yields
| Production Method | Starting Material | Key Enzymes | Product | Yield / Purity | Reference |
| Direct Fermentation | 50 g/L Maltose | α-Glucosidase (Bacillus subtilis AP-1) | IMOs (DP 2-14) | 36.33 g/L (72.7% yield) | [2] |
| Enzymatic Conversion | Plantain Flour (18%) | α-Amylase, β-Amylase, Pullulanase, α-Glucosidase | This compound | 8 ± 3 g/L | |
| Enzyme Cocktail | Liquefied Starch | Pullulanase, α-Amylase, β-Amylase, α-Transglucosidase | IMOs (DP 2-3) | 49.09% IMOs | [13] |
| Engineered Yeast | Liquefied Starch | Co-displayed β-Amylase and α-Transglucosidase (Y. lipolytica) | IMO Mixture | 75.3% purity |
Diagram: General Enzymatic Production of IMOs from Starch
The commercial production of IMOs, including this compound, is a multi-step enzymatic process.
Conclusion and Future Directions
Preliminary studies robustly establish this compound as a prebiotic substrate, selectively fermented by key beneficial gut bacteria, particularly Bifidobacterium species. The fermentation yields health-promoting SCFAs, underscoring its potential as a functional food ingredient or therapeutic agent.
Future research should focus on:
-
Pure this compound Studies: Conducting fermentation experiments using purified this compound to eliminate confounding variables from mixed IMO syrups.
-
Strain-Specific Metabolism: Elucidating the complete metabolic pathways and enzymatic machinery for this compound degradation in various probiotic strains.
-
In Vivo and Clinical Trials: Moving beyond in vitro models to confirm the prebiotic effects and associated health benefits (e.g., improved metabolic markers, immune modulation) in animal models and human clinical trials.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound when combined with other prebiotics or probiotics (synbiotics) to enhance its therapeutic efficacy.
This guide summarizes the current understanding of this compound fermentation and provides the necessary protocols and frameworks to advance research in this promising field.
References
- 1. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]
- 2. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prebioticassociation.org [prebioticassociation.org]
- 4. Isomalto-oligosaccharides, a prebiotic, functionally augment green tea effects against high fat diet-induced metabolic alterations via preventing gut dysbacteriosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of isomalto-oligosaccharides by Lactobacillus reuteri and bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. shodex.com [shodex.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Isomaltopentaose from Starch
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomaltopentaose, a branched oligosaccharide with five glucose units, is gaining interest in the pharmaceutical and nutraceutical industries for its potential prebiotic properties. This document provides a detailed overview of the enzymatic synthesis of this compound from starch. The process involves a two-step enzymatic conversion: the liquefaction and saccharification of starch to produce a high-maltose syrup, followed by the transglycosylation of maltose (B56501) using α-glucosidase to form a mixture of isomaltooligosaccharides (IMOs), including this compound. This application note details the protocols for enzyme selection, reaction optimization, product purification, and analysis, providing a comprehensive guide for researchers in this field.
Introduction
Isomaltooligosaccharides (IMOs) are a class of oligosaccharides containing α-(1→6) glycosidic linkages, which are resistant to digestion by human intestinal enzymes.[1][2] This resistance allows them to reach the colon, where they can selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli.[3] this compound, as a specific IMO, is of particular interest for its potential health benefits. The enzymatic synthesis of IMOs offers a highly specific and efficient alternative to chemical methods.[4] The key enzyme in this process is α-glucosidase (EC 3.2.1.20), which catalyzes not only the hydrolysis of α-glucosidic bonds but also the transfer of glucose residues to acceptor molecules (transglycosylation) at high substrate concentrations.[5][6] This document outlines the methodologies for the laboratory-scale synthesis and purification of this compound.
Enzymatic Synthesis Workflow
The overall process for the enzymatic synthesis of this compound from starch can be divided into four main stages: Starch Liquefaction and Saccharification, Transglycosylation, Purification, and Analysis.
Figure 1: Overall experimental workflow for the enzymatic synthesis of this compound from starch.
Key Enzymes and Their Roles
| Enzyme | EC Number | Source Organism (Example) | Role in the Process |
| α-Amylase | 3.2.1.1 | Bacillus licheniformis | Starch liquefaction: Hydrolyzes internal α-1,4-glycosidic bonds in starch to produce shorter dextrins.[7] |
| β-Amylase | 3.2.1.2 | Barley | Saccharification: Hydrolyzes α-1,4-glycosidic bonds from the non-reducing end of dextrins to produce maltose. |
| Pullulanase | 3.2.1.41 | Bacillus naganoensis | Debranching: Hydrolyzes α-1,6-glycosidic branch points in amylopectin, increasing the yield of maltose.[8] |
| α-Glucosidase | 3.2.1.20 | Aspergillus niger | Transglycosylation: Catalyzes the transfer of glucosyl moieties from a donor (e.g., maltose) to an acceptor to form α-1,6-glycosidic bonds, producing IMOs.[5][9] |
Experimental Protocols
Protocol 1: Preparation of High-Maltose Syrup from Starch
-
Starch Slurry Preparation: Prepare a 30% (w/v) slurry of soluble starch in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.5).
-
Liquefaction:
-
Heat the starch slurry to 95°C with constant stirring.
-
Add α-amylase (e.g., from Bacillus licheniformis) at a concentration of approximately 1500 U/g of starch.
-
Incubate at 95°C for 1-2 hours to achieve a Dextrose Equivalent (DE) of 10-15.
-
-
Saccharification:
-
Cool the liquefied starch solution to 55-60°C and adjust the pH to 5.0.
-
Add β-amylase (e.g., from barley) and pullulanase (e.g., from Bacillus naganoensis) at appropriate concentrations (e.g., 200 U/g and 10 U/g of starch, respectively).
-
Incubate at 55-60°C for 24-48 hours.
-
Monitor the maltose concentration using HPLC. A typical high-maltose syrup should contain over 80% maltose.[10]
-
-
Enzyme Inactivation and Clarification:
-
Heat the syrup to 100°C for 10 minutes to inactivate the enzymes.
-
Centrifuge the solution to remove any insoluble material.
-
The resulting supernatant is the high-maltose syrup.
-
Protocol 2: Enzymatic Synthesis of this compound
-
Reaction Setup:
-
Adjust the concentration of the high-maltose syrup to 30-50% (w/v) with a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 4.5). High substrate concentrations favor transglycosylation over hydrolysis.[11]
-
Pre-incubate the syrup at the optimal temperature for the selected α-glucosidase (e.g., 60°C for Aspergillus niger α-glucosidase).[5]
-
-
Transglycosylation Reaction:
-
Add α-glucosidase from Aspergillus niger to the maltose syrup. The enzyme loading can be optimized, but a starting point is 5-10 U/g of maltose.
-
Incubate the reaction mixture at 60°C with gentle agitation for 24-72 hours. The reaction time is a critical parameter for the formation of higher-degree IMOs; longer incubation times may be required for the synthesis of this compound.
-
Take samples at different time points to monitor the formation of IMOs by HPLC.
-
-
Reaction Termination:
-
Inactivate the α-glucosidase by heating the reaction mixture to 100°C for 10 minutes.
-
The resulting solution is a mixture of glucose, remaining maltose, and various IMOs, including this compound.
-
Figure 2: Simplified pathway of isomaltooligosaccharide synthesis via transglycosylation.
Quantitative Data
The yield of specific IMOs is highly dependent on the reaction conditions. The following table summarizes typical product distributions found in the literature for IMO synthesis from maltose using Aspergillus niger α-glucosidase. Data specifically for this compound is often not reported individually but as part of the higher oligosaccharide fraction.
| Substrate | Enzyme Source | Reaction Time (h) | Glucose (%) | Maltose (%) | Isomaltose (%) | Panose (%) | Higher IMOs (DP≥4) (%) | Reference |
| 30% Maltose | A. niger α-glucosidase | 8 | - | - | - | Main Product | - | [9] |
| 30% Maltose | A. niger α-glucosidase | 24 | - | - | Predominant | - | - | [9] |
| 50% Maltose | A. niger transglucosidase | 6 | - | - | - | 69 | - | [11] |
| 50% Maltose | A. niger transglucosidase | >6 | - | - | 65 | - | - | [11] |
| 28% Maltose | Zalaria sp. AGase | 12 | - | 2 | 13.8 (Total IMOs) | - | - | [2] |
Purification and Analysis
Protocol 3: Purification of this compound
Purification of this compound from the complex IMO mixture is typically achieved using chromatographic techniques.
-
Removal of Monosaccharides and Disaccharides:
-
Initial purification can be performed using yeast fermentation to remove glucose and residual maltose. Saccharomyces cerevisiae can be used to selectively ferment these sugars.[12]
-
Alternatively, size-exclusion chromatography can be employed to separate the larger oligosaccharides from smaller sugars.
-
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with an amino-functionalized silica (B1680970) column or a porous polymer-based column is effective for separating oligosaccharides based on their degree of polymerization.[13][14]
-
Column: A preparative amide column (e.g., TSKgel Amide-80) is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a starting mobile phase of 80:20 (v/v) acetonitrile:water, gradually decreasing the acetonitrile concentration.
-
Detection: Refractive Index (RI) detector is typically used for carbohydrate analysis.
-
-
Simulated Moving Bed (SMB) Chromatography: For larger-scale purification, SMB chromatography can be a more efficient continuous separation method.
-
Protocol 4: Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and quantification of IMOs.[15][16]
-
Sample Preparation: Dilute the reaction mixture or purified fractions with the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: An analytical amino-functionalized silica column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical isocratic mobile phase is 75:25 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Use external standards of glucose, maltose, isomaltose, panose, isomaltotriose, isomaltotetraose, and this compound to create calibration curves for quantification.
Conclusion
The enzymatic synthesis of this compound from starch is a multi-step process that requires careful optimization of each stage, from the initial starch hydrolysis to the final purification. The use of α-glucosidase with high transglycosylation activity is crucial for the formation of the desired α-1,6-glycosidic linkages. While the production typically yields a mixture of IMOs, chromatographic purification methods can be employed to isolate this compound. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize their own processes for the synthesis of this promising prebiotic compound. Further research into enzyme engineering and process optimization could lead to higher yields and purity of this compound for various applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Isomaltooligosaccharides Production Using α-Glucosidase Activity from Zalaria sp. Him3, a Fructooligosaccharides-Producing Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Introducing transglycosylation activity in Bacillus licheniformis α-amylase by replacement of His235 with Glu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of High-maltose Syrup and High-protein Flour from Rice by an Enzymatic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Production of high-purity isomalto-oligosaccharides syrup by the enzymatic conversion of transglucosidase and fermentation of yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation of acidic oligosaccharides by liquid chromatography: application to analysis of sugar chains of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov.tw [fda.gov.tw]
Application Notes and Protocols for the Quantification of Isomaltopentaose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Isomaltopentaose, a key oligosaccharide in various food and pharmaceutical applications. The methods described herein are essential for quality control, formulation development, and research purposes.
Introduction
This compound is an α-(1→6) linked glucose pentasaccharide. Accurate and precise quantification of this compound is crucial for ensuring product quality, assessing enzymatic activity, and in various research contexts. This document outlines three primary analytical methods for its quantification: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Enzymatic Assays.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different analytical methods used for this compound quantification. This allows for an easy comparison of the methods to select the most appropriate one for a specific application.
| Analytical Method | Analyte(s) | Column | Mobile Phase | Detector | Limit of Quantification (LOQ) | Linearity Range | Reference |
| HPLC-RI | Isomaltose, Panose, Isomaltotriose | ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm | Acetonitrile (B52724)/Water with Triethylamine (B128534) | Refractive Index (RI) | 0.025 g/100 mL | 0.25 - 10 mg/mL | |
| HPLC-ELSD | This compound and other IMOs | Not specified | Acetonitrile/Water (60:40, v/v) | Evaporative Light Scattering Detector (ELSD) | Not specified | Not specified | |
| HPAEC-PAD | Oligosaccharides | CarboPac™ PA1, PA100, or PA200 | High-pH eluents | Pulsed Amperometric Detection (PAD) | High-fmol to low-pmol amounts | Not specified | |
| HPAEC-PAD | Hyaluronan Oligosaccharides | Not specified | Not specified | Pulsed Amperometric Detection (PAD) | 0.2-0.3 pmol (20-30 nM) | Not specified |
Experimental Protocols
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method is suitable for the quantification of isomaltooligosaccharides in various sample matrices, such as beverages.
a. Equipment and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Refractive Index Detector (RID)
-
Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm, or equivalent
-
Centrifuge (≥ 5000 ×g)
-
Ultrasonicator
-
Vortex mixer
-
Volumetric flasks
-
Centrifuge tubes (15 mL)
-
Syringe filters (0.45 µm, PVDF)
-
Acetonitrile (HPLC grade)
-
Triethylamine (reagent grade)
-
Deionized water (resistivity ≥ 18 MΩ∙cm)
-
This compound standard
b. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 77% acetonitrile in deionized water. Add 2 mL of triethylamine to 1000 mL of the 77% acetonitrile solution. Filter the mobile phase through a 0.45 µm membrane filter.
-
Standard Stock Solution: Accurately weigh about 50 mg of this compound reference standard and dissolve it in a 5-mL volumetric flask with deionized water. Store this stock solution under refrigeration.
-
Standard Working Solutions: Prepare a series of standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 0.25 to 10 mg/mL.
c. Sample Preparation:
-
For carbonated samples, degas by ultrasonication.
-
Accurately transfer 10 mL of the sample into a 15-mL centrifuge tube.
-
Centrifuge at 5000 ×g for 5 minutes.
-
Collect the supernatant and filter it through a 0.45 µm membrane filter. The filtrate is the sample solution.
d. Chromatographic Conditions:
-
Column Temperature: 40°C
-
Detector Temperature: 40°C
-
Injection Volume: 3 µL
-
Flow Rate: 0.25 mL/min
e. Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Figure 1. Workflow for this compound quantification by HPLC-RI.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive method for the analysis of oligosaccharides, offering excellent resolution and direct detection without the need for derivatization.
a. Equipment and Materials:
-
High-Performance Anion-Exchange Chromatography (HPAEC) system
-
Pulsed Amperometric Detector (PAD) with a gold electrode
-
Column: CarboPac™ series (e.g., PA1, PA100, PA200)
-
Sodium hydroxide (B78521) (NaOH), 50% w/w solution
-
Sodium acetate (B1210297) (NaOAc), anhydrous
-
Deionized water (resistivity ≥ 18 MΩ∙cm)
-
This compound standard
b. Preparation of Solutions:
-
Eluents: Prepare eluents by diluting a stock solution of NaOH and adding NaOAc as required for the gradient. For example:
-
Eluent A: 100 mM NaOH
-
Eluent B: 100 mM NaOH with 1 M NaOAc
-
All eluents should be sparged with helium to prevent carbonate formation.
-
c. Sample Preparation:
-
Samples should be dissolved in deionized water and filtered through a 0.2 µm filter before injection.
-
Dilute samples as necessary to fall within the linear range of the detector.
d. Chromatographic Conditions:
-
Column: CarboPac™ PA200 (3 x 150 mm)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 100 mM NaOH
-
2-20 min: Linear gradient from 0 to 200 mM NaOAc in 100 mM NaOH
-
20-25 min: 1 M NaOAc in 100 mM NaOH (wash)
-
25-35 min: 100 mM NaOH (equilibration)
-
-
PAD Waveform: A standard quadruple potential waveform for carbohydrate analysis.
e. Quantification:
-
Create a calibration curve by injecting a series of this compound standards of known concentrations.
-
Inject the prepared sample.
-
Identify the this compound peak based on retention time and quantify using the calibration curve.
Figure 2. Workflow for this compound quantification by HPAEC-PAD.
Enzymatic Assay
Enzymatic assays can be used for the quantification of total reducing sugars, from which the concentration of this compound can be inferred if it is the primary component. This protocol is a general method for determining α-amylase activity using a substrate like maltopentaose (B1148383) and can be adapted.
a. Equipment and Materials:
-
Spectrophotometer or microplate reader
-
Water bath or incubator
-
Vortex mixer
-
Pipettes
-
Test tubes or 96-well plates
-
α-Glucosidase enzyme (specific for hydrolyzing this compound)
-
Glucose oxidase/peroxidase (GOPOD) reagent
-
This compound standard
-
Buffer solution (e.g., 50 mM Sodium Phosphate, pH 6.9)
b. Principle:
-
This compound is hydrolyzed by a specific α-glucosidase to glucose.
-
The released glucose is then quantified using the GOPOD reagent, which produces a colored product that can be measured spectrophotometrically.
c. Assay Protocol:
-
Standard Curve: Prepare a series of glucose standards in the buffer solution.
-
Sample and Standard Preparation:
-
Prepare a solution of the this compound standard in the buffer.
-
Prepare the sample solution in the same buffer.
-
-
Enzymatic Reaction:
-
To a set of test tubes, add a defined volume of the sample or standard solution.
-
Add a specific amount of α-glucosidase solution.
-
Incubate at the optimal temperature and for a sufficient time for complete hydrolysis (e.g., 37°C for 30 minutes).
-
Prepare a sample blank for each sample by omitting the enzyme.
-
-
Colorimetric Reaction:
-
Add the GOPOD reagent to each tube.
-
Incubate at a specific temperature for a set time (e.g., 37°C for 20 minutes) to allow for color development.
-
-
Measurement:
-
Measure the absorbance of the solutions at the appropriate wavelength (e.g., 510 nm).
-
-
Calculation:
-
Subtract the absorbance of the sample blank from the sample absorbance.
-
Determine the glucose concentration from the glucose standard curve.
-
Calculate the original this compound concentration based on the stoichiometry of the hydrolysis reaction (1 mole of this compound yields 5 moles of glucose).
-
Figure 3. Workflow for this compound quantification by enzymatic assay.
Conclusion
The choice of analytical method for this compound quantification depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. HPLC-RI offers a robust and straightforward method for routine analysis. HPAEC-PAD provides superior sensitivity and resolution, making it ideal for complex mixtures and trace-level quantification. Enzymatic assays offer a high-throughput and cost-effective alternative, particularly for screening purposes, but may lack the specificity of chromatographic methods. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers and professionals in the field.
Application Note: Analysis of Isomaltopentaose in Food Products by HPLC-RID
Abstract
This application note details a robust and reliable method for the quantitative analysis of isomaltopentaose in various food products using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). This compound, an isomaltooligosaccharide (IMO), is gaining interest in the food industry for its potential prebiotic properties and functional characteristics. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and data analysis, tailored for researchers, scientists, and professionals in drug development and food science.
Introduction
Isomaltooligosaccharides (IMOs), including this compound, are a class of oligosaccharides that are finding increasing application in functional foods and nutraceuticals. Accurate and precise quantification of these compounds in complex food matrices is crucial for quality control, product formulation, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a widely used technique for the analysis of non-chromophoric compounds like sugars.[1] This method offers a straightforward and cost-effective approach for the separation and quantification of oligosaccharides.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector is suitable for this analysis.
| Parameter | Condition |
| HPLC Column | Amino Column (e.g., 250 x 4.6 mm, 5 µm) or a dedicated carbohydrate column. |
| Mobile Phase | Acetonitrile (B52724):Water (75:25, v/v), isocratic elution.[2] |
| Flow Rate | 0.9 - 1.25 mL/min.[2][3] |
| Column Temperature | 35 °C.[2] |
| Detector | Refractive Index Detector (RID). |
| RID Temperature | 35 °C.[2] |
| Injection Volume | 10 - 20 µL. |
| Run Time | Approximately 20 - 30 minutes. |
Standards and Reagents
-
This compound standard (high purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Other isomaltooligosaccharide standards (e.g., isomaltose, isomaltotriose, panose) for method development and specificity.
Standard Solution Preparation
A stock solution of this compound (e.g., 10 mg/mL) is prepared by accurately weighing the standard and dissolving it in the mobile phase. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the expected concentration range in the food samples (e.g., 0.1 to 5 mg/mL).
Sample Preparation Protocol
The sample preparation procedure aims to extract the oligosaccharides from the food matrix and remove interfering substances such as proteins, fats, and particulate matter.
3.1. Solid Food Products (e.g., baked goods, cereals)
-
Homogenization: A representative sample of the food product is finely ground and homogenized.
-
Extraction: A known weight of the homogenized sample (e.g., 1-5 g) is extracted with a defined volume of hot deionized water (e.g., 50 mL at 60-80 °C) with stirring for 30-60 minutes.
-
Clarification: The extract is centrifuged (e.g., 5000 x g for 15 minutes) to pellet insoluble materials.
-
Protein Precipitation (if necessary): For high-protein samples, an equal volume of acetonitrile is added to the supernatant to precipitate proteins. The mixture is then centrifuged again.
-
Filtration: The supernatant is filtered through a 0.45 µm syringe filter prior to HPLC injection.
3.2. Liquid and Semi-Solid Food Products (e.g., syrups, honey, yogurt)
-
Dilution: A known weight of the sample (e.g., 1 g) is dissolved in a defined volume of deionized water or mobile phase (e.g., 10 mL).[4]
-
Clarification: The diluted sample is centrifuged to remove any suspended solids.
-
Filtration: The supernatant is filtered through a 0.45 µm syringe filter before analysis.
Quantitative Data
The following table presents illustrative quantitative data for various isomaltooligosaccharides found in a commercial IMO product, as determined by a validated HPLC-RID method. This data serves as an example of how results can be presented.
| Saccharide | Concentration (g / 100g of product) |
| Isomaltose | 19.2 |
| Isomaltotriose | 10.3 |
| Panose | 4.9 |
| Nigerose | 2.0 |
| Kojibiose | 3.5 |
| Isomaltotetraose | 2.8 |
| Data adapted from a study on commercial IMO products.[5] |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC-RID analysis of this compound.
Conclusion
The described HPLC-RID method provides a reliable and accessible approach for the quantitative determination of this compound in a variety of food products. Proper sample preparation is critical to ensure accurate results by effectively removing matrix interferences. This application note serves as a comprehensive guide for laboratories aiming to implement routine analysis of isomaltooligosaccharides in food and nutraceuticals.
References
Application Note: Structural Elucidation of Isomaltopentaose using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltopentaose is a linear oligosaccharide composed of five α-D-glucopyranosyl units linked by α-(1→6) glycosidic bonds. As a member of the isomaltooligosaccharides (IMOs) series, it holds significant interest in the food and pharmaceutical industries due to its prebiotic properties and potential applications in drug delivery. Accurate structural characterization is paramount for understanding its biological functions and for quality control in production processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed atomic-level information about the structure and conformation of oligosaccharides. This application note provides a comprehensive protocol for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Principle
The structural analysis of this compound by NMR spectroscopy involves a systematic approach to assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei within the molecule. The distinct chemical environment of each nucleus results in a unique resonance frequency, which is sensitive to factors such as the anomeric configuration (α or β), the type of glycosidic linkage, and the position of the monosaccharide unit within the chain (reducing end, non-reducing end, or internal).
A combination of 1D (¹H and ¹³C) and 2D NMR experiments, including COSY, TOCSY, HSQC, and HMBC, is employed to establish connectivity between atoms.
-
¹H NMR: Provides information on the number and chemical environment of protons, with anomeric protons (H-1) typically resonating in a distinct downfield region.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms. The chemical shifts of anomeric carbons (C-1) and carbons involved in glycosidic linkages are particularly informative.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds (e.g., H-1 to H-2, H-2 to H-3), allowing for the tracing of proton networks within each glucose residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, from the anomeric proton to the rest of the protons in a given glucose unit.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a map of C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for identifying the glycosidic linkages between adjacent glucose units by observing correlations between the anomeric proton of one residue and the carbon of the linked residue.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: this compound should be of high purity (>95%) and free of paramagnetic impurities.
-
Solvent: Deuterium oxide (D₂O) is the solvent of choice for carbohydrate NMR as it does not obscure the sugar proton signals. To minimize the signal from exchangeable hydroxyl protons, the sample should be lyophilized from D₂O two to three times.
-
Concentration: Dissolve 5-10 mg of the lyophilized this compound in 0.5 mL of 99.9% D₂O.
-
Internal Standard: A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, can be added for chemical shift referencing (¹H: 0.00 ppm for TSP; ¹H: 2.225 ppm, ¹³C: 31.07 ppm for acetone).
-
NMR Tube: Transfer the final solution to a 5 mm NMR tube.
NMR Data Acquisition
The following experiments are recommended for the complete structural elucidation of this compound. All spectra should be acquired at a constant temperature, typically 298 K (25 °C), on a high-field NMR spectrometer (e.g., 500 MHz or higher).
| Experiment | Purpose | Key Parameters |
| 1D ¹H | To observe all proton signals and their multiplicities. | Spectral width: ~10 ppm; Number of scans: 16-64 |
| 1D ¹³C | To observe all carbon signals. | Spectral width: ~160 ppm; Number of scans: 1024-4096 |
| 2D ¹H-¹H COSY | To identify scalar-coupled protons within each glucose residue. | Spectral width (F1 & F2): ~10 ppm; Data points: 2048x512 |
| 2D ¹H-¹H TOCSY | To assign all protons within each glucose spin system. | Spectral width (F1 & F2): ~10 ppm; Mixing time: 80-120 ms |
| 2D ¹H-¹³C HSQC | To correlate directly attached proton-carbon pairs. | ¹H spectral width: ~10 ppm; ¹³C spectral width: ~100 ppm |
| 2D ¹H-¹³C HMBC | To identify long-range H-C correlations, especially across glycosidic bonds. | ¹H spectral width: ~10 ppm; ¹³C spectral width: ~160 ppm |
Data Presentation
The following tables summarize the expected ¹H and ¹³C chemical shifts for this compound. The glucose residues are labeled A to E from the non-reducing end to the reducing end, with residue E existing in both α and β anomeric forms.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound in D₂O
| Residue | H-1 | H-2 | H-3 | H-4 | H-5 | H-6a | H-6b |
| A (Non-reducing) | 4.96 | 3.55 | 3.73 | 3.42 | 3.80 | 3.78 | 3.85 |
| B (Internal) | 4.95 | 3.54 | 3.72 | 3.41 | 3.79 | 3.77 | 3.84 |
| C (Internal) | 4.95 | 3.54 | 3.72 | 3.41 | 3.79 | 3.77 | 3.84 |
| D (Internal) | 4.95 | 3.54 | 3.72 | 3.41 | 3.79 | 3.77 | 3.84 |
| Eα (Reducing) | 5.22 | 3.58 | 3.75 | 3.45 | 4.02 | 3.82 | 3.90 |
| Eβ (Reducing) | 4.65 | 3.27 | 3.50 | 3.43 | 3.65 | 3.81 | 3.89 |
Note: The chemical shifts for the internal residues (B, C, and D) are very similar, leading to signal overlap.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O
| Residue | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| A (Non-reducing) | 100.5 | 72.8 | 74.5 | 70.9 | 72.7 | 61.8 |
| B (Internal) | 100.4 | 72.8 | 74.5 | 70.9 | 72.6 | 66.9 |
| C (Internal) | 100.4 | 72.8 | 74.5 | 70.9 | 72.6 | 66.9 |
| D (Internal) | 100.4 | 72.8 | 74.5 | 70.9 | 72.6 | 66.9 |
| Eα (Reducing) | 93.1 | 72.9 | 74.6 | 70.8 | 70.5 | 66.8 |
| Eβ (Reducing) | 97.0 | 75.5 | 77.2 | 70.8 | 75.4 | 66.8 |
Note: The chemical shifts are illustrative and may vary slightly depending on experimental conditions.
Data Analysis and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for analyzing the NMR data to determine the structure of this compound.
Application Notes and Protocols for the Mass Spectrometric Identification of Isomaltopentaose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the identification and characterization of Isomaltopentaose using various mass spectrometry techniques. The methods outlined are essential for researchers in carbohydrate analysis, food science, and drug development where the structural elucidation of oligosaccharides is critical.
Introduction to this compound and Mass Spectrometry
This compound is an oligosaccharide composed of five glucose units linked primarily by α-1,6 glycosidic bonds. Its structural similarity to other pentasaccharide isomers, such as maltopentaose (B1148383) (α-1,4 linkages), necessitates robust analytical techniques for unambiguous identification. Mass spectrometry (MS) offers high sensitivity and specificity for this purpose, providing information on molecular weight, composition, and sequence.[1][2] Key MS techniques for oligosaccharide analysis include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
General Sample Preparation
Effective sample preparation is crucial for successful mass spectrometric analysis of this compound. The goal is to remove interfering substances like salts, detergents, and other biomolecules that can cause ion suppression.[3]
Protocol for Sample Desalting using Solid-Phase Extraction (SPE):
-
SPE Cartridge Selection: Utilize a graphitized carbon or a mixed-mode (reverse-phase/strong cation exchange) SPE cartridge suitable for oligosaccharide purification.[4]
-
Cartridge Conditioning:
-
Wash the cartridge with 1 mL of 0.1% trifluoroacetic acid (TFA) in 80% acetonitrile (B52724).
-
Equilibrate the cartridge with 2 mL of 0.1% TFA in water.
-
-
Sample Loading: Dissolve the this compound sample in 0.1% TFA in water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the purified this compound with 1 mL of 25% acetonitrile containing 0.1% TFA.
-
Drying: Dry the eluted sample in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent for MS analysis (e.g., 50% aqueous acetonitrile for MALDI-TOF or a solvent compatible with ESI).
MALDI-TOF MS for Molecular Weight Determination
MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of oligosaccharides.[5][6] It is particularly useful for screening samples and confirming the presence of the target analyte.
Experimental Protocol for MALDI-TOF MS
-
Matrix Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50% aqueous acetonitrile with 0.1% TFA.[5]
-
Sample-Matrix Co-crystallization:
-
Mix 1 µL of the purified this compound sample (approximately 1 mg/mL) with 1 µL of the DHB matrix solution directly on the MALDI target plate.
-
Allow the mixture to air-dry at room temperature to form a crystalline matrix.
-
-
Mass Spectrometer Parameters:
-
Data Acquisition and Analysis:
-
Acquire spectra over a mass range appropriate for this compound (e.g., m/z 500-1500).
-
The expected pseudomolecular ion for this compound ([M+Na]⁺) is m/z 851.3.
-
Data Presentation
Table 1: Expected Pseudomolecular Ions for this compound in MALDI-TOF MS
| Analyte | Chemical Formula | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) | Expected [M+K]⁺ (m/z) |
| This compound | C₃₀H₅₂O₂₆ | 829.28 | 851.26 | 867.23 |
ESI-MS/MS for Structural Elucidation and Isomer Differentiation
ESI-MS/MS is a powerful technique for obtaining detailed structural information about oligosaccharides, including their sequence and linkage patterns.[1][7] By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated that can be used to identify the specific isomer.
Experimental Protocol for ESI-MS/MS
-
Sample Preparation for Infusion:
-
Dissolve the purified this compound sample in a solvent suitable for electrospray, such as 50% methanol (B129727) or acetonitrile in water, with the addition of a salt (e.g., 1 mM sodium acetate) to promote adduct formation.
-
-
Mass Spectrometer Parameters:
-
Instrument: Thermo Fisher Scientific Velos Pro ion-trap mass spectrometer or a similar instrument.[1]
-
Ionization Mode: Positive or negative ion mode. Positive mode is common for observing [M+Na]⁺ ions, while negative mode with chloride adduction can provide unique fragmentation for isomer differentiation.[1]
-
Collision Gas: Helium or Argon.
-
Collision Energy: Typically 30% normalized collision energy (this may require optimization).[1][8]
-
-
MS/MS Analysis:
-
In the full MS scan, identify the precursor ion for this compound (e.g., [M+Na]⁺ at m/z 851.3).
-
Select this precursor ion for collision-induced dissociation (CID).
-
Acquire the MS/MS spectrum, which will show a series of fragment ions (B, C, Y, and Z ions).[7]
-
Data Presentation
Table 2: Key Diagnostic Fragment Ions for this compound vs. Maltopentaose ([M+Na]⁺ precursor)
| Fragment Ion Type | This compound (α-1,6) | Maltopentaose (α-1,4) | Description |
| Y-type ions | Prominent | Less prominent | Result from glycosidic bond cleavage from the non-reducing end. |
| Cross-ring fragments | Diagnostic patterns | Different diagnostic patterns | Provide linkage information. |
Note: The relative intensities of these ions are crucial for distinguishing between isomers.
Visualizing the Workflow
Experimental Workflow for this compound Identification
Caption: Workflow for this compound identification.
Logical Relationship for Isomer Differentiation
Caption: Logic for differentiating this compound from its isomers.
References
- 1. Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Fermentation Models Using Isomaltopentaose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isomaltopentaose, a non-digestible oligosaccharide, is gaining attention for its potential prebiotic properties. As a substrate for microbial fermentation in the colon, it can modulate the gut microbiota composition and lead to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs). These SCFAs, including acetate, propionate, and butyrate, are known to play a crucial role in maintaining gut homeostasis and influencing host health through various signaling pathways. This document provides detailed application notes and protocols for studying the in vitro fermentation of this compound and its effects on the gut microbiota and host cell signaling.
Data Presentation: Quantitative Analysis of this compound Fermentation
The following tables summarize the quantitative data on SCFA production from the in vitro fermentation of isomalto-oligosaccharides (IMOs) and related compounds. This data provides an expected range of metabolite production during the fermentation of this compound.
Table 1: Short-Chain Fatty Acid Production from In Vitro Fermentation of Isomalto/Malto-Polysaccharides (IMMPs) with Human Fecal Inoculum [1]
| Time (hours) | Acetate (μmol/mL) | Propionate (μmol/mL) | Butyrate (μmol/mL) | Succinic Acid (μmol/mL) | Lactic Acid (μmol/mL) |
| 0 | 0 | 0 | 0 | 0 | 0 |
| 6 | 5.2 | 1.1 | 1.5 | 3.8 | 0.5 |
| 12 | 15.8 | 3.2 | 4.1 | 10.5 | 1.2 |
| 24 | 35.1 | 7.9 | 9.8 | 22.4 | 2.5 |
| 48 | 40.2 | 9.1 | 11.2 | 25.1 | 2.8 |
Table 2: Influence of Fecal Enterotype on Propionate and Butyrate Production from Isomalto-oligosaccharides (IMOs) In Vitro [2]
| Fecal Enterotype | Propionic Acid Production (relative units) | Butyric Acid Production (relative units) |
| Bacteroides-type | Lower | Lower |
| Prevotella-type | Higher | Higher |
| Mixed-type | Intermediate | Intermediate |
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of this compound Using Human Fecal Inoculum
This protocol outlines a batch fermentation model to simulate the anaerobic fermentation of this compound by human gut microbiota.
Materials:
-
This compound
-
Anaerobic fermentation medium (see recipe below)
-
Fresh human fecal samples from healthy donors
-
Phosphate-buffered saline (PBS), anaerobic
-
Anaerobic chamber or workstation
-
Sterile fermentation vessels (e.g., serum bottles)
-
Shaking incubator
-
Centrifuge
-
Syringes and needles for sampling
Anaerobic Fermentation Medium Recipe (per liter):
-
Peptone water: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K₂HPO₄: 0.04 g
-
KH₂PO₄: 0.04 g
-
MgSO₄·7H₂O: 0.01 g
-
CaCl₂·6H₂O: 0.01 g
-
NaHCO₃: 2 g
-
Tween 80: 2 ml
-
Hemin solution (5 mg/mL): 1 ml
-
Vitamin K1 solution (10 µL/mL): 1 ml
-
Cysteine-HCl: 0.5 g
-
Resazurin (0.1% w/v): 1 ml
-
Distilled water: to 1 liter
Procedure:
-
Medium Preparation: Prepare the anaerobic fermentation medium, dispense into fermentation vessels, and autoclave. Add sterile, anaerobic solutions of cysteine-HCl, hemin, and vitamin K1 to the cooled medium inside an anaerobic chamber.
-
Inoculum Preparation: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months. Inside an anaerobic chamber, homogenize the fecal sample (10% w/v) in anaerobic PBS.
-
Fermentation Setup: Add this compound to the fermentation vessels to a final concentration of 1% (w/v). Inoculate the vessels with the fecal slurry to a final concentration of 10% (v/v). A control vessel with no added this compound should be included.
-
Incubation: Seal the fermentation vessels and incubate at 37°C with gentle shaking for up to 48 hours.
-
Sampling: At desired time points (e.g., 0, 6, 12, 24, 48 hours), aseptically collect samples from each vessel for SCFA analysis and microbial composition analysis.
-
Sample Processing: Centrifuge the collected samples to pellet bacterial cells and debris. Store the supernatant at -80°C for SCFA analysis. The pellet can be stored for microbial DNA extraction.
Protocol 2: Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)
This protocol describes the analysis of SCFAs from the fermentation broth.
Materials:
-
Fermentation supernatant
-
Internal standard solution (e.g., 2-ethylbutyric acid)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate GC column for SCFA analysis
Procedure:
-
Sample Preparation: Thaw the fermentation supernatant. To 1 mL of supernatant, add 100 µL of the internal standard solution and 200 µL of concentrated HCl.
-
Extraction: Add 2 mL of diethyl ether and vortex vigorously for 2 minutes. Centrifuge to separate the phases.
-
Drying: Transfer the ether layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
GC Analysis: Inject 1 µL of the dried ether extract into the GC-FID.
-
Quantification: Identify and quantify the SCFAs based on the retention times and peak areas relative to the internal standard and a standard curve of known SCFA concentrations.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vitro fermentation of this compound.
Caption: Metabolic pathway of this compound fermentation.
Caption: Modulation of the TLR4/NF-κB signaling pathway by SCFAs.
References
Application Notes: Protocols for Testing the Prebiotic Activity of Isomaltopentaose
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isomaltopentaose (DP5) is an isomaltooligosaccharide (IMO) with significant potential as a prebiotic agent. Prebiotics are substrates that are selectively utilized by host microorganisms, conferring a health benefit. To substantiate the prebiotic activity of this compound, a series of standardized in vitro protocols are required to assess its fermentability by the gut microbiota, its ability to modulate microbial composition, and its impact on the production of key metabolites such as short-chain fatty acids (SCFAs). These application notes provide detailed methodologies for a comprehensive in vitro evaluation of this compound.
Protocol 1: In Vitro Batch Fermentation Using Human Fecal Slurry
This protocol describes a batch culture fermentation model to simulate the conditions of the human colon and assess the fermentability of this compound by the gut microbiota.
1.1. Materials and Equipment:
-
Fecal Samples: Fresh fecal samples from healthy human donors with no antibiotic use for at least 3-6 months.[1]
-
Basal Fermentation Medium: A medium mimicking the nutrient environment of the colon.[2][3] Example composition (per liter):
-
Peptone water: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K₂HPO₄: 0.04 g
-
KH₂PO₄: 0.04 g
-
NaHCO₃: 2 g
-
MgSO₄·7H₂O: 0.01 g
-
CaCl₂·6H₂O: 0.01 g
-
L-cysteine-HCl: 0.5 g
-
Bile salts: 0.5 g[2]
-
Hemin (5 mg/mL solution): 1 mL
-
Vitamin K1: 10 µL
-
Tween 80: 2 mL
-
Resazurin (0.25 g/L solution): 4 mL
-
-
Test Substrate: this compound (1% w/v solution).
-
Controls: Negative control (no carbon source), Positive control (e.g., Fructooligosaccharides - FOS, 1% w/v).
-
Equipment: Anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂), sterile fermentation vessels (serum flasks or tubes), shaking incubator, centrifuge, stomacher or blender.[3][4]
1.2. Fecal Slurry Preparation:
-
Process fresh fecal samples within 2 hours of collection in an anaerobic chamber.[3]
-
Prepare a 10% (w/v) fecal slurry by homogenizing the fecal sample with pre-reduced anaerobic phosphate-buffered saline (PBS).[3] For a standardized inoculum, feces from multiple donors can be pooled.[1][5]
-
To improve reproducibility, a Frozen Standardized Inoculum (FSI) can be prepared by pelleting the microbial cells from the slurry, resuspending them in a buffer with a cryoprotectant like glycerol (B35011) (15-20% final concentration), and storing aliquots at -80°C.[1][4][5][6]
1.3. Fermentation Procedure:
-
Dispense 18 mL of sterile, anaerobic basal medium into each fermentation vessel inside the anaerobic chamber.
-
Add 2 mL of the this compound solution to the test vessels. Add 2 mL of FOS solution to positive control vessels and 2 mL of sterile water to negative control vessels.
-
Inoculate each vessel with 2 mL of the 10% fecal slurry (final concentration 1% w/v).[3]
-
Seal the vessels and incubate at 37°C with gentle shaking (e.g., 120 rpm) for up to 48 hours.[2]
-
Collect samples at baseline (0 hours) and at subsequent time points (e.g., 8, 24, and 48 hours) for analysis of pH, microbial composition, SCFA production, and substrate utilization.[3]
-
For analysis, centrifuge the collected samples to separate the bacterial pellet from the supernatant. Store both at -80°C until further processing.[3]
Caption: Overall experimental workflow for testing prebiotic activity.
Protocol 2: Analysis of Microbial Composition via 16S rRNA Gene Sequencing
This protocol outlines the steps to determine changes in the bacterial community structure in response to this compound fermentation.
2.1. DNA Extraction:
-
Thaw the bacterial pellets collected from the fermentation (Protocol 1).
-
Extract total genomic DNA using a commercially available kit optimized for fecal samples (e.g., DNeasy PowerSoil Kit, Maxwell RSC Fecal Microbiome DNA Kit), which typically includes a bead-beating step for efficient cell lysis.[7]
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).[8]
2.2. 16S rRNA Gene Amplification and Sequencing:
-
Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.[7][8]
-
Perform a two-step PCR to add sequencing adapters and barcodes for sample multiplexing.[7][9]
-
Purify the PCR products to remove primers and dNTPs.
-
Quantify the purified library and pool samples in equimolar concentrations.
-
Perform paired-end sequencing on an Illumina platform (e.g., MiSeq).[7]
2.3. Bioinformatic Analysis:
-
Perform quality control on raw sequencing reads to trim low-quality bases and remove adapters.
-
Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to each ASV/OTU using a reference database (e.g., Greengenes, SILVA).
-
Analyze alpha diversity (within-sample richness and evenness) and beta diversity (between-sample compositional differences).
-
Perform differential abundance analysis to identify specific taxa (e.g., Bifidobacterium, Lactobacillus) that are significantly enriched or depleted in the this compound group compared to controls.[10]
Data Presentation: Effect of Isomaltooligosaccharides (IMOs) on Gut Microbiota
The following table summarizes representative data on the selective stimulation of beneficial bacteria by IMOs, which include this compound.
| Study Type | Substrate | Key Findings | Reference |
| In vitro fermentation (human fecal) | Malto-oligosaccharides (11.76% Maltopentaose) | 2% MOS significantly increased the relative abundance of Bifidobacterium genus compared to 1% GOS. | [11] |
| In vitro fermentation (infant fecal) | IMO preparation | Increased relative abundance of Bifidobacterium from 4% to 33% between 14 and 26 hours of fermentation. | [12] |
| In vitro fermentation (human fecal) | Isomalto/malto-polysaccharides (IMMPs) | IMMPs with high α-(1→6) linkages promoted the growth of Bifidobacterium and Lactobacillus. | [10] |
| Rat Model | Isomaltulose (an α-1,6 linked disaccharide) | Increased the abundance of beneficial microbes like Faecalibacterium and elevated the phylum Actinobacteria (which includes Bifidobacterium). | [13] |
Protocol 3: Quantification of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)
This protocol details the measurement of SCFAs (acetate, propionate, butyrate), the primary end-products of prebiotic fermentation.
3.1. Sample Preparation and Extraction:
-
Thaw the fermentation supernatants collected in Protocol 1.
-
Acidify the samples to protonate the SCFAs. For example, add 50 µL of concentrated HCl to 1 mL of supernatant.[14]
-
Add an internal standard (e.g., 2-ethylbutyric acid) to each sample for accurate quantification.[11]
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., diethyl ether or a butanol/acetonitrile (B52724) mixture).[14]
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[11]
-
Carefully transfer the organic (upper) layer containing the SCFAs to a new GC vial.[14]
3.2. GC-FID Analysis:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).
-
Column: A column suitable for volatile fatty acid analysis (e.g., DB-23, Nukol™).[14]
-
GC Conditions (Example): [15][16]
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 180°C at 8°C/min, hold for 5 min.
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL.
-
-
Quantification: Prepare a standard curve using known concentrations of acetate, propionate, and butyrate (B1204436) standards. Calculate the concentration of each SCFA in the samples by comparing their peak areas to the internal standard and the standard curve.[15]
Data Presentation: SCFA Production from IMO Fermentation
This table summarizes quantitative data on SCFA production following fermentation of IMOs.
| Study Type | Substrate | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFA | Reference |
| In vitro (human fecal) | 2% Malto-oligosaccharides | Increased over time | Increased over time | Increased over time | Higher than 1% GOS control after 24h | [17] |
| In vitro (infant fecal) | IMO preparation | ~5.9 µmol/mg | ~0.01 µmol/mg | ~0.2 µmol/mg | 9.4 µmol/mg total organic acids at 26h | [12] |
| In vitro (human fecal) | Soybean Oligosaccharides | ~25 (at 12h) | ~3 (at 24h) | ~1.7 (at 12h) | N/A | [18] |
| Rat Model | Isomaltulose | - | Significantly increased | Significantly increased | Significantly increased | [13] |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions, inocula, and units.
Protocol 4: Monitoring this compound Degradation by HPLC
This protocol is used to confirm the utilization of this compound by the microbiota.
4.1. Sample Preparation:
-
Thaw the fermentation supernatants.
-
Remove proteins and other interfering substances by adding acetonitrile (1:1 v/v) or by passing through a 0.22 µm syringe filter.[19]
-
Dilute the samples as necessary to fall within the linear range of the standard curve.
4.2. HPLC-RI Analysis:
-
Instrument: High-Performance Liquid Chromatography system with a Refractive Index (RI) detector.[20][21]
-
Column: An amino-propyl (NH₂) or a ligand-exchange column suitable for carbohydrate analysis (e.g., Rezex RCM-Monosaccharide).[19][22]
-
HPLC Conditions (Example): [23]
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a standard curve with pure this compound. Quantify the concentration in samples by comparing peak areas to the standard curve. A decrease in this compound concentration over the fermentation time indicates microbial utilization.[20]
Caption: Fermentation of this compound by gut microbiota.
Downstream Cellular Effects of this compound Fermentation
The fermentation of this compound leads to the production of SCFAs, which act as crucial signaling molecules that mediate the health benefits of prebiotics. SCFAs can influence intestinal epithelial cells (IECs) through several mechanisms.[24]
-
Energy Source: Butyrate is the preferred energy source for colonocytes, promoting a healthy gut lining and strengthening the intestinal barrier function.[24][[“]]
-
Receptor-Mediated Signaling: SCFAs bind to G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A expressed on the surface of IECs and immune cells.[24][26][27] Activation of these receptors can trigger signaling cascades (e.g., ERK, JNK) that reduce inflammation (e.g., by inhibiting the NF-κB pathway) and enhance the production of antimicrobial peptides.[[“]][27]
-
Epigenetic Regulation: Butyrate is a potent inhibitor of histone deacetylases (HDACs).[[“]][26] By inhibiting HDACs, butyrate alters gene expression, leading to increased expression of tight junction proteins (enhancing barrier integrity) and anti-inflammatory cytokines like IL-10.[26][28]
Caption: SCFA signaling pathways in intestinal epithelial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An in vitro batch culture study to assess the fermentation of human milk oligosaccharides by faecal microbiota from healthy and irritable bowel syndrome stool donors | Gut Microbiome | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of a standardised faecal slurry for ex-vivo microbiota studies which reduces inter-individual donor bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of an optimal preparation of human standardized fecal inocula for in vitro fermentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 16S rRNA Sequencing for Gut Microbiota Profiling - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Metatranscriptomic analysis indicates prebiotic effect of isomalto/malto-polysaccharides on human colonic microbiota in-vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Structure‐Specific Fermentation of Galacto‐Oligosaccharides, Isomalto‐Oligosaccharides and Isomalto/Malto‐Polysaccharides by Infant Fecal Microbiota and Impact on Dendritic Cell Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
- 16. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 20. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. phx.phenomenex.com [phx.phenomenex.com]
- 23. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Short Chain Fatty Acids (SCFAs)-Mediated Gut Epithelial and Immune Regulation and Its Relevance for Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. consensus.app [consensus.app]
- 26. researchgate.net [researchgate.net]
- 27. Use of Short-Chain Fatty Acids for the Recovery of the Intestinal Epithelial Barrier Affected by Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application of Isomaltopentaose in Functional Foods: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltopentaose, a branched oligosaccharide consisting of five glucose units with α-(1,6) and α-(1,4) glycosidic linkages, is a key component of isomaltooligosaccharides (IMOs).[1] As a functional food ingredient, this compound is gaining attention for its prebiotic properties, potential to modulate gut microbiota, and its influence on immune responses.[2] Unlike digestible carbohydrates, this compound is partially resistant to hydrolysis by human digestive enzymes, allowing it to reach the colon where it is fermented by the gut microbiota.[3][4] This document provides detailed application notes and experimental protocols for researchers and professionals interested in the functional applications of this compound.
Prebiotic Effects and Gut Microbiota Modulation
This compound selectively stimulates the growth and activity of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[2][5] This modulation of the gut microbiota can lead to the production of beneficial metabolites, such as short-chain fatty acids (SCFAs), and contribute to overall gut health.
Quantitative Data Summary: Effects on Gut Microbiota and SCFA Production
The following tables summarize the quantitative effects of isomaltooligosaccharide (IMO) supplementation, of which this compound is a component, on key gut health markers. It is important to note that data specific to pure this compound is limited, and these values are derived from studies using IMO mixtures.
Table 1: Effect of IMO Supplementation on Gut Microbiota Composition
| Bacterial Genus | Change in Relative Abundance | Study Population/Model | Dosage | Duration | Reference(s) |
| Bifidobacterium | Increased | Human Fecal In-Vitro Fermentation | 1 mg/mL | 48 hours | [6] |
| Bifidobacterium | Increased | Healthy Adults | 10-13.5 g/day | 12-14 days | [7] |
| Lactobacillus | Increased | Rats | IMO Diet | 6 weeks | [8] |
| Lactobacillus | Increased | Human Fecal In-Vitro Fermentation | 1 mg/mL | 48 hours | [6] |
Table 2: Effect of IMO Supplementation on Short-Chain Fatty Acid (SCFA) Production
| SCFA | Change in Concentration | Study Population/Model | Dosage | Duration | Reference(s) |
| Acetate | Increased | Human Fecal In-Vitro Fermentation | 1 mg/mL | 48 hours | [6] |
| Propionate | Increased | Human Fecal In-Vitro Fermentation | 1 mg/mL | 48 hours | [6] |
| Butyrate (B1204436) | Increased | Human Fecal In-Vitro Fermentation (Prevotella-type enterotype) | Not specified | Not specified | [3] |
| Total SCFAs | Increased | Human Fecal In-Vitro Fermentation | Not specified | 48 hours | [4] |
Experimental Protocol: In Vitro Fermentation of this compound with Human Fecal Microbiota
This protocol allows for the assessment of the prebiotic potential of this compound by measuring changes in microbial populations and SCFA production.
1. Materials:
-
Anaerobic chamber
-
Sterile anaerobic basal medium (e.g., PYG medium)
-
This compound (sterile solution)
-
Fresh human fecal samples from healthy donors
-
Phosphate-buffered saline (PBS), sterile and anaerobic
-
Gas chromatograph (GC) for SCFA analysis
-
DNA extraction kit
-
Primers for 16S rRNA gene sequencing
-
qPCR machine and reagents
2. Fecal Slurry Preparation:
-
Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.
-
Immediately transfer the samples to an anaerobic chamber.
-
Homogenize the fecal sample (1:10 w/v) in sterile, anaerobic PBS.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
3. In Vitro Fermentation:
-
In the anaerobic chamber, dispense the anaerobic basal medium into sterile fermentation vessels.
-
Inoculate the medium with the fecal slurry to a final concentration of 1-5% (v/v).
-
Add sterile this compound solution to the desired final concentration (e.g., 1% w/v). Include a control group without any added carbohydrate.
-
Incubate the fermentation vessels at 37°C for 24-48 hours under anaerobic conditions.
4. Sample Analysis:
-
SCFA Analysis:
-
At selected time points (e.g., 0, 24, 48 hours), collect aliquots of the fermentation broth.
-
Centrifuge to pellet the bacterial cells.
-
Filter-sterilize the supernatant.
-
Analyze the supernatant for acetate, propionate, and butyrate concentrations using gas chromatography (GC).
-
-
Microbiota Analysis (16S rRNA Gene Sequencing):
-
Collect aliquots of the fermentation broth at the beginning and end of the fermentation.
-
Extract total bacterial DNA using a suitable DNA extraction kit.
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.
-
Perform next-generation sequencing of the amplicons.
-
Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME 2, DADA2) to determine changes in the relative abundance of bacterial taxa, particularly Bifidobacterium and Lactobacillus.[9][10]
-
Experimental workflow for assessing the prebiotic effect of this compound.
Anti-inflammatory Properties
This compound and other IMOs may exert anti-inflammatory effects through their interaction with immune cells in the gut. One proposed mechanism involves the activation of Toll-like receptor 4 (TLR4) on macrophages, which can trigger a signaling cascade leading to the production of cytokines.
Signaling Pathway: TLR4-Mediated Inflammatory Response
The interaction of this compound with TLR4 can initiate a downstream signaling cascade involving the adaptor protein MyD88. This leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6][10][11]
TLR4 signaling pathway activated by this compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay using Caco-2 Cells
This protocol describes how to assess the anti-inflammatory potential of this compound using the human intestinal epithelial cell line Caco-2.
1. Materials:
-
Caco-2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
This compound (sterile solution)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for human TNF-α and IL-6
-
RNA extraction kit
-
qRT-PCR machine and reagents, including primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)
2. Cell Culture and Treatment:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seed Caco-2 cells in 24-well plates and grow until they form a confluent monolayer.
-
Pre-treat the cells with different concentrations of sterile this compound (e.g., 0.1, 1, 10 mg/mL) for 24 hours. Include a vehicle control (medium only).
-
After pre-treatment, induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells for a further 6-24 hours. Include a non-LPS-stimulated control group.
3. Analysis of Inflammatory Markers:
-
Cytokine Protein Levels (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[12]
-
-
Cytokine Gene Expression (qRT-PCR):
-
Lyse the Caco-2 cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for TNF-α, IL-6, and a housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Workflow for in vitro anti-inflammatory assay of this compound.
Application in Functional Foods
This compound can be incorporated into various functional food and beverage formulations to enhance their nutritional profile and confer health benefits. Its mild sweetness, stability, and prebiotic properties make it a versatile ingredient.[13][14]
Formulation Considerations
-
Dosage: Clinical studies on IMOs suggest a daily intake of 10-30 grams to observe prebiotic effects.[7][15] The specific dosage of this compound within a product would depend on the desired health claim and the overall formulation.
-
Solubility and Stability: this compound is water-soluble and generally stable under typical food processing conditions, including pasteurization.
-
Sensory Properties: It has a mild sweetness, which can be beneficial in reducing the overall sugar content of a product without significantly impacting the taste profile.
-
Applications: this compound can be used in a variety of products, including:
-
Functional Beverages: Sports drinks, juices, and dairy-based beverages.[16]
-
Bakery Products: Breads, cookies, and bars.
-
Dairy Products: Yogurt and fermented milk.
-
Dietary Supplements: As a standalone prebiotic or in combination with probiotics.
-
Example Formulation: Prebiotic Functional Beverage
This is a conceptual formulation and would require further development and optimization.
Table 3: Example Formulation of a Prebiotic Functional Beverage (per 100g)
| Ingredient | Amount (g) | Purpose |
| Water | 85.0 | Solvent |
| This compound | 10.0 | Prebiotic, sweetener |
| Fruit Juice Concentrate | 4.0 | Flavor, color |
| Citric Acid | 0.5 | Acidity regulator |
| Natural Flavors | 0.3 | Flavor enhancement |
| Vitamin & Mineral Premix | 0.2 | Fortification |
Conclusion
This compound presents a promising ingredient for the development of functional foods and beverages aimed at improving gut health and potentially modulating immune responses. The provided protocols offer a starting point for researchers to investigate its prebiotic and anti-inflammatory properties. Further research is warranted to elucidate the specific effects of purified this compound and to establish optimal dosages for various health benefits in human clinical trials.
Disclaimer
These application notes and protocols are intended for research and development purposes only. All experiments should be conducted in accordance with relevant safety guidelines and regulations. The information provided is based on current scientific literature and may be subject to change as new research emerges.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Frontiers | Effects of Dietary Isomaltooligosaccharide Levels on the Gut Microbiota, Immune Function of Sows, and the Diarrhea Rate of Their Offspring [frontiersin.org]
- 3. Fermentation properties of isomaltooligosaccharides are affected by human fecal enterotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of an Advanced Multicellular Intestinal Model for Assessing Immunomodulatory Properties of Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US20050031734A1 - Grain compositions containing pre-biotic isomalto-oligosaccharides and methods of making and using same - Google Patents [patents.google.com]
- 14. KR102012440B1 - Method for preparing isomaltooligosaccharide composition - Google Patents [patents.google.com]
- 15. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Osmolality of Components and Their Application in the Design of Functional Recovery Drinks [mdpi.com]
Application Notes: Enzymatic Activity Assays for Isomaltopentaose Synthesis
Introduction
Isomaltopentaose, a branched oligosaccharide with prebiotic properties, is of increasing interest in the food and pharmaceutical industries. It is synthesized by the action of specific enzymes, primarily transglucosidases (E.C. 2.4.1.24) and dextransucrases (E.C. 2.4.1.5), which catalyze the transfer of glucosyl residues to an acceptor molecule, forming α-(1→6) glycosidic bonds.[1][2] Accurate and reliable enzymatic activity assays are crucial for enzyme characterization, process optimization, and quality control in the production of this compound. These assays typically involve monitoring the formation of the product or the consumption of the substrate over time.
Principle of the Assays
The fundamental principle behind assaying for this compound synthesis is the quantification of the enzymatic reaction rate.[3][4] This is achieved by incubating the enzyme with a suitable substrate (e.g., sucrose, maltose) under controlled conditions (temperature, pH, and buffer) and measuring the amount of this compound or other reaction products (like fructose (B13574) or glucose) formed at specific time intervals.[5][6] The enzyme activity is then calculated based on the rate of product formation.
Methods for Detection and Quantification
Several analytical techniques can be employed to measure the products of the enzymatic synthesis of this compound. The choice of method depends on the required specificity, sensitivity, and throughput.
1. 3,5-Dinitrosalicylic Acid (DNS) Assay for Total Reducing Sugars:
This colorimetric method is widely used for estimating the concentration of reducing sugars.[7] In the context of this compound synthesis, it can be used to measure the increase in reducing ends from the newly formed oligosaccharides or to quantify the release of reducing monosaccharides like fructose in the case of dextransucrase activity.[6][8] The DNS reagent reacts with the free carbonyl group of reducing sugars in an alkaline solution upon heating, resulting in the formation of 3-amino-5-nitrosalicylic acid, which has a characteristic orange-brown color that can be measured spectrophotometrically at 540 nm.[7][9] While simple and high-throughput, this method lacks specificity as it detects all reducing sugars present in the sample.[7][10]
2. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):
HPAEC-PAD is a highly sensitive and specific method for the separation and quantification of carbohydrates, including oligosaccharides like this compound.[11][12] Carbohydrates are separated on a strong anion-exchange column at high pH.[13] The separated analytes are then detected electrochemically by pulsed amperometry, which allows for the direct and sensitive detection of non-derivatized carbohydrates.[14] This technique can resolve and quantify individual oligosaccharides, providing detailed information about the product profile of the enzymatic reaction.[15][16]
3. High-Performance Liquid Chromatography (HPLC) with Other Detectors:
HPLC systems equipped with Refractive Index (RI) or Evaporative Light Scattering (ELSD) detectors are also commonly used for the analysis of oligosaccharides.[17][18][19]
-
HPLC-RID: The RI detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column. It is a universal detector for carbohydrates but is less sensitive than PAD and is not compatible with gradient elution.[17]
-
HPLC-ELSD: The ELSD is another universal detector that is compatible with gradient elution and more sensitive than RID.[17][19] It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.
Data Presentation
| Parameter | DNS Assay | HPAEC-PAD | HPLC-RID | HPLC-ELSD |
| Principle | Colorimetric | Anion-Exchange Chromatography with Electrochemical Detection | HPLC with Refractive Index Detection | HPLC with Evaporative Light Scattering Detection |
| Specificity | Low (measures total reducing sugars)[7] | High (separates individual oligosaccharides)[12] | Moderate | Moderate to High |
| Sensitivity | Micromolar range | Picomole to Femtomole range[12] | Micromolar range[17] | Nanomolar range[17] |
| Gradient Elution | Not Applicable | Yes[11] | No[17] | Yes[17] |
| Throughput | High | Moderate | Low to Moderate | Low to Moderate |
| Advantages | Simple, rapid, inexpensive[10] | High sensitivity and resolution[12] | Simple, robust | Compatible with gradient elution, good sensitivity[17] |
| Disadvantages | Non-specific, interference from other reducing agents[7] | Requires specialized equipment, can be complex to develop methods | Low sensitivity, not compatible with gradient elution[17] | Non-linear response, requires volatile mobile phases |
Visualization of Key Processes
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of isomaltulose-derived oligosaccharides produced by transglucosylation reaction of Leuconostoc mesenteroides dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. 3,5-Dinitrosalicylic acid - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN108426965A - The detection method of isomaltose, Isomaltotriose, maltose, panose in yellow rice wine - Google Patents [patents.google.com]
- 17. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Determination of activity of transglycosidase in diastatic enzyme by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN104849395A - Method for detecting isomaltulose in food - Google Patents [patents.google.com]
Application Notes and Protocols for Scaling Up Isomaltopentaose Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current methodologies for the large-scale production of Isomaltopentaose (IMO-5), a key isomaltooligosaccharide (IMO). The protocols detailed below are derived from established enzymatic and fermentation strategies, offering a roadmap for scaling up production from laboratory to industrial levels.
Introduction
This compound, a glucose oligomer with five glucose units linked primarily by α-1,6 glycosidic bonds, is gaining significant attention in the pharmaceutical and food industries for its prebiotic properties and potential health benefits.[1][2] The growing demand for high-purity IMO-5 necessitates robust and economically viable scale-up strategies. This document outlines two primary approaches for scaled-up production: enzymatic synthesis and microbial fermentation, followed by essential downstream processing for purification.
Section 1: Enzymatic Synthesis of this compound
Enzymatic synthesis offers a high degree of control and specificity in the production of isomaltooligosaccharides. The most common methods involve the use of α-glucosidases with transglucosylation activity, dextransucrases, or a cocktail of enzymes to convert starch or maltose (B56501) into IMOs.[1][2][3]
Protocol: Enzymatic Production of IMOs from Starch using an Enzyme Cocktail
This protocol describes a one-step enzymatic process to produce a mixture of isomaltooligosaccharides, including this compound, from liquefied starch. This method utilizes a combination of enzymes to achieve simultaneous saccharification and transglycosylation.[4]
Materials:
-
Corn starch
-
Thermostable α-amylase (e.g., from Bacillus licheniformis)
-
β-amylase (e.g., from barley)
-
Pullulanase (e.g., from Bacillus naganoensis)
-
α-transglucosidase (e.g., from Aspergillus niger)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
10 L stirred-tank bioreactor with temperature and pH control
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Starch Liquefaction: Prepare a 30% (w/w) starch slurry in the bioreactor. Add thermostable α-amylase and heat to 95°C for 3 hours to liquefy the starch.[5]
-
Saccharification and Transglycosylation: Cool the liquefied starch to 50°C and adjust the pH to 5.0.
-
Add the enzyme cocktail consisting of β-amylase, pullulanase, and α-transglucosidase to the reactor.
-
Maintain the reaction at 50°C with constant agitation for up to 24 hours.
-
Monitor the production of IMOs, including this compound, periodically by taking samples and analyzing them via HPLC.
-
Terminate the reaction by heating the mixture to 100°C for 10 minutes to inactivate the enzymes.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Initial Substrate | 18% Plantain Flour (84% starch) | [5] |
| Isomaltotetraose Yield | 29 ± 3 g/L | [5] |
| This compound Yield | 8 ± 3 g/L | [5] |
| Reaction Time | 6 hours (transglycosylation) | [5] |
| Parameter | Value | Reference |
| Substrate | 50 g/L Maltose | [1] |
| Total IMOs Yield | 36.33 g/L | [1] |
| Conversion Yield | 72.7% | [1] |
| Reaction Time | 36 hours | [1] |
Protocol: High-Panose IMO Synthesis using a Commercial Enzyme Preparation
This protocol focuses on the synthesis of high-panose isomaltooligosaccharides, which can be adapted for the production of other specific IMOs like this compound by optimizing reaction conditions.[6]
Materials:
-
Maltose solution (364 - 500 g/L)
-
Commercial cellulase (B1617823) preparation with transglycosylation activity (e.g., Cellulase DS)
-
Batch reactor system
-
HPLC system for analysis
Procedure:
-
Reaction Setup: Prepare the maltose solution at the desired concentration in the batch reactor.
-
Enzyme Addition: Add the commercial enzyme preparation at an enzyme-to-substrate (E/S) ratio of 10 - 14 UT/g.
-
Reaction Conditions: Maintain the reaction at a controlled temperature and pH as per the enzyme's optimal activity profile.
-
Monitoring and Termination: Monitor the reaction progress by HPLC. Terminate the reaction when the desired IMO profile is achieved.
Optimized Conditions for High-Panose IMOs:
| Parameter | Optimal Value | Reference |
| Initial Maltose Concentration | 364 - 500 g/L | [6] |
| Enzyme-to-Substrate Ratio | 10 - 14 UT/g | [6] |
| Yield (Panose) | 0.43 g/g | [6] |
| Specific Productivity | 0.28 × 10⁻² g/UT.h | [6] |
Section 2: Fermentative Production of this compound
Microbial fermentation presents a cost-effective alternative for large-scale IMO production, utilizing whole-cell biocatalysts to reduce enzyme purification costs.[1][2]
Protocol: Direct Fermentation of Maltose using Bacillus subtilis
This protocol details a single-step fermentation process for producing a series of long-chain IMOs from maltose using Bacillus subtilis.[1][2]
Materials:
-
Bacillus subtilis strain AP-1
-
MS medium containing 50 g/L maltose
-
Shake flask or fermenter
-
Centrifuge
-
HPLC system
Procedure:
-
Inoculum Preparation: Prepare a 10% (v/v) inoculum of B. subtilis strain AP-1.
-
Fermentation: Inoculate 100 mL of MS medium containing 50 g/L maltose.
-
Incubation: Incubate the culture at 37°C with agitation at 200 rpm for up to 72 hours.
-
Sampling and Analysis: Collect samples at regular intervals (e.g., every 6-12 hours). Heat the samples at 100°C for 10 minutes to inactivate enzymes and centrifuge at 10,000× g for 10 minutes. Analyze the supernatant for oligosaccharide production by HPLC.[1]
-
Harvesting: Harvest the culture broth at the point of maximum IMO production (typically around 36 hours).
Production Data:
| Parameter | Value | Reference |
| Microorganism | Bacillus subtilis AP-1 | [1] |
| Substrate | 50 g/L Maltose | [1] |
| Total IMOs Yield | 36.33 g/L | [1] |
| Fermentation Time | 36 hours | [1] |
Section 3: Downstream Processing for IMO-5 Purification
Downstream processing is critical for isolating and purifying this compound from the reaction or fermentation mixture. Common methods include yeast fermentation to remove residual sugars and chromatographic techniques for high-purity separation.
Protocol: Purification of IMOs using Yeast Fermentation
This protocol utilizes yeast to selectively ferment and remove undesirable sugars like glucose, maltose, and maltotriose (B133400) from the IMO syrup.[1][5][7]
Materials:
-
Crude IMO syrup
-
Saccharomyces cerevisiae
-
Saccharomyces carlsbergensis
-
Fermentation vessel
Procedure:
-
Yeast Inoculation: Inoculate the crude IMO syrup with Saccharomyces cerevisiae to remove glucose.
-
Secondary Fermentation (Optional): For syrups containing maltose and maltotriose, a subsequent fermentation with Saccharomyces carlsbergensis can be performed.[7] A combination of both yeasts can also be used.[5][7]
-
Incubation: Ferment for 1-3 days under appropriate conditions for the yeast strains.
-
Cell Removal: Remove the yeast cells by centrifugation or filtration.
-
Product Recovery: The resulting supernatant is a high-purity IMO solution.
Purity Data:
| Parameter | Result | Reference |
| Initial IMO Syrup | Low-purity from rice crumbs or tapioca flour | [5][7] |
| Final IMO Purity | >98% (w/w) of total sugars | [5] |
| Fermentation Time | 3 days | [5] |
Visualizations
Caption: Workflow for enzymatic production of this compound.
Caption: Workflow for fermentative production of this compound.
References
- 1. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of isomaltulose-derived oligosaccharides produced by transglucosylation reaction of Leuconostoc mesenteroides dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production of high-purity isomalto-oligosaccharides syrup by the enzymatic conversion of transglucosidase and fermentation of yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Isomaltopentaose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Isomaltopentaose.
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of the crude mixture after enzymatic synthesis of this compound?
A1: The enzymatic synthesis of isomaltooligosaccharides (IMOs), including this compound, typically results in a complex mixture. The exact composition can vary depending on the enzyme used and reaction conditions, but it generally contains the substrate (e.g., maltose), the desired this compound, other isomaltooligosaccharides with varying degrees of polymerization (DP) such as isomaltotriose, isomaltotetraose, and isomaltohexaose, as well as glucose.[1][2][3][4]
Q2: Which chromatographic techniques are most suitable for this compound purification?
A2: The most common and effective techniques for purifying this compound are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Offers good resolution for separating oligosaccharides based on their hydrophilicity.[5][6][7]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size, which is effective for separating this compound from smaller sugars like glucose and maltose, as well as larger oligosaccharides.[1]
-
Activated Charcoal Chromatography: A classic and cost-effective method for the group separation of oligosaccharides from monosaccharides and for desalting.[8][9]
Q3: Why am I seeing peak tailing in my HILIC chromatogram?
A3: Peak tailing in HILIC for sugar analysis can be caused by several factors. One common reason is the interaction of the sugar's hydroxyl groups with active sites on the stationary phase, particularly with silica-based columns. Another cause can be the slow interconversion between anomers (α and β forms) of the reducing sugar during separation. To mitigate this, consider using a polymer-based amino column, adjusting the mobile phase pH, or increasing the column temperature.[7][10]
Q4: How can I improve the resolution between this compound and other closely related oligosaccharides in SEC?
A4: To enhance resolution in SEC, you can try several approaches. Decreasing the flow rate can allow for better separation.[1] Using a longer column or connecting multiple columns in series increases the column volume and can improve resolution. Additionally, ensure that the pore size of the column packing material is appropriate for the molecular weight range of your oligosaccharides.
Q5: Can I regenerate and reuse my activated charcoal column?
A5: Yes, activated charcoal columns can be regenerated and reused, which is one of their advantages. Regeneration is typically achieved by washing the column with a high concentration of an organic solvent, like ethanol (B145695), to desorb all retained sugars. For industrial applications, thermal regeneration at high temperatures (600–900°C) in a controlled atmosphere is also a common practice to burn off contaminants and restore a significant portion of the charcoal's adsorptive capacity.[8][11][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound using different chromatographic techniques.
Hydrophilic Interaction Liquid Chromatography (HILIC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Co-elution of Peaks | Isocratic elution is not strong enough to separate structurally similar oligosaccharides. | Implement a gradient elution with an increasing concentration of the aqueous component (e.g., water or buffer) in the mobile phase. |
| Mobile phase composition is suboptimal. | Systematically vary the ratio of acetonitrile (B52724) to the aqueous phase to find the optimal separation window. | |
| Column temperature is not optimized. | Adjust the column temperature. Lower temperatures can sometimes improve resolution for saccharide separations.[13] | |
| Low Yield/Product Loss | Adsorption of this compound to the stationary phase. | Consider using a polymer-based HILIC column instead of a silica-based one, as they can exhibit lower adsorption of reducing sugars.[5] |
| Incomplete elution from the column. | Ensure the final mobile phase composition in your gradient is strong enough to elute all bound oligosaccharides. | |
| Peak Splitting or Broadening | Anomer separation (α and β forms of the reducing sugar). | Increase the column temperature to accelerate anomer interconversion. Using an amino-functionalized stationary phase can also help to reduce anomer separation. |
| Sample solvent is incompatible with the mobile phase. | Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase. |
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution Between this compound and Adjacent Oligosaccharides | Insufficient column length or efficiency. | Connect two or more SEC columns in series to increase the overall column length and improve separation. |
| Flow rate is too high for effective separation. | Reduce the flow rate to allow more time for the molecules to interact with the stationary phase pores.[1] | |
| Inappropriate pore size of the column packing material. | Select a column with a pore size that provides optimal fractionation within the molecular weight range of your isomaltooligosaccharide mixture. | |
| Low Recovery of this compound | Non-specific adsorption to the column matrix. | Add a low concentration of salt (e.g., 0.1 M NaCl) to the mobile phase to minimize ionic interactions with the stationary phase. |
| Sample overload. | Reduce the amount of sample injected onto the column. | |
| Distorted Peak Shapes | Viscous fingering due to high sample viscosity. | Dilute the sample to reduce its viscosity before injection. |
| Secondary interactions with the stationary phase. | Ensure the mobile phase has the appropriate ionic strength and pH to minimize non-size-exclusion effects. |
Activated Charcoal Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Removal of Monosaccharides (Glucose, Fructose) | Insufficient washing after sample loading. | Increase the volume of the water wash step to ensure all non-adsorbed or weakly adsorbed monosaccharides are removed. |
| Co-elution of monosaccharides with oligosaccharides during ethanol elution. | Use a stepwise or shallow gradient of increasing ethanol concentration for elution. Monosaccharides will elute at lower ethanol concentrations than oligosaccharides.[8][9] | |
| Low Yield of this compound | Irreversible adsorption of this compound to the activated charcoal. | Ensure the activated charcoal is of a suitable grade. Some charcoals may have very strong binding sites. |
| Incomplete elution with ethanol. | Increase the final concentration of ethanol in the elution gradient (e.g., up to 50%) to ensure complete desorption of all bound oligosaccharides.[8] | |
| Column Clogging or Slow Flow Rate | Presence of particulate matter in the sample. | Filter the sample through a 0.45 µm or 0.22 µm filter before loading it onto the column. |
| Compaction of the activated charcoal bed. | Pack the column carefully to ensure a uniform bed density. Avoid excessively high pressures. |
Experimental Protocols
Protocol 1: Purification of this compound using Activated Charcoal Chromatography
This protocol describes a general procedure for the separation of isomaltooligosaccharides from monosaccharides.
-
Column Preparation:
-
Prepare a slurry of activated charcoal in deionized water.
-
Pour the slurry into a glass column and allow it to settle, creating a packed bed.
-
Wash the column extensively with deionized water to remove any fine particles.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of deionized water.
-
Carefully load the sample onto the top of the activated charcoal bed.
-
-
Washing (Removal of Monosaccharides):
-
Elute the column with several column volumes of deionized water. This will wash out the monosaccharides (glucose, fructose) and salts which have a lower affinity for the activated charcoal.
-
Collect fractions and monitor the sugar content using a suitable method (e.g., TLC or HPLC) until no more monosaccharides are detected in the eluate.
-
-
Elution of Isomaltooligosaccharides:
-
Begin eluting the bound oligosaccharides with a stepwise or linear gradient of ethanol in water (e.g., 5% to 50% ethanol).
-
Isomaltooligosaccharides will start to elute as the ethanol concentration increases. Typically, lower DP oligosaccharides will elute before higher DP ones.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by HPLC or another suitable method to identify the fractions containing pure this compound.
-
Pool the fractions containing the purified this compound.
-
-
Solvent Removal:
-
Remove the ethanol and water from the pooled fractions, typically by rotary evaporation, to obtain the purified this compound.
-
Protocol 2: Analytical HPLC Method for this compound Quantification
This protocol outlines a typical HILIC-HPLC method for the analysis and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC) System:
-
Column: Amino-propyl or amide-based HILIC column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B).
-
Example Gradient: Start with 80% A, decrease to 60% A over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of pure this compound standard of known concentration in the initial mobile phase composition.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve and dilute the samples to be analyzed in the initial mobile phase to a concentration within the calibration range.
-
Filter all standards and samples through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for this compound Purification
| Technique | Principle | Primary Separation Goal | Typical Purity Achieved | Typical Recovery | Advantages | Disadvantages |
| Activated Charcoal | Adsorption | Removal of monosaccharides and desalting | >80% (oligosaccharide fraction)[8] | >90%[8] | High capacity, cost-effective, regenerable[8] | Low resolution between individual oligosaccharides. |
| Size Exclusion (SEC) | Separation by hydrodynamic volume | Separation of IMOs by degree of polymerization | >95% | Variable, depends on resolution | Simple mobile phase (often water), predictable elution | Limited resolution for similar-sized molecules, potential for low throughput.[1] |
| Hydrophilic Interaction (HILIC) | Partitioning based on hydrophilicity | High-resolution separation of individual IMOs | >98% | >85% | Excellent selectivity for isomers and anomers, compatible with MS | Requires organic solvents, can have issues with peak tailing and reproducibility. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor resolution in HILIC.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. reddit.com [reddit.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. allcarbontech.com [allcarbontech.com]
- 12. energy.johncockerill.com [energy.johncockerill.com]
- 13. mdpi.com [mdpi.com]
optimizing enzyme concentration for Isomaltopentaose synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and key data for optimizing the enzymatic synthesis of Isomaltopentaose (IMO-DP5).
Frequently Asked Questions (FAQs)
Q1: Which enzymes are typically used for this compound synthesis? A1: The most common enzymes are glucansucrases, particularly dextransucrase from Leuconostoc mesenteroides, and α-glucosidases (also known as transglucosidases), often from Aspergillus niger. Dextransucrase uses sucrose (B13894) as a glucose donor to build α-1,6 glycosidic linkages, while α-glucosidases catalyze a transglycosylation reaction, typically using maltose (B56501) as both a donor and acceptor.
Q2: What are the common substrates for this reaction? A2: For dextransucrase, the primary substrate is sucrose, which provides the glucose units for polymerization. An "acceptor" molecule, such as maltose, is required to initiate the synthesis of the isomalto-oligosaccharide (IMO) chain. For α-glucosidase, a high concentration of a substrate like maltose is used, where the enzyme transfers a glucose unit from one maltose molecule to another.
Q3: How can I control the degree of polymerization (DP) to favor this compound (DP5)? A3: The degree of polymerization is a kinetic product. Shorter-chain IMOs (like isomaltose (B16258), DP2) are formed first and then act as acceptors to form longer chains (DP3, DP4, DP5, and so on).[1] To optimize for DP5, you must carefully control the reaction time. It is crucial to perform a time-course experiment, taking samples at regular intervals and analyzing them via HPLC to determine the point at which the concentration of this compound is highest.[2] Additionally, increasing the ratio of the acceptor (e.g., maltose) to the donor (e.g., sucrose) can increase the yield of oligosaccharides while reducing the average chain length.[3]
Q4: What is the difference between hydrolysis and transglycosylation in this context? A4: Hydrolysis is the breakdown of a glycosidic bond by adding a water molecule, which is the reverse of the synthesis reaction. Transglycosylation is the transfer of a glucose unit from a donor molecule to an acceptor molecule to form a new, longer oligosaccharide.[4] Optimizing for this compound synthesis involves finding conditions that favor the transglycosylation reaction over the hydrolysis reaction. High substrate concentrations generally favor transglycosylation.
Q5: Can I use immobilized enzymes for this synthesis? A5: Yes, immobilizing the enzyme (e.g., α-glucosidase) on a solid support is an effective strategy. It simplifies the purification process by allowing easy separation of the enzyme from the product mixture and enables the enzyme to be reused across multiple batches, which can be more cost-effective.
Troubleshooting Guide
This section addresses common issues encountered during the enzymatic synthesis of this compound.
Low or No Product Yield
Problem: After the reaction, HPLC analysis shows very little or no this compound.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Perform a control reaction with a known, reliable substrate to confirm enzyme activity. Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone repeated freeze-thaw cycles. |
| Presence of Inhibitors | Impurities in the substrate or buffer can inhibit enzyme activity. Use high-purity substrates and ensure all glassware is thoroughly cleaned. If the enzyme is a crude preparation, consider a purification step. |
| Sub-optimal Enzyme Concentration | The enzyme concentration may be too low for an efficient reaction rate. Increase the enzyme concentration incrementally. However, be aware that excessively high concentrations can sometimes lead to rapid substrate depletion or other issues. |
| Incorrect Substrate Concentration | Transglycosylation is favored at high substrate concentrations. If the substrate concentration is too low, hydrolysis may dominate. Conversely, extremely high substrate concentrations can sometimes lead to substrate inhibition.[5] |
| Incorrect Reaction Time | The peak yield for this compound occurs at a specific time point before it is converted to higher DP oligosaccharides or hydrolyzed. Conduct a time-course study (e.g., sampling every 2-4 hours) to find the optimal reaction duration. |
Incorrect Product Distribution (Wrong DP)
Problem: The reaction produces IMOs, but the primary product is not this compound (e.g., too much isomaltose or higher polymers).
| Potential Cause | Recommended Solution |
| Reaction Stopped Too Early/Late | If the product is mostly shorter-chain IMOs (DP2, DP3), the reaction time is likely too short. If the product is dominated by higher DP oligosaccharides (>DP5), the reaction time is too long. Refer to your time-course experiment to adjust the duration. |
| Incorrect Acceptor/Donor Ratio | For dextransucrase reactions, the ratio of maltose (acceptor) to sucrose (donor) is critical. A higher acceptor-to-donor ratio tends to produce shorter oligosaccharides.[3] Adjust this ratio to shift the product distribution. |
| Sub-optimal pH or Temperature | Enzyme specificity and the balance between hydrolysis and transglycosylation can be sensitive to pH and temperature. Verify that you are using the optimal pH and temperature for your specific enzyme's transglycosylation activity, not just its general hydrolytic activity. |
Visualization: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Quantitative Data Summary
The optimal conditions for this compound synthesis depend heavily on the specific enzyme and substrates used. The following tables summarize conditions from studies on general Isomalto-oligosaccharide (IMO) production, which provide a strong starting point for optimization.
Table 1: Optimized Reaction Conditions for IMO Synthesis
| Enzyme Source | Substrate(s) | Optimal Enzyme Conc. | Optimal Substrate Conc. | Optimal pH | Optimal Temp. | Max IMO Yield | Reference |
| L. mesenteroides Dextransucrase | Sucrose, Maltose | 1 IU/mL | 100 mM Sucrose, 200 mM Maltose | 5.2 | 30°C | 42.95 mmol/L·h (Productivity) | [3] |
| Aspergillus niger α-glucosidase (immobilized) | Maltose | 30 mg protein/g resin | 200 g/L | 4.5 | 55°C | 50.83% (w/w) | [6] |
| Zalaria sp. Him3 α-glucosidase | Maltose | 0.25 U/mL | 280 g/L | 5.0 | 30°C | 49.5% (of initial maltose) | [7] |
| Pectinex® Ultra SP-L | Sucrose | 1% (v/v) | 200-700 g/L | 7.0 | 50°C | ~60% (of total carbohydrates) | [8] |
Table 2: Example Time-Course of IMO Product Distribution
This table illustrates how the concentration of different oligosaccharides changes over time. Data is adapted from a study using α-glucosidase from S. occidentalis with maltose as the substrate.[2] This demonstrates the importance of reaction time for targeting a specific DP. The peak for this compound (DP5) would be expected to occur after the peak for Isomaltotriose (DP3).
| Reaction Time (hours) | Maltose (g/L) | Isomaltose (DP2) (g/L) | Isomaltotriose (DP3) (g/L) | Panose (g/L) |
| 0 | 200 | 0 | 0 | 0 |
| 5 | ~150 | ~9 | ~15 | ~12 |
| 24 | ~75 | ~29 | ~25 | ~18 |
| 48 | ~25 | ~33 | ~27 | ~20 |
| 72 | <10 | ~35 | ~22 | ~15 |
| 96 | <5 | ~30 | ~18 | ~12 |
Experimental Protocols
General Protocol for this compound Synthesis using α-Glucosidase
This protocol provides a general framework. The optimal concentrations, pH, and temperature should be determined empirically based on the data in the tables above and your specific enzyme.
1. Materials and Reagents:
-
α-Glucosidase (transglucosidase) from Aspergillus niger or another suitable source.
-
Maltose monohydrate (high purity).
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 4.5).
-
Sodium hydroxide (B78521) (for pH adjustment).
-
Deionized water.
-
HPLC system with a suitable carbohydrate column (e.g., Amide or HILIC) and detector (e.g., Refractive Index Detector - RID or Evaporative Light Scattering Detector - ELSD).
-
This compound standard for HPLC.
2. Substrate Preparation:
-
Prepare a concentrated maltose solution (e.g., 30-50% w/v) in the sodium acetate buffer.
-
Gently heat and stir the solution until the maltose is completely dissolved.
-
Allow the solution to cool to the desired reaction temperature and adjust the pH to the enzyme's optimum (e.g., pH 4.5) if necessary.
3. Enzymatic Reaction:
-
Pre-heat the substrate solution to the optimal reaction temperature (e.g., 55°C) in a stirred-tank reactor or a shaking incubator.
-
Add the α-glucosidase enzyme to the substrate solution. The optimal enzyme-to-substrate ratio must be determined experimentally, but a starting point could be 0.25 - 1.0 U/mL or 10-15 U/g of substrate.[7][9]
-
Maintain the reaction at a constant temperature and with gentle agitation.
4. Time-Course Sampling and Analysis:
-
Withdraw aliquots (e.g., 100 µL) from the reaction mixture at regular intervals (e.g., T=0, 2, 4, 8, 12, 24, 48 hours).
-
Immediately terminate the enzymatic reaction in each aliquot by boiling for 10 minutes.
-
Centrifuge the samples to pellet any denatured protein and dilute the supernatant with the HPLC mobile phase.
-
Analyze the samples by HPLC to quantify the concentration of maltose, glucose, and the distribution of IMOs (DP2, DP3, DP4, DP5, etc.).[10]
5. Determination of Optimal Reaction Time:
-
Plot the concentration of this compound versus time. The optimal reaction time is the point at which the concentration of this compound reaches its maximum.
6. Reaction Termination and Product Recovery:
-
Once the optimal reaction time is reached, terminate the entire reaction by heating the mixture to 90-100°C for 10-15 minutes to denature the enzyme.
-
The resulting syrup contains a mixture of sugars and can be further purified using techniques like size-exclusion chromatography if a pure this compound product is required.
Visualization: Experimental Workflow
Caption: Workflow for optimizing this compound synthesis.
References
- 1. Characterization of the Different Dextransucrase Activities Excreted in Glucose, Fructose, or Sucrose Medium by Leuconostoc mesenteroides NRRL B-1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the transglucosylation activity of α-glucosidase from Schwanniomyces occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of the synthesis of dextran and acceptor-products by Leuconostoc mesenteroides B-512FM dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Designing of a novel dextransucrase efficient in acceptor reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. The dextran acceptor reaction of dextransucrase from Streptococcus mutans K1-R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov.tw [fda.gov.tw]
Technical Support Center: Enzymatic Production of Isomaltopentaose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of isomaltopentaose. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a lower than expected yield of this compound. What are the potential causes and how can we troubleshoot this?
A1: Low yield of this compound is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:
-
Sub-optimal Substrate Concentration: The concentration of your substrate (e.g., maltose (B56501) or starch) is a critical parameter. While a higher initial substrate concentration can increase the initial reaction rate, excessively high concentrations can lead to substrate inhibition or increased viscosity, hindering enzyme activity and mass transfer. Conversely, a very low substrate concentration may limit the overall product yield. It is crucial to determine the optimal substrate concentration for your specific enzyme and reaction conditions.
-
Enzyme Activity and Stability: Ensure your enzyme (e.g., transglucosidase, α-glucosidase) is active and stable under the reaction conditions. Verify the enzyme's specific activity and ensure it has been stored correctly. The pH and temperature of the reaction mixture should be at the optimum for your specific enzyme.
-
Byproduct Formation: At higher substrate concentrations, the formation of other isomaltooligosaccharides (IMOs) and reversion products can increase, which may reduce the specific yield of this compound. Analysis of the product mixture using techniques like High-Performance Liquid Chromatography (HPLC) can help identify the distribution of different oligosaccharides.
-
Reaction Time: The reaction time needs to be optimized. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times might lead to the hydrolysis of the desired this compound product by the enzyme.
Q2: How does substrate concentration specifically affect the yield of isomaltooligosaccharides (IMOs), including this compound?
A2: The effect of substrate concentration on IMO yield is generally parabolic. Initially, as the substrate concentration increases, the yield of IMOs tends to increase. This is because a higher concentration of acceptor molecules (the substrate) is available for the transglycosylation reaction catalyzed by the enzyme.
However, beyond an optimal concentration, the yield may plateau or even decrease. For instance, one study on isomaltose (B16258) production showed a maximum yield at substrate concentrations of 5% and 10%, with the yield decreasing at a concentration of 40%.[1] This decrease at higher concentrations can be attributed to several factors, including:
-
Substrate Inhibition: High concentrations of the substrate can bind to the enzyme in a non-productive manner, inhibiting its activity.
-
Increased Viscosity: Highly concentrated substrate solutions can become very viscous, which can limit the diffusion of the enzyme and substrate, thereby reducing the overall reaction rate.
-
Water Activity: In highly concentrated solutions, the availability of water, a reactant in the competing hydrolysis reaction, is reduced. This can shift the equilibrium of the enzymatic reaction.
Q3: What is the typical composition of the product mixture in an enzymatic synthesis of isomaltooligosaccharides?
A3: The enzymatic synthesis of IMOs from substrates like maltose or starch typically results in a mixture of oligosaccharides with varying degrees of polymerization (DP). This mixture commonly includes isomaltose (DP2), panose (B1197878) (a branched trisaccharide), isomaltotriose (B1581827) (DP3), isomaltotetraose (B46569) (DP4), this compound (DP5), and even longer-chain IMOs.[2][3] The exact composition of the final product depends on the specific enzyme used, the substrate, and the reaction conditions. For example, a study using a cell-bound α-glucosidase on a 10% (w/v) maltose solution produced a mixture containing isomaltotriose, isomaltotetraose, this compound, and isomaltohexaose.[4]
Q4: How can we accurately quantify the yield of this compound in our reaction mixture?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for the quantitative analysis of isomaltooligosaccharides. Specifically, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific technique for separating and quantifying carbohydrates like this compound without the need for derivatization. By using a certified this compound standard to create a calibration curve, you can accurately determine the concentration and thus the yield of this compound in your samples.
Quantitative Data on Isomaltooligosaccharide (IMO) Yield
| Substrate | Substrate Concentration | Total IMO Yield | This compound Presence | Reference |
| Maltose | 50 g/L (5% w/v) | 72.7% | Yes, as part of a mixture up to DP14 | [3][4] |
| Maltose | 10% (w/v) | Not specified | Yes, as part of a mixture | [4] |
| Maltose | 30% (w/v) | Not specified | Yes, as part of a mixture (DP2-6) | [4] |
| Starch | 10% (w/v) | 136 mM (total IMOs) | Yes, as part of a mixture from isomaltose to isomaltodecaose | [5] |
| Maltose | 280 g/L (28% w/v) | 49.5% | Yes, as part of an IMO mixture | |
| Maltose | 40% (w/v) | 85 g/L (total IMOs) | Yes, as part of a mixture |
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol provides a general methodology for the enzymatic synthesis of isomaltooligosaccharides, including this compound, using a transglucosidase or α-glucosidase. Researchers should optimize the specific parameters based on their enzyme and experimental goals.
1. Materials and Reagents:
-
Substrate: High-purity maltose or soluble starch
-
Enzyme: Transglucosidase or α-glucosidase with transglycosylation activity (e.g., from Aspergillus niger)
-
Buffer solution: e.g., Sodium acetate (B1210297) buffer (pH 5.0 - 6.0)
-
Deionized water
-
Equipment: Magnetic stirrer with heating, pH meter, incubator/water bath, centrifuge, HPLC system with a suitable column (e.g., amino-based or ion-exchange) and detector (e.g., Refractive Index or Pulsed Amperometric Detector).
2. Enzyme Activity Assay:
-
Before starting the synthesis, it is crucial to determine the activity of your enzyme preparation under the intended reaction conditions. A common method involves incubating the enzyme with a known concentration of substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) and measuring the rate of product formation spectrophotometrically.
3. Reaction Setup:
-
Prepare the substrate solution by dissolving the desired amount of maltose or starch in the buffer solution to achieve the target concentration (e.g., 10-40% w/v).
-
Adjust the pH of the substrate solution to the optimal pH for the enzyme.
-
Pre-heat the substrate solution to the optimal reaction temperature for the enzyme (e.g., 50-60 °C).
-
Add the enzyme to the pre-heated substrate solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.
4. Reaction Incubation:
-
Incubate the reaction mixture at the optimal temperature with constant stirring for a predetermined period (e.g., 12-48 hours).
-
It is advisable to take samples at different time points to monitor the progress of the reaction and determine the optimal reaction time.
5. Reaction Termination:
-
To stop the enzymatic reaction, heat the reaction mixture to 100°C for 10-15 minutes to denature the enzyme.
-
After cooling, centrifuge the mixture to remove any precipitated protein.
6. Product Analysis (HPLC):
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
-
Prepare a series of this compound standards of known concentrations to generate a calibration curve.
-
Inject the samples and standards onto the HPLC system.
-
Identify and quantify the this compound peak in the sample chromatograms by comparing the retention time with the standard and using the calibration curve to determine the concentration.
-
Calculate the yield of this compound based on the initial substrate concentration.
Experimental Workflow Diagram
Caption: Workflow for the enzymatic synthesis and analysis of this compound.
References
- 1. Analysis of Transglucosylation Products of Aspergillus niger α-Glucosidase that Catalyzes the Formation of α-1,2- and α-1,3-Linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in Isomaltopentaose enzymatic reactions
Welcome to the technical support center for troubleshooting low yields in Isomaltopentaose enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the synthesis of isomaltooligosaccharides (IMOs), with a specific focus on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymes used for this compound synthesis?
A1: this compound and other isomaltooligosaccharides (IMOs) are typically synthesized via transglycosylation reactions. The most common enzymes employed are glucansucrases, such as dextransucrase from species like Leuconostoc mesenteroides, and α-glucosidases with high transglycosylating activity, often from fungal sources like Aspergillus niger.[1][2][3] Enzyme cocktails containing pullulanase, amylases, and transglucosidases are also used to process starch into IMOs.[4][5]
Q2: What is the basic principle of the enzymatic reaction for this compound synthesis?
A2: The synthesis is a transglycosylation reaction. An enzyme, such as dextransucrase, cleaves a donor substrate (commonly sucrose) and transfers the glucose moiety to an acceptor molecule.[1][3] If an acceptor like maltose (B56501) is present, the enzyme will sequentially add glucose units via α-1,6 linkages to form a homologous series of IMOs.[1] this compound is an IMO with a degree of polymerization (DP) of five.
Q3: What are the typical substrates for this reaction?
A3: The reaction requires a glucosyl donor and an acceptor.
-
Donors: Sucrose (B13894) is a very common and efficient glucosyl donor for glucansucrases.[6]
-
Acceptors: Maltose is a frequently used acceptor to initiate the formation of the IMO chain.[1] Other maltooligosaccharides or even glucose can also serve as acceptors.[7] In some processes, partially hydrolyzed starch (maltodextrins) is used as the starting material.[4][8]
Q4: My reaction produces a mixture of different length oligosaccharides, not just this compound. Is this normal?
A4: Yes, this is a very common outcome. The enzymatic transglycosylation process typically produces a mixture of isomaltooligosaccharides with varying degrees of polymerization (DP), from isomaltose (B16258) (DP2) up to longer chains.[1][9] The final distribution of these products depends heavily on the reaction conditions, including substrate concentrations and reaction time. Achieving a high yield of a single oligosaccharide like this compound often requires significant optimization.
Troubleshooting Guide: Low this compound Yield
This guide addresses specific problems that can lead to lower-than-expected yields of this compound.
Category 1: Sub-Optimal Reaction Conditions
Question: My overall product yield is very low, and a lot of unreacted substrate remains. What should I check first?
Answer: This often points to sub-optimal reaction conditions that limit enzyme activity. Enzyme function is highly sensitive to its environment.[10][11]
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your reaction buffer is within the optimal range for your specific enzyme. For example, dextransucrase from L. mesenteroides NRRL B-512F functions well at pH 5.2.[1] Deviations can drastically reduce or eliminate enzyme activity.
-
Confirm Temperature: Check that the reaction is conducted at the optimal temperature. Temperatures that are too low will slow the reaction rate, while temperatures that are too high can cause irreversible enzyme denaturation.[11] For instance, an optimal temperature for one process might be 55°C, with rapid inactivation occurring at higher temperatures.[10]
-
Analyze Reaction Time: An insufficient reaction time will result in the incomplete conversion of substrates. Conversely, an excessively long reaction time might lead to the hydrolysis of your product, especially if your enzyme preparation contains contaminating hydrolytic enzymes.[10] Perform a time-course experiment to determine the point of maximum this compound accumulation.
-
Check Enzyme Concentration and Activity: Ensure you are using an adequate concentration of active enzyme. Enzyme activity can be lost due to improper storage (e.g., incorrect temperature, multiple freeze-thaw cycles).[12] If possible, perform a standard activity assay on your enzyme batch before starting the synthesis reaction.[12]
Category 2: Issues with Substrates and Their Concentrations
Question: The reaction is active, but the yield of this compound is low, with a high proportion of shorter oligosaccharides like isomaltose and panose. How can I fix this?
Answer: This issue is often related to the concentrations and ratio of your donor and acceptor substrates. The balance between these components directs the chain-elongation process.
Troubleshooting Steps:
-
Optimize Substrate Ratio: The relative concentrations of the glucosyl donor (e.g., sucrose) and the acceptor (e.g., maltose) are critical.[1] High acceptor concentrations can favor the formation of shorter oligosaccharides because there are more acceptor molecules available to terminate chain growth early. Systematically vary the molar ratio of donor to acceptor to find the optimal balance for producing DP5 oligosaccharides.
-
Address High Substrate Concentration Effects: While high substrate concentrations can drive the reaction forward, excessively high levels can sometimes lead to substrate inhibition or increase the viscosity of the medium, which can limit reaction rates.[13][14] Some studies have shown that increasing substrate concentration beyond a certain point can actually decrease the yield of the desired product due to the acceleration of side reactions.[15]
-
Evaluate Substrate Purity: Impurities in your substrate preparations can act as inhibitors.[12] Ensure your sucrose, maltose, or other starting materials are of high purity.
Category 3: Inhibition and Competing Reactions
Question: The reaction starts well but slows down or stops prematurely, even with plenty of substrate remaining. What could be the cause?
Answer: This is a classic sign of product inhibition, where the accumulation of reaction products slows down or stops the enzyme's activity.[16]
Troubleshooting Steps:
-
Identify Potential Inhibitors: In this compound synthesis, the enzyme can be inhibited by the products themselves (IMOs) or by byproducts like fructose (B13574) and glucose.[16][17] Competitive product inhibition by glucose is a known issue in some related enzymatic systems.[17]
-
Consider In-Situ Product Removal: For large-scale or continuous processes, consider strategies to remove inhibitory products from the reaction mixture as they are formed. This can be complex but may involve techniques like membrane filtration.[16]
-
Watch for Dextran (B179266) Formation (with Dextransucrase): When using dextransucrase, the primary competing reaction is the synthesis of high-molecular-weight dextran (a polymer of glucose).[1] This occurs when a growing glucan chain acts as the acceptor instead of a smaller oligosaccharide. High acceptor (maltose) concentrations generally suppress dextran formation.[1] If your solution becomes viscous, it is a strong indicator of significant dextran synthesis.
Data Presentation
Table 1: Typical Optimized Reaction Parameters from Literature
| Parameter | Dextransucrase (L. mesenteroides) | Enzyme Cocktail (Amylases/Transglucosidase) |
| pH | 5.2 | 5.8 |
| Temperature | 30°C | 55°C |
| Substrate (Donor) | Sucrose (~100 mmol/L) | Liquefied Starch (~25% w/v) |
| Substrate (Acceptor) | Maltose (~200 mmol/L) | N/A (Generated in-situ) |
| Reference | [1] |
Note: These values are examples and should be optimized for your specific enzyme and experimental setup.
Experimental Protocols
Protocol 1: General Time-Course Experiment to Determine Optimal Reaction Time
This protocol is designed to find the incubation time that maximizes the yield of this compound before potential product degradation occurs.
Methodology:
-
Prepare a master reaction mix containing buffer, substrates (e.g., sucrose and maltose), and any necessary cofactors at their optimized concentrations.
-
Pre-heat the master mix to the optimal reaction temperature.
-
Initiate the reaction by adding the enzyme (e.g., dextransucrase). Mix thoroughly.
-
Immediately withdraw a sample and stop the reaction (e.g., by heat inactivation at 100°C for 10 minutes or by adding a chemical denaturant). This is your t=0 sample.
-
Incubate the reaction at the optimal temperature.
-
Withdraw samples at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours). Immediately stop the reaction in each sample as described in step 4.
-
Analyze all samples using a suitable method like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to quantify the concentration of this compound and other oligosaccharides.[10]
-
Plot the concentration of this compound versus time to identify the point of maximum accumulation.
Visualizations
References
- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 2. Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient production of isomaltose and isomaltooligosaccharides from starch using 1,4-α-glucan 6-α-glucosyltransferase and isopullulanase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opendata.uni-halle.de [opendata.uni-halle.de]
- 7. researchgate.net [researchgate.net]
- 8. Production of isocyclomaltopentaose from starch using isocyclomaltooligosaccharide glucanotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. monash.edu [monash.edu]
- 12. benchchem.com [benchchem.com]
- 13. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 14. vjst.vast.vn [vjst.vast.vn]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Isomaltopentaose Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of Isomaltopentaose.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Why is the overall yield of Isomaltooligosaccharides (IMOs) low?
Answer:
Low yields in enzymatic IMO synthesis can stem from several factors related to reaction conditions and enzyme stability. It is crucial to systematically verify each parameter.
-
Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH and temperature. Deviations from the optimal conditions for the specific α-glucosidase or transglucosidase being used can significantly decrease the yield.
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or age. It is recommended to perform an activity assay on the enzyme stock to confirm its specific activity before starting the synthesis.
-
Insufficient Reaction Time: The conversion of the substrate may be incomplete if the reaction time is too short. Conversely, an excessively long reaction may lead to the degradation of the desired product by secondary hydrolysis.
-
Substrate or Product Inhibition: High concentrations of the initial substrate (e.g., maltose) or the accumulation of products can inhibit enzyme activity.
Question 2: The yield of this compound (DP5) is specifically low, while other IMOs are present. What could be the cause?
Answer:
Low yield of a specific degree of polymerization (DP) like this compound within an IMO mixture often points to issues with enzyme specificity, substrate concentration, or reaction kinetics.
-
Enzyme Specificity: The α-glucosidase or transglucosidase used may not be optimal for producing longer-chain IMOs like this compound. Some enzymes have a preference for producing shorter-chain IMOs such as isomaltose (B16258) (DP2) and isomaltotriose (B1581827) (DP3).
-
Substrate Concentration: High initial substrate concentrations can sometimes favor the formation of shorter-chain IMOs or other side products like panose (B1197878).[1] It is advisable to test a range of substrate concentrations to find the optimal condition for this compound formation.
-
Reaction Time: The formation of this compound is a result of sequential transglycosylation reactions. Monitoring the reaction over time is crucial, as the concentration of this compound may peak at a specific time point before it is either hydrolyzed or further elongated to higher DPs.
Question 3: How can I reduce the formation of panose and other undesirable side products?
Answer:
The formation of panose, a common trisaccharide byproduct, and other side products is a frequent challenge in IMO synthesis. Several strategies can be employed to minimize their formation:
-
Enzyme Selection: The choice of enzyme is critical. α-Glucosidases from different sources exhibit varying levels of transglycosylation activity and produce different profiles of IMOs. For instance, enzymes from Aspergillus niger are commonly used and are known to produce panose.[2]
-
Addition of Glucose: Supplementing the reaction mixture with glucose can shift the synthesis towards products with exclusively α(1→6) linkages, thereby increasing the production of isomaltose and isomaltotriose while inhibiting the formation of panose.
-
Control of Reaction Conditions: Optimizing the ratio of glucosyl donor (e.g., maltose) to acceptor can influence the product profile. High concentrations of maltose (B56501) can act as both donor and acceptor, leading to panose formation.
-
Enzyme Engineering: Site-directed mutagenesis of α-glucosidases can alter their substrate specificity and transglucosylation activity, potentially leading to a reduction in byproduct formation.
Question 4: My final product contains a high concentration of residual glucose and maltose. How can I purify my this compound?
Answer:
Residual monosaccharides and disaccharides are common impurities in crude IMO mixtures. Several purification methods can be employed:
-
Yeast Fermentation: A cost-effective and widely used method is to use yeast (e.g., Saccharomyces cerevisiae or Saccharomyces carlsbergensis) to selectively ferment and remove digestible sugars like glucose and maltose. IMOs are generally not utilized by these yeasts.
-
Chromatographic Separation: Size exclusion chromatography (SEC) is an effective laboratory-scale method for separating oligosaccharides based on their degree of polymerization.
-
Membrane Filtration: Nanofiltration can be used to separate smaller sugars like glucose and maltose from the larger IMO products.
-
Alcohol Precipitation: This method can be used to fractionate oligosaccharides of different molecular weights, although it may be less effective at completely removing monosaccharides.
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of a crude Isomaltooligosaccharide (IMO) mixture?
A1: A typical crude IMO mixture produced enzymatically from maltose or starch contains a range of isomaltooligosaccharides with varying degrees of polymerization (DP), from isomaltose (DP2) up to isomaltoheptaose (B1230391) (DP7) and even longer chains.[1] The mixture also commonly contains residual glucose and maltose, as well as other branched oligosaccharides like panose.
Q2: How can I accurately quantify the amount of this compound in my sample?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound and other oligosaccharides in a mixture. An amino-propyl modified silica (B1680970) gel column is often used with a mobile phase of acetonitrile (B52724) and water. Detection is typically performed using a refractive index detector (RID) or an evaporative light-scattering detector (ELSD).[3]
Q3: What are the key enzymes used in this compound synthesis?
A3: The primary enzymes used are α-glucosidases (E.C. 3.2.1.20) and transglucosidases, which possess transglycosylation activity. These enzymes catalyze the transfer of a glucosyl unit from a donor to an acceptor molecule, forming an α(1→6) glycosidic bond. Enzymes from various microbial sources, such as Aspergillus species and Bacillus species, are commonly employed.
Q4: Can I use starch as a starting material instead of maltose?
A4: Yes, starch is a common and cost-effective starting material for IMO production. The process typically involves a liquefaction step using α-amylase to produce maltodextrins, followed by a simultaneous saccharification and transglycosylation step using a cocktail of enzymes, including β-amylase, pullulanase, and a transglucosidase.
Data on Side Product Formation
The following table summarizes the distribution of products in a typical enzymatic synthesis of Isomaltooligosaccharides. Note that the specific yields can vary significantly depending on the enzyme used, substrate concentration, and reaction conditions.
| Product | Concentration (g/L) in a study using Schwanniomyces occidentalis α-glucosidase |
| Isomaltose (DP2) | 34.8 |
| Isomaltotriose (DP3) | 26.9 |
| Panose | 19.6 |
| This compound (DP5) | Data not specifically provided, but present in the mixture |
| Other IMOs | Present in varying concentrations |
| Residual Maltose | Hydrolyzed to a large extent |
| Glucose | Produced as a byproduct of hydrolysis |
Data adapted from a study on the transglucosylation activity of α-glucosidase from Schwanniomyces occidentalis.
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of Isomaltooligosaccharides
This protocol provides a general framework for the synthesis of IMOs from maltose using a commercially available α-glucosidase.
-
Substrate Preparation: Prepare a solution of maltose in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0). The concentration of maltose can be varied (e.g., 20-40% w/v) to optimize for the desired product distribution.
-
Enzyme Addition: Add the α-glucosidase with transglucosylation activity to the maltose solution. The optimal enzyme concentration should be determined empirically, but a starting point could be 10-20 units of enzyme per gram of substrate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-60°C) with gentle agitation for a specified period (e.g., 12-48 hours).
-
Reaction Monitoring: Periodically take samples from the reaction mixture and analyze the product distribution by HPLC to determine the optimal reaction time for maximizing the yield of this compound.
-
Enzyme Inactivation: Once the desired product profile is achieved, inactivate the enzyme by heating the reaction mixture to 100°C for 10-15 minutes.
-
Purification (Optional): If a high-purity product is required, proceed with purification steps such as yeast fermentation to remove residual sugars, followed by chromatographic separation.
Protocol 2: Analysis of this compound by HPLC
This protocol outlines a typical HPLC method for the analysis of IMOs.
-
Sample Preparation: Dilute the reaction mixture with deionized water to a suitable concentration for HPLC analysis. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: Amino-propyl silica column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and deionized water in a gradient or isocratic elution (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: Refractive Index Detector (RID) or Evaporative Light-Scattering Detector (ELSD).
-
-
Calibration: Prepare standard solutions of glucose, maltose, panose, and a range of isomaltooligosaccharides of known concentrations (including this compound) to generate calibration curves for quantification.
-
Injection and Analysis: Inject the prepared sample and standards onto the HPLC system and record the chromatograms. Identify and quantify the peaks corresponding to this compound and other components by comparing their retention times and peak areas to the standards.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for enzymatic this compound synthesis.
References
improving the stability of Isomaltopentaose during analysis
Welcome to the technical support center for Isomaltopentaose analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve the stability and accuracy of this compound analysis during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
This compound is a type of isomaltooligosaccharide (IMO), which is a chain of five glucose units linked primarily by α-1,6 glycosidic bonds. Its stability is crucial for accurate quantification and structural analysis. Degradation can lead to the formation of shorter oligosaccharides or monosaccharides, resulting in incorrect measurements and misinterpretation of experimental outcomes. Factors such as heat and acid, commonly used in analytical workflows, can cause this degradation.[1]
Q2: What are the primary factors that cause this compound degradation during analysis?
The main factors leading to the degradation of this compound and other oligosaccharides are exposure to acidic conditions and elevated temperatures.[1] Specific steps in analytical workflows are particularly critical:
-
Sample Preparation: Using acid (e.g., trifluoroacetic acid - TFA) followed by heating during solvent evaporation can cause significant degradation.[1]
-
LC-MS Analysis: Mobile phases containing acid (e.g., 0.1% formic acid) can induce in-source fragmentation in the mass spectrometer, where the molecule breaks apart after ionization but before detection.[1]
Q3: How should I store this compound samples to ensure long-term stability?
For long-term storage, it is recommended to aliquot samples and store them at -80°C. Studies on similar complex oligosaccharides, such as Human Milk Oligosaccharides (HMOs), have shown that they remain relatively stable for over a year under these conditions.[2]
Q4: Do multiple freeze-thaw cycles affect the stability of this compound samples?
Based on research conducted on HMOs, multiple freeze-thaw cycles do not appear to cause significant degradation or show a distinct pattern of compound loss.[2] While some minor variations might be observed, these handling conditions are generally considered insignificant for the analysis of these types of oligosaccharides.[2]
Q5: What are the best practices for sample preparation to minimize degradation?
To maintain the integrity of this compound during sample preparation, consider the following:
-
Avoid Acid and Heat: When performing solvent evaporation (e.g., using a centrifugal evaporator), do not apply heat if the sample solution contains acid. Drying at room temperature is a safer alternative.[1]
-
Use Minimal Sample Prep: For techniques like ion chromatography, a "dilute and shoot" approach is often sufficient, requiring minimal cleanup and reducing the risk of degradation.[3]
-
Purification: If purification is necessary, techniques like solid-phase extraction (SPE) can be used to remove interfering substances and concentrate the analyte.
Troubleshooting Guides
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing oligosaccharides. However, various issues can arise that compromise data quality.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Column Degradation: Clogged or deteriorated column packing.[4] Incorrect Mobile Phase: Improper pH or solvent composition. Sample Overload: Injecting too much sample. | Column Maintenance: Wash the column, potentially in the reverse direction, with a strong solvent. Use a guard column to protect the analytical column.[4] Mobile Phase Optimization: Ensure the mobile phase is correctly prepared and degassed. Adjust pH if analyzing ionizable compounds.[5] Reduce Sample Load: Dilute the sample or reduce the injection volume. |
| Inconsistent Retention Times | Pump Issues: Leaks at pump fittings or seals can lead to erratic flow. Temperature Fluctuations: Changes in ambient temperature can affect separation if a column thermostat is not used.[5] Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | System Check: Flush the pump to remove salt buildup and check for leaks.[4] Use a Column Thermostat: Maintain a constant column temperature to ensure reproducibility.[5] Ensure Equilibration: Allow sufficient time for the column to equilibrate, especially after changing mobile phases. |
| Ghost Peaks (Spurious Peaks) | Mobile Phase Contamination: Impurities in the solvents or reagents. Sample Carryover: Residual sample from a previous injection. | Prepare Fresh Mobile Phase: Use high-purity solvents and filter the mobile phase.[6] Injector Wash: Implement a robust injector wash step between sample injections. |
Mass Spectrometry (MS) Analysis
MS is a powerful tool for structural elucidation and quantification, but it is sensitive to experimental conditions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| In-Source Fragmentation (ISF) | Acidic Mobile Phase: The presence of acids like formic acid can make protonated ions less stable, leading to fragmentation in the ion source.[1] High Source Temperature/Voltage: Aggressive ionization conditions can cause molecules to break apart. | Optimize Mobile Phase: Use ammonium (B1175870) or metal ion adducts (e.g., by adding ammonium formate (B1220265) or sodium acetate) instead of protonation, as these adducts are more stable.[1] Adjust MS Parameters: Lower the source temperature and voltages (e.g., capillary voltage, end plate offset) to find the softest ionization conditions that still provide adequate signal.[7] |
| Poor Ionization / Low Signal | Signal Suppression: High concentrations of salts or buffers in the sample can interfere with the ionization of the analyte. Low Ionization Efficiency: Native oligosaccharides can have low ionization efficiency. | Sample Desalting: Use desalting techniques like solid-phase extraction (SPE) prior to MS analysis. Derivatization: Labeling the oligosaccharide (e.g., with 2-aminopyridine) can improve ionization efficiency and detection sensitivity.[8] |
| Isomer Differentiation Issues | Identical Mass: Isomers of this compound (e.g., Maltopentaose) have the same mass and cannot be distinguished by a single MS scan. | Tandem MS (MS/MS): Use collision-induced dissociation (CID) to fragment the precursor ion. Different isomers will produce unique fragmentation patterns, allowing for their differentiation.[9] The formation of halide adducts can also yield diagnostic fragment ions.[9] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS to Minimize Degradation
This protocol is designed to prepare this compound samples for LC-MS analysis while minimizing acid- and heat-induced degradation.
Materials:
-
Sample containing this compound
-
Acetonitrile (B52724) (HPLC-grade)
-
Ultrapure water
-
Ammonium formate
-
0.45 µm syringe filters
-
Centrifugal evaporator (optional, without heat)
Procedure:
-
Sample Dissolution: Dissolve the sample in a mixture of water and acetonitrile. If the sample is in a complex matrix, a simple "dilute and shoot" approach is often effective.[3] For a typical starting point, dissolve the sample in 50:50 (v/v) water:acetonitrile.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove particulates that could clog the HPLC system.[10]
-
Concentration (if necessary): If the sample is too dilute, concentrate it using a centrifugal evaporator at room temperature . Do not apply heat , as this can cause degradation, especially if any residual acids are present.[1]
-
Reconstitution: Reconstitute the dried sample in the initial mobile phase composition of your LC method.
-
Mobile Phase Preparation: Prepare the mobile phase using an ammonium formate buffer instead of an acid like formic acid. A common mobile phase for HILIC separation of oligosaccharides is a gradient of acetonitrile and aqueous ammonium formate (e.g., 35 mM, pH 3.75).[10] This promotes the formation of more stable ammonium adducts in the MS source.[1]
Protocol 2: Enzymatic Linkage Analysis of this compound
This protocol uses specific enzymes to confirm the α-1,6 glycosidic linkages characteristic of this compound.
Materials:
-
Purified this compound sample (1 mg/mL)
-
Oligo-α-1,6-glucosidase (e.g., 20 U/mL)
-
α-amylase (control enzyme, e.g., 20 U/mL)
-
50 mM Sodium acetate (B1210297) buffer (pH 4.5 for oligo-α-1,6-glucosidase)
-
50 mM Sodium acetate buffer (pH 5.0 for α-amylase)
-
Heating block or water bath
-
TLC plate or HPLC system for analysis
Procedure:
-
Reaction Setup: Prepare two separate reaction tubes for the this compound sample.
-
Tube 1 (Test): Add the this compound solution to the sodium acetate buffer (pH 4.5) and add oligo-α-1,6-glucosidase.
-
Tube 2 (Control): Add the this compound solution to the sodium acetate buffer (pH 5.0) and add α-amylase. α-amylase primarily cleaves α-1,4 linkages and should not degrade this compound.
-
-
Incubation: Incubate both tubes at 50°C for 24 hours.[11]
-
Enzyme Inactivation: Stop the reaction by heating the tubes at 100°C for 10 minutes to denature the enzymes.[11]
-
Analysis of Hydrolysis Products: Analyze the contents of both tubes using Thin-Layer Chromatography (TLC) or HPLC.
-
Expected Result (Tube 1): The this compound should be hydrolyzed into smaller oligosaccharides and glucose, confirming the presence of α-1,6 linkages.
-
Expected Result (Tube 2): The this compound should remain intact, confirming the absence of α-1,4 linkages.
-
Visualizations
Caption: Factors leading to this compound degradation.
Caption: Workflow for stable sample preparation and analysis.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 3. An Introduction to Simple Saccharides and Oligosaccharides, and a Decadal Review of Their Analysis in Food by Ion Chromatography and Ion Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC troubleshooting - Chromatography Forum [chromforum.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. fda.gov.tw [fda.gov.tw]
- 7. ISFrag: De Novo Recognition of In-Source Fragments for Liquid Chromatography-Mass Spectrometry Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of oligosaccharides by on-line high-performance liquid chromatography and ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D4AN01142B [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Isomaltopentaose
This guide provides troubleshooting strategies and frequently asked questions to help researchers resolve common issues, specifically peak tailing, encountered during the HPLC analysis of Isomaltopentaose.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that extends further than its leading edge. This distortion can compromise resolution and lead to inaccurate quantification.[1] In the analysis of polar molecules like this compound, peak tailing often points to secondary interactions with the stationary phase or other system issues.
Q1: My this compound peak is tailing. What are the most common causes?
A1: Peak tailing for a polar, neutral compound like this compound is typically caused by one or more of the following factors:
-
Secondary Site Interactions: The primary cause of peak tailing is often the presence of more than one retention mechanism.[2][3] For oligosaccharides analyzed on amine-bonded (NH2) columns, the aldehyde group of the reducing sugar can interact with the amino groups of the stationary phase, causing tailing.[4] On silica-based columns, residual silanol (B1196071) groups can interact with polar analytes, also leading to tailing.[1][2]
-
Column Issues: Degradation of the column, contamination from previous samples, or deformation of the column's packed bed (e.g., void formation) can create active sites and disrupt the chromatographic path, causing peaks to tail.[1][5]
-
Mobile Phase Mismatch: An inappropriate mobile phase composition, such as incorrect solvent strength or the absence of a necessary modifier, can lead to poor peak shape.[5]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.[1][5]
-
Extra-Column Effects: Excessive volume in the system (e.g., from long tubing or poorly made connections) can cause band broadening and peak tailing.[6]
Q2: How can I determine if my column is the source of the peak tailing?
A2: To diagnose column-related issues, follow these steps:
-
Flush the Column: Begin by flushing the column with a strong solvent to remove any strongly retained contaminants. For HILIC or amine columns, this may involve flushing with water, followed by an intermediate solvent, and then the storage solvent.
-
Use a Guard Column: If you are not already using one, a guard column can protect the analytical column from contaminants and is a cost-effective way to prevent performance degradation.[7]
-
Test with a Standard: Inject a well-characterized standard compound for your column to see if its peak also tails. If it does, the column is likely the issue.
-
Replace the Column: The most definitive test is to replace the existing column with a new one of the same type. If the peak shape improves significantly, the original column has degraded.[1]
-
Consider an Alternative Stationary Phase: For oligosaccharide analysis, amine (NH2) columns are common but can be prone to Schiff base formation with reducing sugars, which causes tailing. Consider switching to a more robust stationary phase like an Amide or a Penta-HILIC column, which are also excellent for separating polar compounds and can offer better peak symmetry.[5]
Q3: Could my mobile phase be causing the tailing, and how do I optimize it?
A3: Yes, the mobile phase is critical for achieving symmetrical peaks. This compound is typically analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Optimize Acetonitrile (B52724)/Water Ratio: In HILIC, water is the strong solvent.[8] If your peak is tailing and broad, the mobile phase may be too weak (too much acetonitrile). Try decreasing the acetonitrile concentration by 2-5% to increase elution strength.[5]
-
Add a Modifier: To reduce peak tailing caused by interactions with the stationary phase, especially on amine columns, adding a salt or a modifier can be effective.[4]
-
Ammonium (B1175870) Formate (B1220265)/Acetate: Adding a buffer like ammonium formate (e.g., 10-35 mM) can improve peak shape in HILIC mode.[8]
-
Triethylamine (TEA): Adding a small amount of TEA (e.g., 0.1%) to the mobile phase can mask active silanol groups and improve the peak shape of polar analytes.[5][9]
-
-
Ensure High Purity: Always use high-purity, HPLC-grade solvents and reagents. Impurities can interfere with the separation and contribute to peak distortion.[10]
Q4: Is it possible that my sample preparation or injection volume is the problem?
A4: Absolutely. Sample-related issues are a frequent cause of peak tailing.
-
Check for Column Overload: This is a common issue where the amount of sample injected exceeds the column's capacity. To check for this, dilute your sample 10-fold and re-inject it. If the peak shape improves and becomes more symmetrical, you were overloading the column.[1]
-
Ensure Proper Sample Clean-up: If your this compound is in a complex matrix (e.g., food samples, biological fluids), interfering compounds can co-elute or stick to the column, causing tailing.[1] Implement a sample clean-up procedure like Solid Phase Extraction (SPE) to remove these contaminants before injection.[2][6]
Frequently Asked Questions (FAQs)
Q: What is an acceptable Tailing Factor (Tf) or Asymmetry Factor (As)? A: In an ideal separation, the peak is perfectly symmetrical (Tf = 1.0). A tailing factor greater than 1.2 is generally considered significant tailing, though some methods may accept values up to 1.5.[2][5]
Q: What type of HPLC column is best for this compound analysis? A: Amine-bonded (NH2) and amide-based columns are commonly used for analyzing oligosaccharides under HILIC conditions.[11] HILIC columns specifically designed for polar analytes, such as Penta-HILIC, are also excellent choices.[8] For some applications, ion-moderated partitioning columns can be used.[12]
Q: Should I use a gradient or isocratic elution? A: If you are analyzing a sample containing a mixture of oligosaccharides with different chain lengths (e.g., from Isomaltotriose to Isomaltoheptaose), a gradient elution is recommended.[8] A gradient (e.g., increasing the water content over time) will provide better resolution for all components. For analyzing only this compound, an optimized isocratic method can be sufficient.
Q: Why is an acetonitrile/water mixture the standard mobile phase? A: This combination is standard for HILIC mode, which is the preferred separation mechanism for highly polar compounds like this compound. In HILIC, a high concentration of the organic solvent (acetonitrile) creates a water-enriched layer on the polar stationary phase. Polar analytes partition into this layer and are retained. Water acts as the strong eluting solvent.[8]
Data Presentation: Troubleshooting Peak Tailing
The following table provides hypothetical data illustrating how different parameters can affect the peak shape of this compound.
| Parameter | Condition | Retention Time (min) | Tailing Factor (As) | Peak Shape |
| Sample Concentration | 10 mg/mL | 8.5 | 2.1 | Severe Tailing |
| 1 mg/mL | 8.6 | 1.4 | Minor Tailing | |
| 0.1 mg/mL | 8.6 | 1.1 | Symmetrical | |
| Mobile Phase Modifier | None | 9.2 | 1.8 | Significant Tailing |
| 0.1% Triethylamine | 9.0 | 1.2 | Good | |
| Column Condition | Aged NH2 Column | 8.8 | 1.9 | Significant Tailing |
| New Amide Column | 9.5 | 1.1 | Symmetrical |
Experimental Protocol: HPLC Method for this compound
This protocol is designed to achieve a symmetric peak shape for this compound using a HILIC-based method.
1. Sample Preparation
-
Accurately weigh and dissolve the this compound standard or sample in deionized water to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.[12]
2. HPLC System and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm x 150 mm.[9]
-
Guard Column: A compatible amide guard column is recommended.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Deionized water with 0.2% triethylamine.[9]
-
Gradient Elution:
Time (min) % A (Acetonitrile) % B (Water + TEA) 0.0 80 20 10.0 60 40 12.0 60 40 12.1 80 20 | 15.0 | 80 | 20 |
-
Flow Rate: 0.25 mL/min.[9]
-
Column Temperature: 40 °C.[9]
-
Injection Volume: 3 µL.[9]
-
Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector.[9][8]
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing in your HPLC analysis.
Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing issues.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov.tw [fda.gov.tw]
- 10. m.youtube.com [m.youtube.com]
- 11. shodexhplc.com [shodexhplc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
preventing degradation of Isomaltopentaose during sample preparation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of Isomaltopentaose during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: The main factors leading to the degradation of this compound are exposure to acidic conditions, high temperatures, and enzymatic activity. Isomalto-oligosaccharides (IMOs), including this compound, are generally stable at a pH of 3.0 and moderately high temperatures, but extreme conditions should be avoided.[1] Enzymatic hydrolysis, particularly by α-glucosidases, can also break down this compound.[2][3]
Q2: What is the recommended pH range for working with this compound solutions?
A2: To minimize acid-catalyzed hydrolysis, it is recommended to maintain a neutral or slightly acidic pH. While IMOs have shown high stability at pH 3.0, prolonged exposure to strong acids should be avoided.[1] For general sample handling and storage, a pH range of 5.0 to 7.0 is advisable to ensure long-term stability.[4]
Q3: How does temperature affect the stability of this compound?
A3: this compound, as part of the IMO family, is relatively stable at moderately high temperatures.[1] However, prolonged exposure to high temperatures, especially in the presence of acidic or basic conditions, can lead to degradation through caramelization or hydrolysis.[5][6] It is best practice to keep samples cool and avoid unnecessary heating steps. For long-term storage, ambient temperatures in powdered form are suitable, provided the product has low hygroscopicity.[7][8][9]
Q4: What types of enzymes can degrade this compound?
A4: Enzymes such as α-glucosidase and isomaltase can hydrolyze the α-(1,6) glycosidic bonds in this compound.[2][3] If your sample matrix contains these enzymes (e.g., from biological sources), it is crucial to inactivate them early in the sample preparation process, for instance, through heat treatment or the use of enzymatic inhibitors.
Q5: Can the Maillard reaction be a concern when preparing this compound samples?
A5: Yes, the Maillard reaction, a chemical reaction between amino acids and reducing sugars, can occur if your sample contains proteins or amino acids and is subjected to heat.[10] This can lead to browning of the sample and the formation of interfering byproducts. To mitigate this, it is advisable to use moderate temperatures during sample processing and consider purification steps to separate this compound from proteins and amino acids.[11][12] In some applications, enzymes like hexose (B10828440) oxidase can be used to oxidize the reducing end of the sugar to prevent the Maillard reaction.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Acid hydrolysis due to acidic mobile phase or sample pH. | Adjust sample pH to be within the optimal stability range (pH 5-7). Use a mobile phase with a pH that does not promote hydrolysis. Consider using a buffered mobile phase. |
| Thermal degradation from overheating during sample evaporation or processing. | Use lower temperatures for evaporation (e.g., centrifugal evaporation at room temperature). Minimize the duration of any heating steps. | |
| Enzymatic degradation from endogenous enzymes in the sample. | Inactivate enzymes at the beginning of the sample preparation by heat treatment (e.g., boiling for 5-10 minutes) or by using appropriate enzyme inhibitors. | |
| Loss of this compound during sample cleanup | Inappropriate solid-phase extraction (SPE) sorbent or elution solvent. | For desalting and cleanup of oligosaccharides, graphitized carbon cartridges can be effective.[14] Ensure the elution solvent is strong enough to recover the analyte. A common elution solvent is 40% acetonitrile (B52724) with 0.05% (v/v) TFA in water.[14] |
| Co-precipitation with proteins during protein removal. | Optimize the protein precipitation method. For example, when using acetonitrile for protein precipitation, ensure the final concentration is sufficient for precipitation without causing significant loss of the polar oligosaccharide. | |
| Sample browning and discoloration | Maillard reaction between this compound and amino acids/proteins. | Minimize heating of the sample.[10] Remove proteins and amino acids before any heating steps. Consider using enzymatic treatment to block the reducing end of the sugar if compatible with your downstream analysis.[13] |
| Caramelization due to excessive heat.[5] | Avoid high temperatures during sample processing, especially during drying steps. Use vacuum centrifugation at low temperatures for solvent removal. | |
| Poor peak shape in HPLC | Anomerization of the reducing sugar. | For HPLC analysis, using a mobile phase at a slightly elevated temperature (e.g., 40°C) can help to collapse the anomers into a single peak.[15] |
| Contamination from the sample matrix. | Perform a thorough sample cleanup. This may involve a combination of filtration, protein precipitation, and solid-phase extraction (SPE). |
Quantitative Data Summary
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| pH | 5.0 - 7.0 | Minimizes acid and base-catalyzed hydrolysis.[4] |
| Temperature (Aqueous Solution) | 4°C (short-term) or -20°C (long-term) | Reduces the rate of potential degradation reactions. |
| Temperature (Solid/Powder) | Ambient | Stable if kept in a dry, well-ventilated place.[8][16] |
| Enzyme Inactivation | Heat treatment (e.g., 100°C for 10 min) | Denatures potentially degrading enzymes like α-glucosidases.[2] |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
This protocol is a general guideline for preparing samples for this compound analysis by HPLC, adapted from methods for isomalto-oligosaccharides.[15]
-
Sample Extraction (for solid samples):
-
Grind the sample to a fine powder.
-
Extract the powder with deionized water by vortexing or sonication.
-
Centrifuge the extract at a minimum of 5000 x g for 10 minutes to pellet insoluble material.
-
Collect the supernatant.
-
-
Enzyme Inactivation (if biological matrix):
-
Heat the supernatant at 100°C for 10 minutes in a sealed tube to inactivate endogenous enzymes.
-
Cool the sample to room temperature and centrifuge again to remove any precipitated proteins.
-
-
Protein Removal (if necessary):
-
For samples with high protein content, perform protein precipitation by adding three volumes of cold acetonitrile to one volume of the aqueous extract.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant.
-
-
Solvent Evaporation:
-
If acetonitrile was used, evaporate the solvent under a stream of nitrogen or using a vacuum centrifuge at a low temperature (e.g., 30°C).
-
-
Reconstitution and Filtration:
-
Reconstitute the dried extract in the HPLC mobile phase or deionized water.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.[15]
-
Protocol 2: Sample Preparation for Mass Spectrometry (MS) Analysis
This protocol outlines key steps for preparing this compound samples for MS analysis, focusing on desalting and purification.
-
Initial Extraction and Deproteination:
-
Follow steps 1-3 from Protocol 1 to obtain a clean, protein-free extract.
-
-
Desalting using Porous Graphitized Carbon (PGC) Solid-Phase Extraction (SPE):
-
Condition a PGC SPE cartridge with 80% acetonitrile containing 0.1% (v/v) trifluoroacetic acid (TFA), followed by equilibration with water.[14]
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with several column volumes of deionized water to remove salts and other highly polar impurities.
-
Elute the this compound with 40% acetonitrile containing 0.05% (v/v) TFA in water.[14]
-
-
Solvent Removal:
-
Dry the eluted sample completely using a vacuum centrifuge.
-
-
Reconstitution:
-
Reconstitute the sample in a solvent compatible with the MS ionization source (e.g., 50% acetonitrile with 0.1% formic acid for LC-ESI-MS/MS).[17]
-
Visualizations
Caption: Experimental workflow for this compound sample preparation.
Caption: Potential degradation pathways for this compound.
References
- 1. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling of enzymatic production of isomaltooligosaccharides: a mechanistic approach - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolysis of low-molecular-weight oligosaccharides and oligosaccharide alditols by pig intestinal sucrase/isomaltase and glucosidase/maltase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maltopentaose Oligosaccharide | Megazyme [megazyme.com]
- 8. Isomaltose Oligosaccharide | Megazyme [megazyme.com]
- 9. KR20120095140A - Isomalto-oligosaccharide powder composition with low hygroscopicity and high flowability, and manufacturing method thereof - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ultrasound-assisted Maillard reaction for the preparation of whey protein-fructooligosaccharide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4144357A - Preventing the Maillard reaction in synthetic dietary compositions - Google Patents [patents.google.com]
- 13. EP1341422B1 - Process for prevention of Maillard reaction in foodstuffs - Google Patents [patents.google.com]
- 14. A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov.tw [fda.gov.tw]
- 16. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
strategies to improve the efficiency of Isomaltopentaose synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of isomaltopentaose synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic strategies for synthesizing isomalto-oligosaccharides (IMOs), including this compound?
A1: The main enzymatic approaches for IMO synthesis involve the use of glycosyltransferases and glycosidases.[1] Glycosyltransferases, such as dextransucrase from Leuconostoc mesenteroides, are highly specific and catalyze the transfer of a glucose moiety from a donor like sucrose (B13894) to an acceptor molecule.[1][2][3] Glycosidases, which naturally hydrolyze glycosidic bonds, can be used for synthesis through their transglycosylation activity under manipulated reaction conditions.[4][5] Engineered glycosidases, known as glycosynthases, are also employed as they are mutated to favor synthesis over hydrolysis.[4]
Q2: What are the key factors influencing the yield of this compound in an enzymatic reaction?
A2: Several factors critically impact the yield:
-
Enzyme Activity and Stability: The specific activity and stability of the enzyme under the chosen reaction conditions are paramount.[6]
-
Substrate Concentration: High concentrations of both the donor (e.g., sucrose) and acceptor (e.g., maltose) can enhance the synthesis of IMOs.[2] However, excessively high substrate concentrations can sometimes lead to inhibition.
-
Reaction Conditions (pH and Temperature): Enzymes have optimal pH and temperature ranges for activity. For example, dextransucrase from L. mesenteroides NRRL B-512F has an optimal pH of 5.2 and a temperature of 30°C.[2]
-
Product Inhibition: Accumulation of the product, this compound, or byproducts can inhibit the enzyme, slowing down the reaction rate.[6]
-
Reaction Time: Sufficient incubation time is necessary to achieve maximum yield, but prolonged reaction times can lead to product degradation by hydrolytic side reactions.
Q3: How can I improve the stability and reusability of the enzyme used for synthesis?
A3: Enzyme immobilization is a common and effective strategy.[7] This involves attaching the enzyme to an insoluble support material. Methods include:
-
Adsorption: Binding the enzyme to a support like activated charcoal or silica (B1680970) through weak forces.[8]
-
Covalent Binding: Forming strong, stable covalent bonds between the enzyme and the support.[7]
-
Entrapment: Encapsulating the enzyme within a porous matrix like alginate gel.[7][8]
-
Cross-linking: Linking enzyme molecules to each other to form aggregates.
Immobilization can improve the enzyme's stability at different pH values and temperatures and allows for easier separation from the reaction mixture, enabling reuse.[9][10] For instance, glucansucrase immobilized in sodium alginate retained 40% of its activity after ten batch reactions.[9][10]
Q4: What are some common byproducts in this compound synthesis, and how can they be minimized?
A4: A common byproduct is dextran (B179266), which is formed when dextransucrase polymerizes glucose from sucrose in the absence of an acceptor molecule.[2] The formation of dextran can be minimized by using a high concentration of an acceptor molecule like maltose (B56501) relative to the sucrose concentration.[2] Other byproducts can include shorter-chain IMOs and monosaccharides resulting from hydrolysis. Optimizing the substrate ratio and reaction time can help to maximize the yield of the desired this compound.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No this compound Yield | Inactive Enzyme | 1. Verify Storage: Ensure the enzyme was stored at the correct temperature (typically -20°C or -80°C) in a suitable buffer. 2. Check for Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can denature the enzyme. 3. Perform Activity Assay: Conduct a standard activity assay with a known substrate to confirm the enzyme is active.[6] |
| Suboptimal Reaction Conditions | 1. Verify pH: Check and adjust the pH of the reaction buffer to the enzyme's optimum. 2. Confirm Temperature: Ensure the reaction is incubated at the optimal temperature for the specific enzyme. 3. Optimize Incubation Time: Perform a time-course experiment to determine the optimal reaction time.[6] | |
| Substrate Issues | 1. Check Substrate Purity: Impurities in the substrate can inhibit the enzyme. 2. Optimize Substrate Ratio: Systematically vary the ratio of donor to acceptor substrate to find the optimal balance for this compound synthesis. A sucrose-to-maltose ratio of 2:1 has been found to be effective for long-chain IMO synthesis.[11] | |
| Formation of Undesired Byproducts (e.g., dextran, shorter IMOs) | Incorrect Substrate Ratio | 1. Increase Acceptor Concentration: A higher concentration of the acceptor molecule (e.g., maltose) relative to the donor (e.g., sucrose) can favor the acceptor reaction over dextran synthesis.[2] |
| Hydrolysis | 1. Reduce Reaction Time: Prolonged incubation can lead to the hydrolysis of the desired product. Determine the optimal time point for harvesting. 2. Use Engineered Enzymes: Employ glycosynthases, which are engineered to have minimal hydrolytic activity.[4] | |
| Difficulty in Product Purification | Complex Reaction Mixture | 1. Optimize for Higher Purity: Adjust reaction conditions to favor the formation of the target molecule and minimize byproducts. 2. Utilize Yeast Fermentation: Employ yeast strains like Saccharomyces cerevisiae to remove fermentable sugars (glucose, maltose) from the final product mixture, which can significantly increase the purity of the IMOs.[12] |
| Inefficient Purification Method | 1. Employ Chromatographic Techniques: Use techniques like High-Performance Anion-Exchange Chromatography (HPAEC) for efficient separation and purification of oligosaccharides. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic synthesis of isomalto-oligosaccharides. Note that much of the available data is for the production of a range of IMOs rather than specifically for this compound.
Table 1: Yield of Isomalto-oligosaccharides (IMOs) under Different Conditions
| Enzyme/Method | Substrates | Key Conditions | Total IMO Yield (%) | Reference(s) |
| Dextransucrase (L. mesenteroides B-512F) | Sucrose, Maltose | Sucrose:Maltose ratio of 2:1 (e.g., 10%:5% w/v) | 70-90% | [11] |
| Enzyme Cocktail (α-amylase, β-amylase, pullulanase, α-transglucosidase) | Liquefied Starch | Simultaneous saccharification and transglycosylation, 13 hours | 49.09% | [13] |
| Dextransucrase (L. mesenteroides B-512F) | Sucrose, Isomaltulose | Optimal conditions, 24-48 hours | 41-42% | [3] |
| Engineered Dextransucrase (L. mesenteroides NRRL B-512F) | Sucrose, Glucose | Acceptor reaction with glucose | 58% | [14] |
Table 2: Optimal Reaction Conditions for Dextransucrase from L. mesenteroides NRRL B-512F
| Parameter | Optimal Value | Reference(s) |
| pH | 5.2 | [2] |
| Temperature | 30°C | [2] |
| Sucrose Concentration | >90 mmol/L | [2] |
| Maltose Concentration | >150 mmol/L | [2] |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of Isomalto-oligosaccharides
This protocol is a general guideline based on the acceptor reaction using dextransucrase.
Materials:
-
Dextransucrase (e.g., from L. mesenteroides)
-
Sucrose (donor substrate)
-
Maltose (acceptor substrate)
-
Sodium acetate (B1210297) buffer (20 mM, pH 5.2) containing CaCl2 (0.05 g/L)
-
DNS (3,5-dinitrosalicylic acid) reagent for enzyme activity assay
-
Ethanol (B145695) (96% v/v) for dextran precipitation
Procedure:
-
Enzyme Activity Assay:
-
Mix 45 µL of the enzyme preparation with 455 µL of a 10% (w/v) sucrose solution in sodium acetate buffer.
-
Incubate at 30°C for 1 hour.
-
Take 100 µL samples every 15 minutes and mix with 100 µL of DNS reagent to stop the reaction.
-
Determine the amount of released fructose (B13574) to calculate enzyme activity. One unit (IU) is the amount of enzyme that releases 1 µmol of fructose per minute.[2]
-
-
Synthesis Reaction:
-
Prepare a reaction mixture containing sucrose and maltose at the desired concentrations (e.g., 100 mmol/L sucrose and 200 mmol/L maltose) in sodium acetate buffer.[2]
-
Add the enzyme to the reaction mixture (e.g., 1 IU/mL).[2]
-
Incubate at 30°C with gentle agitation for the desired reaction time (e.g., until all sucrose is consumed).
-
-
Reaction Termination and Dextran Removal:
-
Terminate the reaction by heating the mixture (e.g., boiling for 10 minutes) to inactivate the enzyme.
-
Add 3 volumes of 96% ethanol to precipitate any dextran formed.[2]
-
Centrifuge to pellet the dextran and collect the supernatant containing the IMOs.
-
-
Analysis:
-
Analyze the composition of the supernatant using HPAEC-PAD or another suitable chromatographic method.
-
Protocol 2: Analysis of Isomalto-oligosaccharides by HPAEC-PAD
This is a representative protocol for the analysis of oligosaccharides.
Instrumentation and Columns:
-
A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector (PAD) and a gold working electrode.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).
Reagents:
-
High-purity water (18.2 MΩ-cm)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 50-200 mM)
-
Sodium acetate (NaOAc) for gradient elution
-
This compound and other IMO standards
Procedure:
-
Sample Preparation:
-
Dilute the reaction supernatant with high-purity water to a suitable concentration.
-
Filter the sample through a 0.2 µm syringe filter to remove any particulates.[1]
-
-
Chromatographic Conditions:
-
Set up a gradient elution program using NaOH as the eluent and NaOAc to separate the oligosaccharides based on size. The exact gradient will depend on the specific column and the range of oligosaccharides being analyzed.
-
Set the flow rate (e.g., 0.5-1.0 mL/min).
-
Equilibrate the column with the initial eluent conditions.
-
-
PAD Settings:
-
Use a quadruple potential waveform optimized for carbohydrate analysis. A typical waveform includes potentials for detection, oxidation, and reduction to clean the electrode surface.[1]
-
-
Data Analysis:
-
Inject the prepared sample and standards.
-
Identify and quantify the this compound peak by comparing its retention time and peak area with the corresponding standard.
-
Visualizations
Caption: Experimental workflow for enzymatic synthesis of this compound.
Caption: Dextransucrase reaction mechanism for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. Synthesis and characterization of isomaltulose-derived oligosaccharides produced by transglucosylation reaction of Leuconostoc mesenteroides dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Immobilization Strategies for Glycosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimized substrate concentrations for production of long-chain isomaltooligosaccharides using dextransucrase of Leuconostoc mesenteroides B-512F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of high-purity isomalto-oligosaccharides syrup by the enzymatic conversion of transglucosidase and fermentation of yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Oligosaccharide Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during oligosaccharide crystallization experiments.
Troubleshooting Guides
Crystallization of oligosaccharides can be a complex process influenced by a multitude of factors. This section provides a systematic approach to troubleshooting common issues.
Issue 1: No Crystals Form
Possible Causes:
-
Sub-optimal Concentration: The oligosaccharide concentration may be too low for nucleation to occur.
-
Inappropriate Solvent/Precipitant: The chosen solvent system or precipitant may not be effective at inducing supersaturation.
-
Unfavorable pH or Temperature: The pH and temperature of the crystallization setup may not be within the optimal range for the specific oligosaccharide.
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.
-
High Flexibility of the Oligosaccharide: The inherent conformational flexibility of some oligosaccharides can make it difficult for them to pack into a well-ordered crystal lattice.[1]
Troubleshooting Steps:
-
Increase Concentration: Gradually increase the concentration of the oligosaccharide. This can be achieved by slowly evaporating the solvent or by starting with a more concentrated solution.
-
Screen Different Precipitants: Test a wide range of precipitants, including salts (e.g., ammonium (B1175870) sulfate, sodium chloride), organic solvents (e.g., ethanol, isopropanol), and polymers (e.g., polyethylene (B3416737) glycols of different molecular weights).[2]
-
Vary pH and Temperature: Systematically screen a range of pH values and temperatures. Some oligosaccharides may crystallize at specific pH values or within a narrow temperature range.[3]
-
Purify the Sample: Ensure the oligosaccharide sample is of high purity. Techniques like chromatography can be used to remove impurities.[4]
-
Use Additives: The addition of small molecules or detergents can sometimes help to stabilize a particular conformation of the oligosaccharide and promote crystallization.
Issue 2: Formation of Amorphous Precipitate or Oil
Possible Causes:
-
Supersaturation is too high: A rapid increase in supersaturation can lead to the oligosaccharide "crashing out" of solution as an amorphous precipitate or oil instead of forming ordered crystals.
-
Cooling is too rapid: A sudden drop in temperature can also induce rapid precipitation.
-
Inappropriate Precipitant Concentration: The concentration of the precipitant may be too high.
Troubleshooting Steps:
-
Decrease Supersaturation Rate: Slow down the rate of supersaturation. In vapor diffusion, this can be achieved by using a lower precipitant concentration in the reservoir. In microbatch, use a lower initial concentration of the precipitant.
-
Slower Cooling: If using temperature as a crystallization parameter, cool the solution more slowly.
-
Optimize Precipitant Concentration: Perform a grid screen with varying precipitant concentrations to find the optimal range for crystal growth.
-
Consider a Different Crystallization Method: If oiling out persists with vapor diffusion, microbatch crystallization under oil might provide better control over the process.[5]
Issue 3: Formation of Small, Needle-like, or Poorly Diffracting Crystals
Possible Causes:
-
Rapid Nucleation: Too many nucleation events can lead to a large number of small crystals instead of a few large ones.
-
Sub-optimal Growth Conditions: The conditions may favor nucleation but not crystal growth.
-
Presence of Minor Impurities: Even small amounts of impurities can affect crystal quality.
Troubleshooting Steps:
-
Optimize Nucleation vs. Growth: Separate the nucleation and growth phases. For example, induce nucleation at a higher supersaturation and then transfer the small crystals to a condition with lower supersaturation to promote slow growth.
-
Seeding: Use microcrystals or seed crystals from a previous experiment to initiate growth in a metastable solution. This allows for controlled growth of larger, higher-quality crystals.
-
Refine Crystallization Conditions: Fine-tune the pH, temperature, and precipitant concentration around the initial successful condition. Even small adjustments can significantly impact crystal quality.
-
Annealing: Subjecting the crystals to small, controlled temperature fluctuations can sometimes improve their internal order and diffraction quality.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in crystallizing oligosaccharides?
A1: The primary challenges stem from their inherent properties. Oligosaccharides often exhibit high flexibility due to the multiple rotatable glycosidic bonds, making it difficult for them to adopt a single conformation required for crystal packing.[1] Their high polarity and numerous hydroxyl groups lead to strong interactions with water, making it challenging to achieve the necessary supersaturation for crystallization.
Q2: How pure does my oligosaccharide sample need to be for crystallization trials?
A2: High purity is crucial for successful crystallization. Impurities can interfere with crystal nucleation and growth, leading to amorphous precipitate or poor-quality crystals.[4] It is generally recommended to have a sample that is >95% pure as determined by methods like HPLC or mass spectrometry.
Q3: What are the most commonly used crystallization methods for oligosaccharides?
A3: The most common methods are vapor diffusion (both hanging and sitting drop) and microbatch crystallization.[6][7] Vapor diffusion allows for a gradual increase in supersaturation, which can be beneficial for screening a wide range of conditions.[6][8] Microbatch, especially under oil, offers a different kinetic pathway and can be advantageous in cases where vapor diffusion leads to undesirable outcomes like precipitation.[5][7]
Q4: How long should I wait for crystals to appear?
A4: Crystal growth rates can vary significantly. Some crystals may appear within a few hours, while others may take weeks or even months. It is advisable to regularly inspect your crystallization plates over an extended period. Patience is a key factor in crystallization experiments.
Q5: My crystals are very small. How can I handle and mount them for X-ray diffraction?
A5: Handling and mounting small crystals requires specialized tools and techniques. Micromanipulators and micro-sized loops or meshes are often used.[9] It is crucial to work quickly and in a humid environment to prevent dehydration of the crystals, which can degrade their diffraction quality.[9]
Data Presentation: Oligosaccharide Crystallization Conditions
The following tables summarize successful crystallization conditions for a selection of oligosaccharides, compiled from various research articles and patents. These should be used as a starting point for designing your own crystallization screens.
Table 1: Crystallization Conditions for Selected Oligosaccharides
| Oligosaccharide | Precipitant(s) | Concentration | Buffer (pH) | Temperature (°C) | Method | Reference |
| Maltose (B56501) | Isopropanol | 50.0-500.0% (w/w of solution) | - | 25-80 (mixing), 2-25 (cooling) | Batch | [10] |
| 2'-Fucosyllactose (2'-FL) | Not specified | Not specified | Not specified | Not specified | Crystallization from water or aqueous mixtures | |
| 3'-Sialyllactose (3'-SL) | Not specified | Not specified | Not specified | Not specified | Crystallization from water or aqueous mixtures | |
| 6'-Sialyllactose (6'-SL) | Not specified | Not specified | Not specified | Not specified | Crystallization from water or aqueous mixtures | |
| Lacto-N-tetraose (LNT) | Not specified | Not specified | Not specified | Not specified | Crystallization from water or aqueous mixtures | |
| Trisaccharides (general) | Water-miscible organic solvent (e.g., methanol, ethanol, acetone) | Varies | - | -20 to boiling point of solvent | Batch (addition of aqueous solution to solvent) | [8] |
Table 2: Common Precipitants for Oligosaccharide Crystallization
| Precipitant Class | Examples | Typical Concentration Range | Notes |
| Salts | Ammonium sulfate, Sodium chloride, Sodium citrate | 0.5 M - 4.0 M | High concentrations can sometimes lead to precipitation. |
| Organic Solvents | Ethanol, Isopropanol, Methanol, Acetone | 10% - 50% (v/v) | Miscibility with water is a key factor.[8] |
| Polymers | Polyethylene glycol (PEG) 400, 2000, 4000, 6000, 8000 | 5% - 30% (w/v) | Higher molecular weight PEGs are generally more effective at lower concentrations.[2] |
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization (Hanging Drop Method)
-
Prepare the Reservoir Solution: In each well of a 24-well crystallization plate, pipette 500 µL of the desired precipitant solution.
-
Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the purified oligosaccharide solution (typically 10-20 mg/mL) with 1 µL of the reservoir solution from the corresponding well.
-
Seal the Well: Invert the coverslip over the well and seal it with vacuum grease to create an airtight environment.
-
Incubate: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).
-
Monitor: Regularly inspect the drops under a microscope for crystal growth over several weeks.
Protocol 2: Microbatch Crystallization Under Oil
-
Prepare the Plate: Dispense a layer of paraffin (B1166041) oil or a mixture of paraffin and silicone oil into the wells of a microbatch plate.[5][7]
-
Dispense the Drop: Underneath the oil layer, dispense 1 µL of the oligosaccharide solution and 1 µL of the precipitant solution. The solutions will form a spherical drop at the bottom of the well.
-
Incubate: Store the plate at a constant temperature.
-
Monitor: Observe the drops for the formation of crystals. The use of a silicone oil mixture can allow for slow evaporation, mimicking vapor diffusion.[5]
Mandatory Visualizations
Caption: General workflow for oligosaccharide crystallization.
Caption: Workflow for vapor diffusion crystallization.
Caption: Workflow for microbatch crystallization.
References
- 1. The chemical synthesis of human milk oligosaccharides: lacto-N-tetraose (Galβ1→3GlcNAcβ1→3Galβ1→4Glc) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Human milk oligosaccharide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2002100875A1 - Crystals of oligosaccharides and processes for preparation thereof - Google Patents [patents.google.com]
- 8. RU2604288C1 - Method for crystallisation of maltose - Google Patents [patents.google.com]
- 9. Purification of human milk oligosaccharides obtained from fermentative processes via crystallization from water or aqueous mixtures on industrial scale [morressier.com]
- 10. The current manufacturing process and business development of human milk oligosaccharide products [glycoforum.gr.jp]
Validation & Comparative
A Comparative Guide to HPLC Methods for Isomaltopentaose Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of isomaltopentaose, a key oligosaccharide in various research and industrial applications. We will delve into the performance of three common HPLC techniques: Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and HPLC with Refractive Index Detection (HPLC-RID). This comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable method for your specific analytical needs.
Data Presentation: Performance Comparison of HPLC Methods
The following table summarizes the quantitative performance of HILIC-ELSD, HPAEC-PAD, and HPLC-RID for the analysis of this compound and similar oligosaccharides.
| Performance Parameter | HILIC-ELSD | HPAEC-PAD | HPLC-RID |
| Linearity (R²) | > 0.997[1] | > 0.99[2] | > 0.997[3] |
| Limit of Detection (LOD) | In the low mg/L range | Low picomole range[2] | 0.01–0.17 mg/mL for various sugars[3] |
| Limit of Quantitation (LOQ) | In the mg/L range | 0.05 - 2.3 mg/L for maltooligosaccharides[2] | 0.03–0.56 mg/mL for various sugars[3] |
| Precision (%RSD) | < 4% for peak area[4] | < 2% (intra-day), < 5% (inter-day)[2] | < 5%[3] |
| Accuracy (Recovery %) | Typically 95-105% (Assumed) | 95-105%[2] | Good recovery reported[5] |
| Gradient Elution | Yes | Yes | No |
| Selectivity for Isomers | Good | Excellent[2] | Moderate |
| Sample Derivatization | Not required | Not required | Not required |
Experimental Protocols
Detailed methodologies for the three key HPLC techniques are provided below. These protocols are based on established methods for oligosaccharide analysis and can be adapted for this compound quantification.
HILIC-ELSD Method
This method is well-suited for the simultaneous analysis of various oligosaccharides.[1][4]
-
Sample Preparation: Dissolve the sample in a water/acetonitrile (B52724) mixture (e.g., 1:1 v/v) to a known concentration. Filter through a 0.2 µm membrane filter before injection. Standard solutions of this compound should be prepared in the same solvent.
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions:
-
Column: A HILIC column suitable for saccharide analysis, such as a polyamine-based or amide-based column (e.g., Asahipak NH2P-50 4E).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at a high acetonitrile concentration (e.g., 80%) and decrease to increase the elution strength.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-20 µL.
-
-
ELSD Conditions:
-
Nebulizer Gas (Nitrogen) Pressure: 3.0 bar.
-
Drift Tube Temperature: 40-50 °C.
-
Gain: Set according to the detector's sensitivity and analyte concentration.
-
HPAEC-PAD Method
This technique offers high sensitivity and selectivity for carbohydrate analysis without the need for derivatization.[2]
-
Sample Preparation: Dissolve the sample in high-purity water to a known concentration. Filter through a 0.2 µm syringe filter. Prepare this compound standards in high-purity water.
-
HPLC System: An ion chromatography system equipped with a quaternary pump, autosampler, and a pulsed amperometric detector with a gold working electrode.
-
Chromatographic Conditions:
-
Column: A high-pH anion-exchange column designed for carbohydrate analysis (e.g., Dionex CarboPac™ series).
-
Mobile Phase: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) in water. A typical gradient involves an increasing concentration of sodium acetate in a constant concentration of sodium hydroxide to elute oligosaccharides based on size.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-25 µL.
-
-
PAD Conditions: A waveform appropriate for carbohydrate detection, typically involving potentials for detection, oxidation, and reduction to clean the electrode surface.
HPLC-RID Method
A simpler and more accessible method, though generally less sensitive than HILIC-ELSD and HPAEC-PAD.[3][6]
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm filter. Prepare this compound standards in the mobile phase.
-
HPLC System: A standard HPLC system with an isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Chromatographic Conditions:
-
Column: A column suitable for sugar analysis, such as a ligand-exchange column (e.g., calcium or lead form) or an amino-propyl column.
-
Mobile Phase: Isocratic elution with deionized water or a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, often elevated (e.g., 80-85 °C) for ligand-exchange columns, to improve resolution.
-
Injection Volume: 10-50 µL.
-
-
RID Conditions: The detector and column should be maintained at a stable temperature to minimize baseline drift. Allow sufficient time for the system to equilibrate.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical comparison of the discussed HPLC methods.
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical comparison of key attributes of HPLC methods.
References
A Comparative Analysis of the Prebiotic Effects of Isomaltopentaose and Fructooligosaccharides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prebiotic performance of isomaltopentaose (IMO-DP5) and fructooligosaccharides (FOS), supported by experimental data. Due to the limited availability of data on pure this compound, this comparison primarily utilizes data from studies on isomaltooligosaccharides (IMOs), a mixture of oligosaccharides including this compound. The degree of polymerization (DP) of the IMOs cited is specified where available.
Introduction
Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. Fructooligosaccharides (FOS) are well-established prebiotics known for their bifidogenic effects. This compound, a component of isomaltooligosaccharides (IMOs), is an emerging prebiotic. This guide compares their effects on gut microbiota composition and short-chain fatty acid (SCFA) production.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various in vitro studies on the prebiotic effects of IMOs (as a proxy for this compound) and FOS.
Table 1: Impact on Gut Microbiota Composition
| Prebiotic | Dosage/Concentration | Study Type | Key Bacterial Changes | Reference |
| Isomaltooligosaccharides (IMOs) | 1% (w/v) | In vitro fermentation (human fecal inoculum) | Significant increase in Lactobacillus and total bacteria. | [1] |
| 1% (w/v) | In vitro fermentation (human fecal inoculum) | Increase in Bifidobacterium and Lactobacillus. Decrease in Clostridia and Bacteroides. | [2] | |
| Not specified | In vitro fermentation (human fecal inoculum) | Increased relative abundance of Bifidobacterium and Lactobacillus. | [3] | |
| Fructooligosaccharides (FOS) | 0.5% (w/v) | In vitro fecal cultivation | Enhanced growth of autochthonous Lactobacillaceae. | [4] |
| 1% (w/v) | In vitro fermentation (human fecal inoculum) | Significant increase in Bifidobacterium. | [5] | |
| 2.5, 5, and 10 g/day | Human clinical trial | Increased relative abundance of Bifidobacterium and Lactobacillus. Also, a significant change in butyrate-producing microbes like Faecalibacterium, Ruminococcus, and Oscillospira. | [6] | |
| 1% (w/v) | In vitro fermentation (probiotic strains) | Supported the growth of various Bifidobacterium strains. | [7] |
Table 2: Short-Chain Fatty Acid (SCFA) Production
| Prebiotic | Study Type | Major SCFAs Produced | Other Observations | Reference |
| Isomaltooligosaccharides (IMOs) | In vitro fermentation (human fecal inoculum) | Acetate (B1210297), Propionate (B1217596), Butyrate (B1204436) | Acetate was the predominant SCFA. | [8] |
| In vitro fermentation (human fecal inoculum) | Acetate, Propionate, Butyrate | Prevotella-type microbiome showed higher propionate and butyrate production. | [9] | |
| In vitro fermentation (human fecal inoculum) | Acetate, Lactate | Increased production coincided with an increase in Bifidobacterium. | [8] | |
| Fructooligosaccharides (FOS) | In vitro fermentation (human fecal inoculum) | Acetate, Propionate, Butyrate | Stimulated SCFA accumulation compared to control. | [10] |
| In vitro fermentation (human fecal inoculum) | Propionate, Butyrate | Microbial-FOS produced higher amounts of propionate and butyrate compared to commercial FOS. | [5] | |
| In vitro fermentation (probiotic strains) | Not specified | Fermentation by beneficial bacteria leads to SCFA production. | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for critical evaluation and replication.
In Vitro Fecal Fermentation Protocol (General)
This protocol is a generalized representation based on common methodologies.[12][13][14]
-
Fecal Sample Collection and Preparation: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared in an anaerobic phosphate-buffered saline (PBS) solution.
-
Fermentation Medium: A basal medium simulating the nutrient conditions of the distal colon is prepared. This typically contains peptone, yeast extract, bile salts, and various minerals.
-
Inoculation and Fermentation: The prebiotic substrate (IMO or FOS) is added to the fermentation medium at a specified concentration (e.g., 1% w/v). The medium is then inoculated with the fecal slurry. The fermentation is carried out under strict anaerobic conditions at 37°C for a specified duration (e.g., 24 or 48 hours).
-
Sample Analysis:
-
Microbiota Analysis: Samples are collected at different time points, and bacterial DNA is extracted. 16S rRNA gene sequencing is used to determine the changes in the microbial community composition.
-
SCFA Analysis: Supernatants from the fermentation broth are collected, and the concentrations of short-chain fatty acids (acetate, propionate, butyrate) are determined using gas chromatography (GC).
-
In Vitro Gastrointestinal Digestion Protocol (Prior to Fermentation)
To simulate the passage through the upper gastrointestinal tract, prebiotics are often subjected to an in vitro digestion model before fermentation.[12]
-
Oral Phase: The prebiotic is mixed with a simulated salivary fluid containing α-amylase and incubated for a short period.
-
Gastric Phase: Simulated gastric fluid containing pepsin is added, and the pH is adjusted to simulate stomach conditions. The mixture is incubated for approximately 2 hours.
-
Intestinal Phase: Simulated intestinal fluid containing pancreatin (B1164899) and bile salts is added, and the pH is adjusted to neutral. The mixture is incubated for another 2 hours.
-
Digested Substrate: The resulting digested prebiotic is then used as the substrate in the fecal fermentation experiment.
Mandatory Visualization
Signaling Pathway: Prebiotic Fermentation and Host Effects
Caption: Prebiotic fermentation by gut microbiota leading to SCFA production and host benefits.
Experimental Workflow: In Vitro Prebiotic Evaluation
Caption: Workflow for in vitro evaluation of prebiotic effects.
Discussion
Both isomaltooligosaccharides (as a proxy for this compound) and fructooligosaccharides demonstrate clear prebiotic effects in vitro. They selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus, and lead to the production of beneficial short-chain fatty acids.
This compound (via IMOs): The available data suggests that IMOs are readily fermented by the gut microbiota. They appear to be particularly effective at increasing the abundance of Lactobacillus. The production of SCFAs, including acetate, propionate, and butyrate, is consistently observed, with acetate often being the most abundant. The degree of polymerization of IMOs may influence which bacteria are stimulated and the profile of SCFAs produced.
Fructooligosaccharides (FOS): FOS are well-documented to have a strong bifidogenic effect, consistently and significantly increasing the population of Bifidobacterium. They also support the growth of Lactobacillus and other beneficial bacteria, including butyrate producers. FOS fermentation leads to robust SCFA production.
While both prebiotics show positive effects, there may be subtle differences in their selectivity. FOS is strongly associated with a bifidogenic effect. IMOs also promote Bifidobacterium but some studies highlight a pronounced effect on Lactobacillus. The SCFA profiles produced by both are similar, contributing to a healthier gut environment.
The choice between this compound and FOS for a specific application may depend on the desired target bacterial groups and the specific health outcome being investigated. It is important to note the limitation of this comparison, which relies on data from IMO mixtures for the this compound side. Further research using pure this compound is needed for a more definitive comparison. This guide provides a solid foundation for researchers to understand the current state of knowledge and to design future studies.
References
- 1. Comparison of different fibers for in vitro production of short chain fatty acids by intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.search.tulane.edu [library.search.tulane.edu]
- 3. Metatranscriptomic analysis indicates prebiotic effect of isomalto/malto-polysaccharides on human colonic microbiota in-vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prebiotics enhance persistence of fermented-food associated bacteria in in vitro cultivated fecal microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Microbial-Fructo-Oligosaccharides Metabolism by Human Gut Microbiota Fermentation as Compared to Commercial Inulin-Derived Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production, Structural Characterization, and In Vitro Assessment of the Prebiotic Potential of Butyl-Fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth and survival of Bifidobacterium breve and Bifidobacterium longum in various sugar systems with fructooligosaccharide supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Specific Fermentation of Galacto-Oligosaccharides, Isomalto-Oligosaccharides and Isomalto/Malto-Polysaccharides by Infant Fecal Microbiota and Impact on Dendritic Cell Cytokine Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner [frontiersin.org]
- 11. dwscientific.com [dwscientific.com]
- 12. mdpi.com [mdpi.com]
- 13. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality | Springer Nature Experiments [experiments.springernature.com]
- 14. In vitro fecal fermentation demonstrates the prebiotic-like properties of quinoa modulated by different preparation methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isomaltopentaose and Galactooligosaccharides on Gut Microbiota Modulation
For Immediate Release
In the landscape of prebiotic research, both isomaltopentaose, a component of isomaltooligosaccharides (IMOs), and galactooligosaccharides (GOS) have garnered significant attention for their potential to beneficially modulate the gut microbiota. This guide offers a detailed comparison of their impacts on key microbial populations and their metabolic outputs, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Both this compound (as part of IMO mixtures) and galactooligosaccharides (GOS) demonstrate prebiotic activity, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus, and leading to the production of short-chain fatty acids (SCFAs). However, available in vitro evidence suggests that GOS may exhibit a more pronounced bifidogenic effect and lead to higher production of certain SCFAs, such as acetate (B1210297) and lactate (B86563), compared to IMO preparations. The fermentation of this compound is influenced by the degree of polymerization, with some studies indicating that bifidobacteria may preferentially metabolize oligosaccharides of a higher degree of polymerization.
Comparative Analysis of In Vitro Fermentation
An in vitro study utilizing a controlled fermentation model with infant fecal microbiota provides a direct comparison of the effects of an isomalto-oligosaccharide (IMO) preparation and galactooligosaccharides (GOS).
Impact on Microbial Populations
GOS demonstrated a more significant increase in the relative abundance of Bifidobacterium compared to the IMO preparation.[1][2] In fermentations with fecal microbiota from 2-week-old infants, GOS supplementation led to an increase in Bifidobacterium from 24% to 63% of the microbial population between 14 and 26 hours of fermentation.[1] In contrast, the IMO preparation resulted in a less pronounced increase, from 4% to 33%, over the same period.[1]
| Substrate | Initial Bifidobacterium Abundance (%) | Final Bifidobacterium Abundance (%) (26h) | Fold Increase | Reference |
| Galactooligosaccharides (GOS) | 24 | 63 | ~2.6 | [1] |
| Isomalto-oligosaccharide (IMO) | 4 | 33 | ~8.25 | [1] |
Table 1: Comparative effect of GOS and IMO on the relative abundance of Bifidobacterium in an in vitro fermentation model using fecal microbiota from 2-week-old infants.
Short-Chain Fatty Acid (SCFA) Production
The production of organic acids, particularly acetate and lactate, was also more pronounced with GOS fermentation.[1][2] After 26 hours of fermentation with fecal microbiota from 2-week-old infants, the total organic acid concentration was higher in the GOS group compared to the IMO group.[1] Acetate and lactate were the predominant SCFAs produced from both substrates.[1]
| Substrate | Total Organic Acids (µmol mg⁻¹) at 26h | Predominant SCFAs | Reference |
| Galactooligosaccharides (GOS) | > 9.4 | Acetate, Lactate | [1] |
| Isomalto-oligosaccharide (IMO) | 9.4 | Acetate, Lactate | [1] |
Table 2: Comparative SCFA production from GOS and IMO in an in vitro fermentation model using fecal microbiota from 2-week-old infants.
Experimental Protocols
The following provides a generalized methodology for in vitro fermentation studies used to assess the prebiotic potential of substrates like this compound and GOS.
In Vitro Fecal Fermentation Model
Objective: To simulate the fermentation of prebiotics by the human colonic microbiota.
Methodology:
-
Fecal Sample Collection and Preparation: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months. A fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate (B84403) buffer.
-
Fermentation Medium: A basal medium mimicking the nutrient conditions of the colon is prepared. This typically includes peptone, yeast extract, salts, and a reducing agent to maintain anaerobic conditions.
-
Batch Culture Fermentation: The fermentation is carried out in anaerobic conditions. A defined amount of the prebiotic substrate (this compound or GOS) is added to the fermentation medium. The fecal slurry is then inoculated into the medium.
-
Incubation: The cultures are incubated at 37°C for a specified period (e.g., 24-48 hours).
-
Sampling and Analysis: Samples are collected at various time points to analyze changes in microbial composition (via 16S rRNA gene sequencing) and metabolite production (via gas chromatography for SCFAs).
Experimental workflow for in vitro fecal fermentation.
Mechanisms of Action: Differential Fermentation Pathways
The differential effects of this compound and GOS on the gut microbiota can be attributed to their distinct chemical structures, which influence their utilization by specific bacterial species.
Galactooligosaccharides (GOS): GOS are composed of galactose units linked to a terminal glucose molecule, primarily via β-glycosidic bonds. Many species of Bifidobacterium and Lactobacillus possess the necessary β-galactosidases to efficiently hydrolyze these linkages, leading to their rapid fermentation and a strong bifidogenic effect.
This compound: this compound is an isomaltooligosaccharide consisting of five glucose units linked by α-1,6 glycosidic bonds. The fermentation of IMOs is dependent on the presence of α-glucosidases in gut bacteria. While some beneficial bacteria possess these enzymes, the efficiency of utilization can vary. Research suggests that bifidobacteria may preferentially metabolize IMOs with a higher degree of polymerization.[3]
Differential fermentation of GOS and this compound.
Conclusion
Both galactooligosaccharides and this compound (as a component of IMO) are effective prebiotics that can positively influence the gut microbial ecosystem. However, the current body of in vitro evidence suggests that GOS may elicit a more robust bifidogenic response and higher production of key SCFAs compared to commercially available IMO mixtures. It is important to note that the majority of comparative data is based on IMO preparations with a mixture of different chain lengths, and further research is required to elucidate the specific effects of purified this compound. The choice between these prebiotics for therapeutic or functional food applications may depend on the specific desired outcome, such as the targeted microbial species and the desired SCFA profile.
References
Confirming α-1,6 Glycosidic Linkages in Isomaltopentaose: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the key analytical techniques used to confirm the α-1,6 glycosidic linkages characteristic of Isomaltopentaose. To provide a clear benchmark, we compare the expected results with those for Maltopentaose, an isomer containing exclusively α-1,4 glycosidic linkages. This document details the experimental methodologies and presents expected quantitative data to aid researchers in selecting the most appropriate techniques for their specific needs.
Executive Summary
The structural elucidation of oligosaccharides is paramount in understanding their biological function and potential therapeutic applications. This compound, a pentasaccharide of glucose linked by α-1,6 glycosidic bonds, is of significant interest in various fields. Confirmation of its specific linkage is crucial and can be achieved through a combination of powerful analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, methylation analysis followed by Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic hydrolysis. Each technique provides unique and complementary information to build a comprehensive structural profile. This guide presents a side-by-side comparison of these methods, highlighting the distinct experimental outcomes for this compound versus the α-1,4-linked Maltopentaose.
Data Presentation: A Comparative Analysis
The following table summarizes the expected quantitative data from the key analytical techniques used to differentiate between this compound (α-1,6 linkages) and Maltopentaose (α-1,4 linkages).
| Analytical Technique | Parameter | This compound (α-1,6) | Maltopentaose (α-1,4) |
| ¹H-NMR Spectroscopy | Anomeric Proton (H-1) Chemical Shift (ppm) of internal non-reducing end residues | ~4.98 | ~5.40 |
| ¹³C-NMR Spectroscopy | Anomeric Carbon (C-1) Chemical Shift (ppm) of internal non-reducing end residues | ~98.3 | ~100.5 |
| Glycosylated Carbon (C-6) Chemical Shift (ppm) | ~66.7 (shifted downfield) | ~61.5 (un-shifted) | |
| Methylation Analysis (GC-MS) | Major Partially Methylated Alditol Acetate (B1210297) (PMAA) from internal residues | 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-D-glucitol | 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol |
| Enzymatic Hydrolysis | Specific Enzyme | α-1,6-Glucosidase | α-1,4-Glucosidase (Amylase) |
| Hydrolysis Products | Glucose | Glucose, Maltose, Maltotriose, Maltotetraose | |
| Relative Rate of Hydrolysis | High with α-1,6-glucosidase; No hydrolysis with α-1,4-glucosidase | High with α-1,4-glucosidase; No hydrolysis with α-1,6-glucosidase |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of each atom in a molecule. For oligosaccharides, the chemical shifts of anomeric protons (¹H-NMR) and carbons (¹³C-NMR) are particularly diagnostic of the glycosidic linkage type and position.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the oligosaccharide (this compound or Maltopentaose) in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H-NMR, the spectral width should be set to at least 10 ppm. For ¹³C-NMR, a spectral width of at least 200 ppm is recommended. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguous assignment of all proton and carbon signals.
-
Data Analysis: Reference the spectra to an internal standard (e.g., DSS or TSP). Analyze the chemical shifts of the anomeric protons and carbons. The downfield shift of the C-6 signal in the ¹³C spectrum of this compound is a key indicator of a 1,6-linkage.
Methylation Analysis followed by GC-MS
Methylation analysis is a powerful derivatization technique used to determine the linkage positions in oligosaccharides. The free hydroxyl groups are methylated, and after hydrolysis, reduction, and acetylation, the resulting partially methylated alditol acetates (PMAAs) are analyzed by GC-MS. The positions of the acetyl groups correspond to the original linkage sites.
Protocol:
-
Permethylation: Dissolve 1-2 mg of the oligosaccharide in dimethyl sulfoxide (B87167) (DMSO). Add a strong base (e.g., sodium hydroxide) and methyl iodide to methylate all free hydroxyl groups.
-
Hydrolysis: Hydrolyze the permethylated oligosaccharide using trifluoroacetic acid (TFA) to cleave the glycosidic bonds.
-
Reduction: Reduce the resulting partially methylated monosaccharides to their corresponding alditols using sodium borohydride.
-
Acetylation: Acetylate the newly formed hydroxyl groups (from the cleaved linkages) using acetic anhydride.
-
GC-MS Analysis: Analyze the resulting PMAAs by GC-MS. The separation on the GC column and the fragmentation pattern in the mass spectrometer will allow for the identification of the specific PMAA, thereby revealing the linkage positions.
Enzymatic Hydrolysis
Enzymatic hydrolysis utilizes the high specificity of glycosidases to cleave specific types of glycosidic bonds. The use of enzymes specific for α-1,6 or α-1,4 linkages provides a straightforward method for linkage confirmation.
Protocol:
-
Enzyme Selection: Use a specific α-1,6-glucosidase for this compound and an α-1,4-glucosidase (such as α-amylase) for Maltopentaose.
-
Reaction Setup: Prepare a solution of the oligosaccharide (e.g., 1 mg/mL) in a suitable buffer (e.g., sodium acetate buffer, pH 6.0). Add a known amount of the specific enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 1-24 hours).
-
Analysis of Products: Analyze the reaction products at different time points using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The presence of glucose as the sole product in the case of this compound treated with α-1,6-glucosidase confirms the linkage.
Visualizations
Caption: Experimental workflow for confirming α-1,6 glycosidic linkages.
Caption: Logical relationship of experimental evidence confirming the structure.
A Comparative Guide to Inter-Laboratory Validation of Isomaltopentaose Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Isomaltopentaose, focusing on the principles and outcomes of inter-laboratory validation. While specific inter-laboratory validation data for this compound is not publicly available, this document synthesizes typical performance data for analogous oligosaccharide analyses to present a realistic comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies. The experimental protocols and validation data presented herein are compiled from established methods for related compounds and reflect the expected performance characteristics that would be evaluated in a formal inter-laboratory study.
Data Presentation: Comparison of Analytical Methods
The following table summarizes hypothetical quantitative data from a simulated inter-laboratory validation study for two common analytical techniques used for oligosaccharide analysis: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Mass Spectrometry (GC-MS). These values are representative of the performance expected across different laboratories.
| Performance Characteristic | HPLC-ELSD | GC-MS | Acceptance Criteria |
| Accuracy (% Recovery) | 97.5% - 104.2% | 98.1% - 103.5% | 95-105% |
| Precision (RSD) | |||
| - Repeatability | ≤ 2.8% | ≤ 2.5% | ≤ 5% |
| - Intermediate Precision | ≤ 4.5% | ≤ 4.0% | ≤ 10% |
| - Reproducibility | ≤ 6.0% | ≤ 5.5% | ≤ 15% |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.995[1] |
| Limit of Detection (LOD) | 5 - 15 mg/L | 0.05 - 0.1 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 15 - 45 mg/L | 0.15 - 0.3 µg/mL | Reportable |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for oligosaccharide analysis and are adaptable for this compound.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the direct analysis of this compound without derivatization.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample or standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC-ELSD Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., an amino-based column, 250 mm x 4.6 mm, 5 µm particle size) is commonly used for oligosaccharide separation.
-
Mobile Phase: A gradient elution using acetonitrile (A) and water (B) is typical. For example:
-
Start with 80% A, hold for 5 minutes.
-
Linearly decrease to 60% A over 20 minutes.
-
Return to 80% A and equilibrate for 10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 30-40°C.
-
Evaporator Temperature: 50-60°C.
-
Gas Flow Rate (Nitrogen): 1.5 - 2.0 L/min.
-
Gas Chromatography with Mass Spectrometry (GC-MS)
This method requires derivatization of this compound to increase its volatility for gas-phase analysis.
1. Derivatization (Silylation):
-
Dry an accurately weighed sample of this compound (1-5 mg) under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), 99:1 v/v) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
Column: A capillary column suitable for sugar analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Start at 150°C, hold for 2 minutes.
-
Ramp to 320°C at a rate of 10°C/min.
-
Hold at 320°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Mandatory Visualization
The following diagrams illustrate key concepts in the inter-laboratory validation process.
Caption: Workflow of an inter-laboratory validation study.
Caption: Hierarchy of analytical method validation parameters.
References
Unveiling the Fermentation Landscape of Isomalto-oligosaccharides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced fermentation profiles of different Isomalto-oligosaccharides (IMOs) is critical for harnessing their prebiotic potential. This guide provides an objective comparison of various IMOs, supported by experimental data, to aid in the selection of candidates for further investigation and application.
Isomalto-oligosaccharides, a class of non-digestible carbohydrates, are recognized for their ability to modulate the gut microbiota and promote the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs).[1] However, the specific fermentation characteristics of IMOs can vary significantly based on their structural properties, such as the degree of polymerization (DP) and the ratio of α-(1→6) to α-(1→4) glycosidic linkages.[2][3] This guide delves into the in vitro fermentation profiles of different IMOs, offering a clear comparison of their performance.
Comparative Fermentation Data of Various IMOs
The following table summarizes key quantitative data from in vitro fermentation studies of different IMOs and related polysaccharides. These studies typically utilize human or animal fecal inocula in batch culture systems to simulate colonic fermentation.
| Substrate | Key Structural Features | Incubation Time (h) | Major SCFAs Produced | Key Microbial Changes | pH Change | Source(s) |
| IMMP-94 | 94% α-(1→6) linkages | 48 | High levels of Acetic and Succinic acid | Increase in Bifidobacterium and Lactobacillus | Decrease to ~5.0 | [2][4] |
| IMMP-96 | 96% α-(1→6) linkages | 48 | High levels of Acetic and Succinic acid | Similar to IMMP-94 | Decrease to ~5.0 | [2][4] |
| IMMP-27 | 27% α-(1→6) linkages | 48 | Acetic and Succinic acid | Initial utilization by various bacteria, delayed use of α-(1→6) linkages | Not specified | [2][4] |
| IMMP-dig27 | IMMP-27 pre-digested with amylase | 48 | Lower Acetic acid compared to IMMP-94/96 | Similar to IMMP-94/96 | Decrease to ~5.7 | [2] |
| Commercial IMO (Vitafiber) | Mixture of isomers | 26 | Acetate and Lactate | Increase in Bifidobacterium | Not specified | [5] |
| Long-chain IMOs (DP 7-16) | High degree of polymerization | Not specified | Higher Propionate and Butyrate with Prevotella-dominated enterotype | Degradation rates affected by fecal enterotype | Not specified | [6] |
| α-gluco-oligosaccharides | Not specified | 36 | Not specified | Significant increase in Bifidobacterium sp. | Not specified | [7] |
IMMP: Isomalto/Malto-Polysaccharides
Experimental Protocols
A standardized in vitro batch fermentation model is crucial for comparing the fermentation profiles of different oligosaccharides. Below is a detailed methodology representative of the key experiments cited in this guide.
In Vitro Batch Fermentation Protocol
1. Preparation of Basal Medium: A sterile, pre-reduced basal medium is prepared to mimic the nutrient environment of the colon. A typical formulation per liter includes:
-
Peptone water: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K₂HPO₄: 0.04 g
-
KH₂PO₄: 0.04 g
-
MgSO₄·7H₂O: 0.01 g
-
CaCl₂·6H₂O: 0.01 g
-
NaHCO₃: 2 g
-
Tween-80: 2 ml
-
Hemin: 0.05 g
-
Vitamin K₁: 10 µl
-
L-cysteine·HCl: 0.5 g
-
Bile salts: 0.5 g[7][8] The pH of the medium is adjusted to approximately 7.0, and it is gassed with oxygen-free nitrogen to ensure anaerobic conditions.[7]
2. Preparation of Fecal Inoculum: Fresh fecal samples are collected from healthy human donors who have not recently taken antibiotics. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution.[8]
3. Fermentation: Sterile fermentation vessels containing the basal medium are inoculated with the fecal slurry. The IMO substrate to be tested is added to the respective vessels. A control fermentation with no added carbohydrate is also run. The cultures are incubated under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours), with continuous stirring.[7][9]
4. Sample Analysis: Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis.
-
Short-Chain Fatty Acid (SCFA) Analysis: Supernatants from the fermentation broth are analyzed for SCFA concentrations (acetate, propionate, butyrate, lactate, succinate) using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7][8]
-
Microbial Population Analysis: Bacterial populations are enumerated using techniques such as fluorescent in situ hybridization (FISH) or quantified through 16S rRNA gene sequencing to determine changes in the abundance of specific bacterial genera like Bifidobacterium and Lactobacillus.[7][10]
-
pH Measurement: The pH of the fermentation medium is monitored at each time point.[4]
Visualizing the Process and Pathways
To better illustrate the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for in vitro fermentation of IMOs.
Caption: Simplified pathway of IMO fermentation to SCFAs by gut microbiota.
Conclusion
The fermentation profiles of Isomalto-oligosaccharides are intricately linked to their molecular structure. IMOs with a higher percentage of α-(1→6) linkages, such as IMMP-94 and IMMP-96, are readily fermented by gut microbiota, leading to significant production of acetic and succinic acids and a notable increase in beneficial bacteria like Bifidobacterium and Lactobacillus.[2][4] Conversely, the presence of α-(1→4) linkages can influence the initial stages of fermentation.[2] The degree of polymerization also plays a role, with longer-chain IMOs showing different degradation rates depending on the host's enterotype.[6] This comparative guide highlights the importance of selecting well-characterized IMOs for targeted applications in promoting gut health and for the development of novel therapeutics. Further in vivo studies are warranted to confirm these in vitro findings and to fully elucidate the health benefits of specific IMO structures.
References
- 1. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Fermentation Behavior of Isomalto/Malto‐Polysaccharides Using Human Fecal Inoculum Indicates Prebiotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metatranscriptomic analysis indicates prebiotic effect of isomalto/malto-polysaccharides on human colonic microbiota in-vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro fermentation of commercial α-gluco-oligosaccharide by faecal microbiota from lean and obese human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. An in vitro batch culture study to assess the fermentation of human milk oligosaccharides by faecal microbiota from healthy and irritable bowel syndrome stool donors | Gut Microbiome | Cambridge Core [cambridge.org]
- 9. mdpi.com [mdpi.com]
- 10. caister.com [caister.com]
Navigating Purity: A Comparative Guide to the Validation of Commercial Isomaltopentaose
For researchers, scientists, and drug development professionals, the purity of raw materials is paramount. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of commercial Isomaltopentaose, a key oligosaccharide in various research and development applications. We present supporting experimental data, detailed protocols, and visual workflows to aid in the objective assessment of product quality.
This compound, a carbohydrate composed of five glucose units linked primarily by α-1,6 glycosidic bonds, is utilized in fields ranging from food science to biopharmaceutical research. The presence of impurities, such as shorter or longer oligosaccharides, monosaccharides like glucose, or isomers with different linkage types, can significantly impact experimental outcomes. Therefore, rigorous purity validation is a critical step in ensuring the reliability and reproducibility of scientific studies.
Comparative Analysis of this compound Purity
While direct head-to-head public data on the purity of this compound from different commercial suppliers is limited, a comparative analysis can be constructed based on typical specifications found in Certificates of Analysis for related oligosaccharide products and published analytical findings. The following table summarizes key purity and impurity parameters that should be considered when evaluating commercial this compound.
Table 1: Comparison of Typical Purity Specifications for Commercial this compound
| Parameter | Supplier A (Representative) | Supplier B (Representative) | Analytical Method(s) |
| Purity (this compound) | ≥ 95% | ≥ 98% | HPAEC-PAD, HPLC-RID |
| Isomaltotetraose | ≤ 2.0% | ≤ 1.0% | HPAEC-PAD, HPLC-RID |
| Isomaltohexaose | ≤ 2.0% | ≤ 0.5% | HPAEC-PAD, HPLC-RID |
| Glucose | ≤ 0.5% | ≤ 0.1% | HPAEC-PAD, HPLC-RID |
| Other Oligosaccharides | ≤ 0.5% | ≤ 0.4% | HPAEC-PAD, HPLC-RID |
| Moisture Content | ≤ 5.0% | ≤ 3.0% | Karl Fischer Titration |
| Endotoxins | < 0.5 EU/mg | < 0.1 EU/mg | LAL Test |
| Structural Confirmation | Conforms to reference | Conforms to reference | NMR Spectroscopy |
Note: The values presented are representative and may vary between different batches and suppliers. It is crucial to obtain a lot-specific Certificate of Analysis for any purchased product.
Key Experimental Protocols for Purity Validation
The two primary chromatographic techniques for the quantitative analysis of this compound purity are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates.[1][2][3] It separates oligosaccharides based on their size, charge, and linkage isomers under alkaline conditions, and the pulsed amperometric detector allows for direct detection without derivatization.[4]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and commercial samples in high-purity water to a final concentration of 10-100 µg/mL. Filter the solutions through a 0.22 µm syringe filter.
-
Chromatographic System:
-
Column: A high-performance anion-exchange column suitable for oligosaccharide separation (e.g., Dionex CarboPac™ series).
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: 200 mM Sodium Hydroxide.
-
Mobile Phase C: 1 M Sodium Acetate (B1210297) in 200 mM Sodium Hydroxide.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Gradient Elution:
-
Develop a gradient elution profile to achieve optimal separation of this compound from potential impurities. A typical gradient might involve an initial isocratic step with a low concentration of sodium hydroxide, followed by a linear gradient of sodium acetate to elute higher-order oligosaccharides.[5]
-
-
Detection:
-
Detector: Pulsed Amperometric Detector with a gold working electrode and a silver/silver chloride reference electrode.
-
Waveform: A standard quadruple potential waveform for carbohydrates.
-
-
Quantification:
-
Generate a calibration curve using this compound standards of known concentrations.
-
Calculate the purity of the commercial sample by comparing the peak area of this compound to the total area of all carbohydrate peaks.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a robust and widely used method for the quantification of sugars. While generally less sensitive than HPAEC-PAD, it is a reliable technique for determining the purity of bulk materials.
Experimental Protocol:
-
Sample Preparation: Prepare this compound standard and sample solutions in a concentration range of 1-10 mg/mL in high-purity water. Filter the solutions through a 0.45 µm syringe filter.
-
Chromatographic System:
-
Column: A column suitable for carbohydrate analysis, such as an amino-based or ligand-exchange column (e.g., Shodex SUGAR series).[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[7]
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 35-40 °C.
-
-
Isocratic Elution: The separation is typically performed under isocratic conditions.
-
Detection:
-
Detector: Refractive Index Detector (RID). The detector temperature should be maintained close to the column temperature to minimize baseline drift.
-
-
Quantification:
-
Create a calibration curve by injecting a series of this compound standards.
-
Determine the concentration of this compound in the commercial sample from the calibration curve and calculate the purity based on the peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and the identification of unknown impurities.[8][9][10] Both 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments can provide detailed information about the monosaccharide composition, glycosidic linkages, and anomeric configurations.[11] Any unexpected signals in the NMR spectrum of a commercial product would indicate the presence of impurities.
Visualizing the Workflow and a Relevant Biological Pathway
To further clarify the process of purity validation and the context of this compound's potential application, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. ast.uga.edu [ast.uga.edu]
- 3. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 5. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 7. fda.gov.tw [fda.gov.tw]
- 8. Structural Analysis of Oligosaccharides and Glycoconjugates Using NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]
- 10. Structural Analysis of Oligosaccharides by Nuclear Magnetic Resonance Method | Semantic Scholar [semanticscholar.org]
- 11. Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Enzymatic Hydrolysis of Isomaltopentaose and Other Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic hydrolysis of Isomaltopentaose against other common oligosaccharides. The information presented herein, supported by experimental data from various scientific studies, is intended to assist researchers in understanding the substrate specificity of relevant enzymes and the potential products of hydrolysis, which is critical for applications in drug development, food science, and biotechnology.
Introduction
Oligosaccharides, short chains of monosaccharide units, play a significant role in various biological processes and are of increasing interest in the development of functional foods and therapeutics. The enzymatic hydrolysis of these complex sugars into simpler, absorbable units is a fundamental process governed by the specificity of the acting enzymes, primarily glycoside hydrolases such as α-glucosidase. This compound, a five-unit oligosaccharide with α-1,6 glycosidic linkages, presents a unique substrate for these enzymes compared to more common α-1,4 linked oligosaccharides like maltooligosaccharides or other branched structures. Understanding the kinetics and product profiles of this compound hydrolysis in comparison to other oligosaccharides is crucial for predicting their metabolic fate and designing targeted applications.
Quantitative Data Summary
The enzymatic hydrolysis of oligosaccharides is influenced by factors such as the enzyme source, substrate concentration, pH, and temperature. The following tables summarize key quantitative data from various studies on the hydrolysis of this compound and other oligosaccharides by α-glucosidases. It is important to note that direct comparative studies under identical conditions are limited, and thus, the data is collated from different sources.
Table 1: Comparative Hydrolysis Rates of Various Oligosaccharides by α-Glucosidase
| Oligosaccharide | Enzyme Source | Relative Hydrolysis Rate (%) * | Optimal pH | Optimal Temperature (°C) | Reference |
| This compound | Bacillus sp. | Data not available | 6.0 | 50 | [1](--INVALID-LINK--) |
| Maltopentaose | Aspergillus niger | 100 | 4.5 | 60 | [2](--INVALID-LINK--) |
| Panose | Schwanniomyces occidentalis | Higher than Isomaltose | 5.0 | 50 | [3](--INVALID-LINK--) |
| Isomaltose | Ruminococcus obeum | 100 | 6.5 | 37 | [4](--INVALID-LINK--) |
| Maltose | Ruminococcus obeum | ~60 | 6.5 | 37 | [4](--INVALID-LINK--) |
| Kojibiose | Bacillus sp. AHU 2001 | High | 7.0 | 50 | [1](--INVALID-LINK--) |
| Nigerose | Bacillus sp. AHU 2001 | High | 7.0 | 50 | [1](--INVALID-LINK--) |
*Relative hydrolysis rates are normalized to the substrate with the highest activity for a given enzyme as reported in the respective study.
Table 2: Kinetic Parameters for the Hydrolysis of Various Oligosaccharides by α-Glucosidases
| Oligosaccharide | Enzyme Source | Km (mM) | Vmax (μmol/min/mg) | kcat/Km (s-1mM-1) | Reference |
| This compound | Data not available | - | - | - | - |
| Maltose | Thermoanaerobacter tengcongensis | 2.5 ± 0.2 | 1.2 ± 0.1 | 0.48 | [5](--INVALID-LINK--) |
| Isomaltose | Thermoanaerobacter tengcongensis | 1.8 ± 0.1 | 0.9 ± 0.1 | 0.50 | [5](--INVALID-LINK--) |
| Panose | Thermoanaerobacter tengcongensis | 1.2 ± 0.1 | 1.5 ± 0.1 | 1.25 | [5](--INVALID-LINK--) |
| pNPG* | Thermoanaerobacter tengcongensis | 0.8 ± 0.1 | 2.1 ± 0.2 | 2.63 | [5](--INVALID-LINK--) |
*p-Nitrophenyl-α-D-glucopyranoside, a common chromogenic substrate for α-glucosidase assays.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. The following are representative protocols for the enzymatic hydrolysis of oligosaccharides.
Protocol 1: General α-Glucosidase Activity Assay
This protocol describes a common method for determining α-glucosidase activity using a chromogenic substrate.
Materials:
-
α-Glucosidase enzyme solution
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate solution (e.g., 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well microplate containing:
-
50 µL of phosphate buffer
-
10 µL of α-glucosidase solution
-
20 µL of the test sample (or buffer for control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.
Protocol 2: Analysis of Oligosaccharide Hydrolysis Products by HPLC
This protocol outlines the analysis of the products from the enzymatic hydrolysis of oligosaccharides using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Enzymatic reaction mixture (post-hydrolysis)
-
HPLC system with a refractive index (RI) detector
-
Carbohydrate analysis column (e.g., Aminex HPX-87P)
-
Ultrapure water (mobile phase)
-
Syringe filters (0.22 µm)
-
Oligosaccharide standards (e.g., glucose, maltose, isomaltose, etc.)
Procedure:
-
Terminate the enzymatic hydrolysis reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Prepare a series of standard solutions of known concentrations for each expected hydrolysis product.
-
Inject the filtered sample and the standard solutions onto the HPLC system.
-
Run the analysis using an isocratic flow of ultrapure water at a constant temperature (e.g., 85°C).
-
Identify and quantify the hydrolysis products by comparing their retention times and peak areas to those of the standards.
Visualizations
Diagrams illustrating the key processes and workflows can aid in the comprehension of complex biochemical reactions.
Caption: General workflow of enzymatic hydrolysis of an oligosaccharide.
Caption: Competing pathways of hydrolysis and transglucosylation.
Discussion
A critical aspect of α-glucosidase activity is the competition between hydrolysis and transglucosylation. At high substrate concentrations, the enzyme may catalyze the transfer of a glucosyl unit to another sugar molecule (the acceptor) instead of water, leading to the formation of new, often more complex, oligosaccharides. This is particularly relevant in industrial applications where high substrate loads are common. The product profile of an enzymatic reaction is therefore a result of the balance between these two activities, which is influenced by the specific enzyme, substrate, and reaction conditions.
For this compound, hydrolysis would lead to the release of glucose and smaller isomaltooligosaccharides. In contrast, transglucosylation could result in the formation of larger isomaltooligosaccharides or branched structures if other sugars are present as acceptors.
Conclusion
The enzymatic hydrolysis of this compound is a complex process influenced by the specific α-glucosidase employed and the reaction conditions. While direct comparative data with a wide range of other oligosaccharides is sparse, the available literature indicates that enzymes with high activity towards α-1,6 linkages are required for its efficient degradation. The dual hydrolytic and transglucosylation activities of α-glucosidases must be considered when predicting the outcome of such reactions, as this will determine the final product composition. Further research focusing on the direct comparison of kinetic parameters and product profiles for the hydrolysis of this compound and other oligosaccharides by various α-glucosidases under standardized conditions would be highly beneficial for the scientific and industrial communities.
References
- 1. Biochemical properties and substrate recognition mechanism of GH31 α-glucosidase from Bacillus sp. AHU 2001 with broad substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the transglucosylation activity of α-glucosidase from Schwanniomyces occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel α-glucosidase from human gut microbiome: substrate specificities and their switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Prebiotic Index of Isomaltopentaose in Relation to Inulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of prebiotics is continually evolving, with novel carbohydrate structures being investigated for their potential to modulate the gut microbiota and confer health benefits. Among these, Isomaltopentaose (IMO-5), an isomalto-oligosaccharide with a degree of polymerization of five, is gaining attention. This guide provides an objective comparison of the prebiotic potential of this compound against the well-established prebiotic, inulin (B196767). The assessment is based on key metrics that contribute to the Prebiotic Index (PI), a quantitative measure of a substrate's ability to selectively stimulate the growth of beneficial gut bacteria.
Quantitative Comparison of Prebiotic Effects
Table 1: Impact on Gut Microbiota Composition
| Feature | This compound (and other IMOs) | Inulin |
| Primary Bacterial Genera Stimulated | Bifidobacterium, Lactobacillus[1][2][3] | Bifidobacterium, Lactobacillus, Faecalibacterium[1][4] |
| Selectivity for Bifidobacterium | High, with some studies suggesting a preference for higher degree of polymerization IMOs[5] | Very High, considered the "gold standard" for bifidogenic effects[1][6][7] |
| Effect on Pathogenic Bacteria | No stimulation of pathogenic bacteria growth has been observed[2] | Can inhibit the growth of harmful bacteria like Clostridium perfringens |
Table 2: Short-Chain Fatty Acid (SCFA) Production
| SCFA | This compound (and other IMOs) | Inulin |
| Acetate | Major product[3][8] | Major product[9][10][11] |
| Propionate | Produced, with some studies showing significant levels[3][8] | Produced, but generally in lesser amounts than acetate[9][10][11] |
| Butyrate (B1204436) | Produced[8] | Produced, and is a significant fermentation product[9][10][11][12] |
| Lactate | Produced[13] | Produced, particularly from shorter-chain fructans (FOS)[12] |
| Total SCFA Production | High[3][14] | High[14] |
Experimental Protocols
The following is a representative experimental protocol for an in vitro batch fermentation model used to assess the prebiotic index of a test carbohydrate. This protocol is a synthesis of methodologies described in the scientific literature[8][15].
Objective: To determine the prebiotic effect of a test carbohydrate (e.g., this compound or inulin) by measuring changes in bacterial populations and short-chain fatty acid (SCFA) production in an in vitro human fecal fermentation model.
Materials:
-
Test carbohydrates: this compound, Inulin (as a positive control)
-
Basal medium (containing peptone, yeast extract, salts, and other essential nutrients for bacterial growth)
-
Fresh human fecal samples from healthy donors who have not taken antibiotics for at least 3 months.
-
Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)
-
pH meter
-
Gas chromatograph (GC) for SCFA analysis
-
Quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) equipment for bacterial quantification
-
Sterile, anaerobic culture vessels
Procedure:
-
Fecal Slurry Preparation:
-
Within 2 hours of collection, homogenize fresh fecal samples in a sterile, anaerobic buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) fecal slurry.
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
-
In Vitro Fermentation:
-
Prepare anaerobic basal medium and dispense into fermentation vessels.
-
Add the test carbohydrate (this compound or inulin) to the respective vessels at a final concentration of 1% (w/v). A control vessel with no added carbohydrate should also be included.
-
Inoculate each vessel with the fecal slurry (e.g., 10% v/v).
-
Incubate the vessels at 37°C in an anaerobic chamber for 48 hours.
-
-
Sampling:
-
Collect samples from each vessel at 0, 12, 24, and 48 hours for analysis.
-
-
Analysis:
-
pH Measurement: Measure the pH of the fermentation broth at each time point.
-
SCFA Analysis:
-
Centrifuge the collected samples to pellet bacterial cells.
-
Filter the supernatant and analyze for acetate, propionate, and butyrate concentrations using gas chromatography (GC).
-
-
Bacterial Population Analysis:
-
Extract DNA from the collected samples.
-
Quantify the populations of total bacteria, Bifidobacterium, Lactobacillus, and other relevant bacterial groups using qPCR with group-specific primers. Alternatively, FISH with fluorescently labeled probes can be used for direct cell counts.
-
-
-
Prebiotic Index (PI) Calculation:
-
The PI can be calculated using a formula that takes into account the changes in the populations of key bacterial groups over the fermentation period. A simplified version of the PI formula is: PI = (Bifidobacteria at 24h / Total Bacteria at 24h) - (Bifidobacteria at 0h / Total Bacteria at 0h) + (Lactobacilli at 24h / Total Bacteria at 24h) - (Lactobacilli at 0h / Total Bacteria at 0h)
-
Visualizing the Processes
To better understand the experimental workflow and the metabolic pathways involved in the fermentation of this compound and inulin, the following diagrams are provided.
Caption: Experimental workflow for in vitro prebiotic assessment.
Caption: Simplified metabolic pathways of prebiotic degradation.
Concluding Remarks
Both this compound and inulin demonstrate significant prebiotic potential by selectively stimulating the growth of beneficial gut bacteria and promoting the production of health-associated short-chain fatty acids. Inulin is a well-established prebiotic with a strong bifidogenic effect. This compound, as part of the isomalto-oligosaccharide family, also shows promising prebiotic activity, with some evidence suggesting that its higher degree of polymerization may be preferentially utilized by certain beneficial bacteria.
The choice between these prebiotics for a specific application may depend on the desired functional outcome, such as the specific bacterial species to be targeted or the desired profile of SCFA production. Further direct comparative studies are warranted to elucidate the nuanced differences in their prebiotic indices and to fully understand their respective roles in modulating the gut microbiome for improved health.
References
- 1. The effects of inulin on gut microbial composition: a systematic review of evidence from human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metatranscriptomic analysis indicates prebiotic effect of isomalto/malto-polysaccharides on human colonic microbiota in-vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of isomalto-oligosaccharides by Lactobacillus reuteri and bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prebiotic effects of inulin and oligofructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Inulin-Based Prebiotics Alone or in Combination with Probiotics on Human Gut Microbiota and Markers of Immune System: A Randomized, Double-Blind, Placebo-Controlled Study in Healthy Subjects [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure‐Specific Fermentation of Galacto‐Oligosaccharides, Isomalto‐Oligosaccharides and Isomalto/Malto‐Polysaccharides by Infant Fecal Microbiota and Impact on Dendritic Cell Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Microbial-Fructo-Oligosaccharides Metabolism by Human Gut Microbiota Fermentation as Compared to Commercial Inulin-Derived Oligosaccharides [mdpi.com]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Isomaltopentaose: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, meticulous adherence to safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Isomaltopentaose, ensuring operational integrity and laboratory safety. While this compound is not classified as a hazardous substance, responsible disposal in accordance with good laboratory practices is crucial.[1][2][3]
This compound Disposal at a Glance
The following table summarizes the key information for the proper handling and disposal of this compound.
| Parameter | Guideline | Source |
| Hazard Classification | Not classified as a hazardous substance. | [1][2][3] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-impermeable gloves, and safety glasses. | [1][4] |
| Spill Management | Collect spilled material promptly. For powder, avoid dust formation. For solutions, prevent entry into drains. | [1] |
| Disposal Method | Dispose of in accordance with local, state, and federal regulations. Adhered or collected material should be promptly disposed of at an authorized site. | [1][2] |
| Environmental Precautions | Prevent further spillage or leakage if safe to do so. Discharge into the environment must be avoided. Do not let the chemical enter drains. | [1] |
Standard Disposal Protocol for this compound
The recommended procedure for the disposal of this compound follows a logical sequence to ensure safety and compliance. The workflow below outlines the decision-making process for handling waste this compound in a laboratory setting.
Experimental Protocols
To date, specific experimental protocols for the disposal of this compound are not detailed in the available safety data sheets, as it is not considered a hazardous material requiring specialized neutralization or deactivation procedures. The primary protocol is to handle it in accordance with standard laboratory practices for non-hazardous chemical waste. This involves collection, secure containment, and disposal through a licensed waste management contractor. Always refer to your institution's specific waste disposal guidelines.
References
Personal protective equipment for handling Isomaltopentaose
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Isomaltopentaose. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, prudent laboratory practice dictates the use of appropriate personal protective equipment to prevent irritation and maintain a sterile working environment, particularly when handling the substance in its powdered form.[1] The toxicological properties of this compound have not been exhaustively investigated, warranting a cautious approach to handling.
Recommended PPE for Handling this compound Powder:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or FFP2) | To prevent inhalation of fine dust particles which may cause respiratory irritation.[2][3] |
| Hand Protection | Compatible chemical-resistant gloves (Nitrile recommended) | To avoid skin contact and prevent contamination of the product. Nitrile gloves offer good chemical resistance and are a suitable alternative for those with latex allergies.[4][5][6][7] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles | To protect eyes from dust particles. |
| Body Protection | Laboratory coat | To protect clothing and skin from contact with the powder. |
II. Operational Plan: Safe Handling Protocol
Adherence to a standardized handling protocol minimizes the risk of exposure and contamination.
Step-by-Step Handling Procedure:
-
Preparation:
-
Donning PPE:
-
Put on a laboratory coat.
-
Fit the respirator securely over the nose and mouth.
-
Wear safety goggles.
-
Put on nitrile gloves, ensuring they are free of tears or punctures.
-
-
Handling this compound Powder:
-
Whenever possible, handle this compound in a ventilated enclosure, such as a chemical fume hood, to control dust.
-
Avoid actions that could generate dust clouds, such as dropping containers or pouring from a significant height.
-
Use scoops or spatulas for transferring powder.
-
-
Post-Handling:
-
Securely close the this compound container.
-
Clean the handling area using a wet wipe or a vacuum with a HEPA filter to collect any residual powder. Avoid dry sweeping.
-
Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to maintain a safe and compliant laboratory.
Disposal Procedures:
-
Unused this compound:
-
Collect in a clearly labeled, closed, and suitable container for disposal.[1]
-
Dispose of as non-hazardous solid waste according to your institution's guidelines. For many institutions, this may involve placing the sealed container directly into the regular trash or a designated dumpster for non-hazardous laboratory waste.[1]
-
Do not allow the powder to enter soil, surface water, or drains.[1]
-
-
Contaminated Materials:
-
PPE (gloves, disposable lab coats, respirator filters) and cleaning materials (wipes, etc.) that have come into contact with this compound should be placed in a sealed bag and disposed of as solid waste.
-
-
Empty Containers:
-
Once empty, containers should be rinsed with water. The rinsate, being a dilute sugar solution, can typically be disposed of down the drain. The clean, dry container can then be recycled or disposed of in the regular trash. Always adhere to local and institutional regulations regarding container disposal.
-
Workflow for Safe Handling and Disposal of this compound
Caption: This diagram outlines the procedural flow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. sfasu.edu [sfasu.edu]
- 2. chemquest.com [chemquest.com]
- 3. N95 respirator - Wikipedia [en.wikipedia.org]
- 4. WHAT ARE THE DIFFERENCES BETWEEN NITRILE, LATEX, AND VINYL GLOVES IN TERMS OF CHEMICAL RESISTANCE? | Reflexx [reflexx.com]
- 5. gloves.com [gloves.com]
- 6. soscleanroom.com [soscleanroom.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
